Dimethylnitramine

Catalog No.
S581552
CAS No.
4164-28-7
M.F
C2H6N2O2
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylnitramine

CAS Number

4164-28-7

Product Name

Dimethylnitramine

IUPAC Name

N,N-dimethylnitramide

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3

InChI Key

XRWKADIRZXTTLH-UHFFFAOYSA-N

SMILES

CN(C)[N+](=O)[O-]

Synonyms

dimethylnitramine, N-nitrodimethylamine

Canonical SMILES

CN(C)[N+](=O)[O-]

The exact mass of the compound Dimethylnitramine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile of Dimethylnitramine

Author: Smolecule Technical Support Team. Date: February 2026

Dimethylnitramine (DMNA), with the CAS Registry Number 4164-28-7, is a model compound for the nitramine functional group, which is crucial in energetic materials research [1] [2]. Its basic chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound [3] [4] [5]

Property Value
Systematic Name N-Methyl-N-nitromethanamine
Other Names N,N-Dimethylnitramine; Dimethylnitroamine; N-Nitrodimethylamine
CAS RN 4164-28-7
Molecular Formula C₂H₆N₂O₂
Average Mass 90.08 g/mol
SMILES CN(C)N+=O
Melting Point 58 °C
Density 1.109 g/mL
Refractive Index 1.446
Dipole Moment 4.11 D

Primary Decomposition Pathways

The thermal and photochemical decomposition of DMNA is a complex process studied extensively to understand the behavior of larger nitramines like RDX and HMX [1]. Research indicates that the dominant decomposition channel depends on whether the process is initiated in the ground (thermal) or excited (photochemical) electronic state [2].

The following diagram illustrates the two primary competing mechanisms for DMNA decomposition:

G cluster_thermal Thermal Decomposition (Ground State, S₀) cluster_photo Photochemical Decomposition (Excited State, S₂) start DMNA (CH₃)₂N-NO₂ NO2_elim NO₂ Elimination start->NO2_elim HONO_elim_therm HONO Elimination (Minor Channel) start->HONO_elim_therm CI S₂/S₁ Conical Intersection start->CI products_therm (CH₃)₂N + NO₂ NO2_elim->products_therm products_hono_therm CH₂=N-CH₃ + HONO HONO_elim_therm->products_hono_therm nitro_nitrite Nitro-Nitrite Isomerization (Major Channel) CI->nitro_nitrite HONO_elim_photo HONO Elimination (Minor Channel) CI->HONO_elim_photo products_photo (CH₃)₂N-ONO → (CH₃)₂N + NO nitro_nitrite->products_photo products_hono_photo CH₂=N-CH₃ + HONO HONO_elim_photo->products_hono_photo

Competing decomposition pathways of DMNA in ground and excited electronic states.

Experimental & Theoretical Research Methods

Advanced spectroscopic and computational methods are used to study DMNA decomposition. Key experimental approaches involve using nanosecond lasers at specific UV wavelengths (e.g., 226 nm and 193 nm) to initiate decomposition, with products detected via Time-of-Flight Mass Spectrometry (TOF-MS) and Laser-Induced Fluorescence (LIF) [2]. Theoretically, high-level computational methods are essential.

Table 2: Key Computational Methods for Studying DMNA [1]

Method Acronym Key Application in DMNA Research
Symmetry-Adapted Cluster Configuration Interaction SAC-CI Calculating vertical excitation energies, oscillator strengths, and assigning UV/ionization spectra.
Complete Active Space Self-Consistent Field CASSCF Studying surface crossings (conical intersections) between electronic states during decomposition.
Density Functional Theory DFT (e.g., B3LYP) Optimizing the ground state geometry of the molecule.

Toxicological and Environmental Risk Assessment

While DMNA itself is studied as a model compound, its class (nitramines) is of concern in environmental contexts like CO₂ capture processes, where amine-based solvents can degrade to form nitramines [6]. Toxicological data suggests a profile distinct from the more potent nitrosamines.

Table 3: Toxicological Profile of this compound [6] [7]

Aspect Assessment
Carcinogenicity Questionable carcinogen; classified as having experimental tumorigenic data. Considered less potent than nitrosamines.
Genotoxicity Mutation data reported. Risk assessment for genotoxic carcinogens typically follows a non-threshold model.
Acute Toxicity Poison by intraperitoneal route. Moderately toxic by ingestion.
Decomposition Hazards When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOₓ).

Research Applications and Significance

DMNA's primary research value lies in its role as a prototype for the nitramine functional group (N-NO₂) found in larger, more complex energetic materials [1] [2]. Studies on its excited electronic states assist in designing UV-based nitro organic explosives detectors [1]. Furthermore, understanding the formation and environmental impact of nitramines is crucial for developing safer amine-based CO₂ capture technologies [6].

References

Chemical Profile and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

N-Nitrosodimethylamine (NDMA), with the CAS Number 62-75-9, is one of the simplest nitrosamine compounds [1]. The table below summarizes its fundamental identifiers and physicochemical properties [2] [1] [3].

Property Description
CAS No. 62-75-9
Molecular Formula C₂H₆N₂O
Molecular Weight 74.08 g/mol
Physical Description Yellow, oily liquid with a faint, characteristic odor [2] [1]
Boiling Point 153 - 306°F (approx. 153°C) [2] [1]
Solubility Soluble in water, alcohol, and ether [1] [4]
Vapor Pressure 3 mmHg [2]

Toxicity and Health Impacts

NDMA is a potent hepatotoxin and classified as a probable human carcinogen. Its toxicity arises from a specific mechanism of metabolic activation.

  • Mechanism of Toxicity and Carcinogenicity: NDMA requires metabolic activation to exert its genotoxic effects. The process is primarily mediated by cytochrome P450 enzymes (CYP2E1) in the liver, leading to the formation of a reactive methyldiazonium ion. This ion alkylates DNA, forming adducts (e.g., O6-methylguanine), which cause point mutations during DNA replication. If unrepaired, this can initiate carcinogenesis [1] [5] [6]. The following diagram illustrates this pathway:

G NDMA NDMA (C₂H₆N₂O) CYP2E1 Metabolic Activation (via CYP2E1 Enzyme) NDMA->CYP2E1 Intermediate Reactive Intermediate (Methyldiazonium Ion) CYP2E1->Intermediate DNA_Alkylation DNA Alkylation Intermediate->DNA_Alkylation DNA_Aducts DNA_Aducts DNA_Alkylation->DNA_Aducts DNA_Adducts Formation of DNA Adducts Mutations Point Mutations DNA_Adducts->Mutations Carcinogenesis Tumor Initiation (e.g., Liver Cancer) Mutations->Carcinogenesis

NDMA requires metabolic activation to form DNA-damaging agents.

  • Key Toxicological Effects:
    • Hepatic Effects: The liver is the primary target organ. Exposure can lead to hemorrhagic necrosis, fibrosis, and cirrhosis [7].
    • Carcinogenicity: Animal studies have consistently shown that NDMA induces tumors, primarily in the liver, but also in the kidneys and lungs. Human data, primarily from occupational and dietary studies, suggest an association with gastric, colorectal, and other cancers [1] [7].
    • Acute Toxicity: High-dose exposure can cause rapid liver failure, leading to death. Case reports describe human fatalities with symptoms of nausea, vomiting, abdominal cramps, jaundice, and enlarged liver [7] [3].

Regulatory Limits and Guidelines

Global health authorities have established strict limits for NDMA impurities in pharmaceuticals to minimize cancer risk from lifetime exposure. The basis for these limits is the ICH M7(R1) guideline, which categorizes NDMA as a Class 1 mutagenic carcinogen [5] [6].

The table below summarizes the Acceptable Intake (AI) limits set by various agencies [5] [6]:

Regulatory Authority / Context Acceptable Intake (AI) Theoretical Cancer Risk
FDA, EMA, Health Canada 96 ng/day 1 in 100,000 over a lifetime
Alternative Proposal (Bercu et al., 2023) 145 ng/day Based on linear extrapolation of tumor data

Root Causes and Formation in Pharmaceuticals

Understanding how NDMA forms in drug products is crucial for risk mitigation. The primary conditions are the presence of vulnerable amines and nitrosating agents [5].

G Start Root Causes of NDMA in Pharmaceuticals Source1 API Synthesis Start->Source1 Source2 Drug Product Formulation Start->Source2 Source3 Packaging & Storage Start->Source3 Detail1_1 Use of secondary/ tertiary amines Source1->Detail1_1 Detail1_2 Nitrite-contaminated raw materials Source1->Detail1_2 Detail1_3 Reuse of solvents, reagents, catalysts Source1->Detail1_3 Detail2_1 Amine-containing excipients Source2->Detail2_1 Detail2_2 Nitrite salts as preservatives Source2->Detail2_2 Detail3_1 Nitrosating agents in elastomeric components Source3->Detail3_1 Detail3_2 Reaction during storage (pH, temperature, moisture) Source3->Detail3_2

Multiple factors in manufacturing and storage contribute to NDMA formation. The chemical reaction involves nitrosation of a secondary amine (like dimethylamine) by nitrous acid (formed from nitrites under acidic conditions) [1] [5]: HONO + (CH₃)₂NH → (CH₃)₂NNO + H₂O

Analytical Methods for Detection and Quantification

Sensitive and specific analytical techniques are required to detect NDMA at ultra-trace levels (parts-per-billion or lower).

  • Recommended Sampling & Storage: For air sampling, OSHA method 27 recommends using a ThermoSorb/N air sampler (now unavailable) with a sampling flow rate of 1 L/min for 75 minutes. Collected samples must be stored in a freezer to preserve integrity [2].
  • Standard Analytical Techniques:
    • Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with highly selective detectors are the mainstream methods [5].
    • GC-Thermal Energy Analysis (GC-TEA): This is the method referenced by OSHA for workplace monitoring [2].
    • Mass Spectrometry (MS) Coupling: The most common and robust approach is to couple GC or LC with a mass spectrometer (MS). High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) provide the sensitivity and selectivity needed for definitive identification and accurate quantification at very low levels in complex pharmaceutical matrices [5].

The general workflow for analysis is as follows:

G Step1 1. Sample Preparation (Solvent extraction, filtration) Step2 2. Chromatographic Separation (GC or LC) Step1->Step2 Step3 3. Detection & Quantification (MS, HRMS, MS/MS) Step2->Step3 Step4 4. Data Analysis (Compare against calibrated standards) Step3->Step4

Standard analytical workflow for NDMA testing in pharmaceuticals.

Risk Mitigation and Control Strategies

A proactive, holistic approach is necessary to prevent and reduce NDMA contamination.

  • API and Drug Product Development:
    • Assess Amine Precursors: Evaluate the chemical structure of the API and synthetic intermediates for secondary and tertiary amine groups that could be nitrosated [5].
    • Excipient and Material Control: Source raw materials, especially those that could contain nitrites, from qualified suppliers. Avoid using nitrite salts as preservatives if possible [5].
  • Manufacturing Process Optimization:
    • Purge Studies: Demonstrate through scientific studies that the manufacturing process can effectively purge NDMA and its precursors.
    • Process Parameter Control: Adjust parameters like pH, temperature, and solvent selection to minimize conditions favorable for nitrosation [5].
  • Supply Chain and Packaging:
    • Supplier Qualification: Work closely with suppliers of APIs and excipients to understand and control their processes.
    • Packaging Selection: Avoid elastomeric components (e.g., rubber stoppers) that can leach nitrosating agents. Control storage conditions (temperature, humidity) to prevent post-production formation [5].

NDMA contamination presents a complex challenge, but through rigorous science, robust analytical control, and careful process management, the pharmaceutical industry can effectively mitigate this risk and ensure patient safety.

References

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Dimethylnitramine (DMNA) is a simple organic compound with the chemical formula C₂H₆N₂O₂. The table below summarizes its core identifiers and characteristics.

Property Category Details
Systematic Name Methanamine, N-methyl-N-nitro- [1]
Common Names This compound; N-Nitrodimethylamine; N,N-Dimethylnitramine; DMNA [2] [1]
CAS Registry Number 4164-28-7 [2] [1]
MeSH Unique ID D013962 [3]
Chemical Formula C₂H₆N₂O₂ [1]
Molecular Weight 90.08 g/mol [1]
Melting Point 58 °C [1]
Boiling Point 187 °C [1]
Chemical Structure Features a nitramine (N–NO₂) functional group [4]

Primary Research Context: Energetic Materials

The searched literature consistently highlights this compound's role as a model compound for studying nitramine-based energetic materials like RDX and HMX [4] [5]. Its simple structure with a single N–NO₂ moiety allows for detailed investigation of decomposition mechanisms that are relevant to propellants and explosives [4].

A key area of research involves "metalized energetic materials," where adding metal particles like zinc (Zn) or aluminum (Al) to nitramine compounds significantly enhances their performance. Studies on DMNA-Zn clusters aim to understand how metals alter the decomposition pathways and increase energy release [4].

Initial Decomposition Mechanisms

The initial decomposition of DMNA is a complex process that depends on whether it is thermally or electronically excited. The following diagram illustrates the primary pathways explored in the research.

Start DMNA (Excited State) CI1 S₂/S₁ Conical Intersection Start->CI1 PathC HONO Elimination Start->PathC PathA N-N Bond Dissociation CI1->PathA PathB Nitro-Nitrite Isomerization CI1->PathB CI2 S₁/S₀ Conical Intersection ProductB NO + Nitroso Intermediate CI2->ProductB ProductA NO₂ + Radical PathA->ProductA PathB->CI2 PathC->ProductB

The diagram above shows that DMNA decomposition proceeds through multiple pathways, with the dominant mechanism depending on the energy source.

  • Primary Pathway: The major channel for decomposition following electronic excitation (e.g., via UV laser) is nitro-nitrite isomerization, followed by the elimination of Nitric Oxide (NO) [5]. This pathway involves a significant change in molecular geometry and is facilitated by conical intersections between different electronic states (S₂/S₁ and S₁/S₀) [5].
  • Minor Pathway: A secondary channel is HONO elimination, which has a much lower branching ratio estimated at approximately 1:0.04 compared to the isomerization channel [5].
  • Influence of Metals: The presence of metal atoms like zinc can dramatically alter these pathways. For DMNA-Zn clusters, the primary mechanism shifts to N–N bond dissociation followed by Zn–O bond formation, leading to isomerization. This metal-mediated pathway is notably exothermic, unlike the endothermic steps in isolated DMNA decomposition [4].

Experimental and Computational Methodologies

Research into these mechanisms employs a combination of advanced experimental and theoretical techniques.

Experimental Techniques
  • Initiation of Decomposition: UV excitation at specific wavelengths (e.g., 226 nm and 193 nm) using nanosecond lasers to promote the DMNA molecule to an excited electronic state [5].
  • Product Detection:
    • Time-of-Flight Mass Spectrometry (TOF-MS): Used to identify the masses of decomposition fragments [5].
    • Laser-Induced Fluorescence (LIF) Spectroscopy: Employed to detect specific products like NO and to measure their internal energy states, revealing "hot" rotational and "cold" vibrational distributions [5].
Theoretical/Computational Methods
  • Complete Active Space Self-Consistent Field (CASSCF): A high-level quantum chemistry method used to map the potential energy surfaces of ground and excited electronic states. It is crucial for locating conical intersections that facilitate nonadiabatic transitions [4] [5].
  • ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics): A hybrid computational method used for larger systems like DMNA-Zn₁₀ clusters. It treats the core reaction area (DMNA and one Zn atom) with high-level quantum mechanics (CASSCF) and the rest of the metal cluster with molecular mechanics (UFF) or lower-level quantum theory (MP2) [4].
  • CASMP2 Calculations: Single-point energy calculations on CASSCF-optimized geometries to incorporate dynamic electron correlation for more accurate energetics [4].

Note on a Similarly Named Compound

It is critical to distinguish This compound from N,N-Dimethyltryptamine (DMT). Despite the similar names, they are entirely different substances with different structures, properties, and applications.

  • N,N-Dimethyltryptamine (DMT) is a psychedelic tryptamine alkaloid that acts on the serotonin system in the brain [6].
  • This compound is a nitramine compound studied in the context of material science and chemistry.

Research Gaps and Future Directions

The current body of research leaves several questions open:

  • The detailed, atom-level reason why metal clusters change the decomposition energetics from endothermic to exothermic requires further exploration [4].
  • While initial steps are understood, the complete reaction network and final products in complex, metalized environments are not fully characterized [4].
  • Most studies are theoretical or conducted in the gas phase; the behavior of DMNA in condensed phases or solid-state energetic materials may differ.

References

Dimethylnitramine: A Comprehensive Technical Guide for Researchers and Scientists

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Dimethylnitramine (DMNA, CAS 4164-28-7) is an organic compound with the molecular formula C₂H₆N₂O₂. It has garnered significant research interest due to its role as a model nitramine energetic material for decomposition studies [1] and as an environmental contaminant formed as a by-product in amine-based post-combustion CO₂ capture (PCCC) processes [2] [3]. This whitepaper provides a consolidated technical overview of this compound, covering its fundamental properties, analytical methods, environmental significance, and decomposition behavior, supported by structured data and analytical workflows to aid research and development activities.

Chemical Identity and Fundamental Properties

This section details the core identifying information and structural characteristics of this compound.

Table 1: Chemical Identification and Properties of this compound

Property Description
Systematic IUPAC Name N,N-dimethylnitramide [4]
CAS Registry Number 4164-28-7 [4]
Molecular Formula C₂H₆N₂O₂ [4]
Synonym(s) N-Nitrodimethylamine; N,N-Dimethylnitramine; Dimethylnitroamine [4]
Average Molecular Mass 90.08 g/mol [4]
Exact Mass 90.042927438 g/mol [4]
Topological Polar Surface Area 49.1 Ų [4]
Molecular Structure The molecule is planar, with significant double-bond character in the N–N bond [5].
Hydrogen Bond Acceptor Count 3 [4]
Covalently-Bonded Unit Count 1 [4]

Analytical Methodologies

Accurate detection and quantification of this compound are challenging due to its high polarity and proneness to matrix effects. The following sections summarize established analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For simultaneous determination of this compound and other nitramines in complex matrices like aqueous soil extracts, a robust LC-MS/MS method has been developed [2].

  • Analytical Column: Atlantis T3 (3 µm) C18, 1 mm × 150 mm [2].
  • Mobile Phase: Water/Methanol (90/10, v/v) with 2 mM acetic acid [2].
  • Ionization Source: Electrospray Ionization (ESI) with polarity switching [2].
  • Limit of Detection (LOD): ≤5.0 µg L⁻¹ in aqueous soil extracts with a 20 µL injection volume and no prior enrichment [2].
  • Key Considerations:
    • Matrix Effects: Compensated using isotope-labelled internal standards [2].
    • Precision and Linearity: Within- and between-day precision ≤19%; linearity (r² ≥ 0.995) for concentrations up to 500.0 µg L⁻¹ [2].
    • Signal Stability: The use of polarity switching and frequent cleaning of the ion transfer capillary is recommended to avoid signal decrease over time [2].
Gas Chromatography (GC) Based Methods

Historically, gas-liquid chromatographic methods have been employed, often involving derivatization (e.g., oxidation to corresponding nitramines) for enhanced detection at picogram levels [6]. However, such oxidation steps may lack reproducibility [6].

Environmental Formation and Significance

This compound is an environmental contaminant of emerging concern.

  • Primary Source: Formed as a by-product during amine-based post-combustion CO₂ capture (PCCC) processing [2] [3].
  • Environmental Fate: Soil sorption is a critical determinant of its environmental transport and impact [2].
  • Toxicological Profile: this compound is considered potentially carcinogenic and exhibits a genotoxic potential in toxicological testing, necessitating a thorough human health risk assessment for applications like CO₂ capture [3].

Decomposition Pathways and Energetic Properties

As a model nitramine compound, the decomposition mechanism of this compound has been extensively studied to understand the behavior of more complex energetic materials.

The following diagram illustrates the primary decomposition pathways of this compound, particularly under photoexcitation, as revealed by experimental and theoretical studies [1].

G Start DMNA (S₂ State) Photoexcitation CI1 S₂/S₁ Conical Intersection Start->CI1 Branch Branching Ratio CI1->Branch Nonadiabatic Transition PathA Nitro-Nitrite Isomerization ProductA Major Products (e.g., NO) PathA->ProductA PathB HONO Elimination ProductB Minor Products PathB->ProductB Branch->PathA ~96% Branch->PathB ~4%

Diagram 1: Key decomposition pathways of this compound under UV excitation, highlighting the dominant nitro-nitrite isomerization channel [1].

Key Findings from Decomposition Studies [1]:

  • Dominant Channel: The primary decomposition pathway for electronically excited DMNA is nitro-nitrite isomerization, with a minor contribution from HONO elimination. The branching ratio is approximately 1:0.04 (96% : 4%).
  • Critical Role of Conical Intersections: A conical intersection between upper (S₂) and lower (S₁) electronic states along the isomerization coordinate provides a direct, nonadiabatic decomposition pathway. A similar intersection in the ground state (S₀) favors a different channel, NO₂ elimination, as the major route for thermal decomposition.
  • Experimental Observations: Decomposition initiated by UV excitation (226 nm and 193 nm) primarily yields NO molecules with relatively hot rotational (120 K) and cold vibrational distributions.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound in Aqueous Soil Extracts

This protocol is adapted from the method published by Gundersen et al. [2].

1. Sample Preparation:

  • Centrifuge soil extracts to separate particulate matter.
  • Use isotope-labelled internal standards (e.g., d₆-Dimethylnitramine) to compensate for matrix effects.

2. Instrumental Parameters:

  • Column: Atlantis T3 (3 µm) C18, 1 mm × 150 mm.
  • Mobile Phase: Isocratic elution with Water/Methanol (90:10, v/v) containing 2 mM acetic acid.
  • Flow Rate: 0.1 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient (e.g., 25 °C).
  • Detection: Tandem Mass Spectrometry.
  • Ion Source: Electrospray Ionization (ESI) with polarity switching.
  • Source Conditions: Optimize for capillary voltage, desolvation temperature, and gas flow based on the specific MS instrument.

3. Quality Control:

  • Construct a calibration curve (e.g., up to 500.0 µg L⁻¹) with internal standardization.
  • Monitor system performance and clean the ion transfer capillary frequently to maintain signal stability.

Research Gaps and Future Directions

Despite the existing body of knowledge, several areas require further investigation:

  • Comprehensive Toxicological Data: Detailed in-vivo toxicity and carcinogenicity studies are needed for robust human health risk assessment [3].
  • Environmental Dynamics: More data on the long-term stability, degradation pathways, and bioaccumulation potential of this compound in various environmental compartments is crucial.
  • Analytical Method Expansion: Developing methods for a wider range of matrices (e.g., air, biological fluids) and lower detection limits would enhance environmental monitoring capabilities.

Conclusion

This compound serves as a critical compound in two distinct fields: as a model system for understanding nitramine decomposition in energetic materials and as an environmental contaminant with potential health implications. This guide has synthesized its fundamental properties, advanced analytical methods, and key behaviors to support ongoing research and risk management efforts. Future work should focus on closing the identified research gaps to fully understand and mitigate the risks associated with this compound.


References

Comprehensive Application Notes and Protocols: CASSCF Computational Study of Dimethylnitramine for Research and Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CASSCF Methodology and Its Pharmaceutical Relevance

The Complete Active Space Self-Consistent Field (CASSCF) method represents a cornerstone of modern multireference computational chemistry for investigating electronic structures that cannot be adequately described by single-reference approaches like Hartree-Fock or density functional theory (DFT). This methodology is particularly crucial for studying molecular systems where electronic degeneracy or near-degeneracy occurs, such as in bond-breaking/formation processes, excited states, and conical intersections—situations frequently encountered in photochemical reactions and decomposition pathways of energetic materials and pharmaceuticals [1]. The fundamental strength of CASSCF lies in its ability to treat static electron correlation explicitly through a full configuration interaction (CI) treatment within a carefully selected active space of molecular orbitals, while variationally optimizing both the CI coefficients and the molecular orbitals themselves [1].

In pharmaceutical research, understanding non-adiabatic processes is critical for investigating phototoxicity, photodegradation, and the relaxation mechanisms of drug candidates following light exposure. The CASSCF study of dimethylnitramine (DMNA) provides an exemplary framework for investigating ultrafast internal conversion processes through conical intersections, which can inform drug stability analysis and predictive modeling of decomposition pathways [2]. Similarly, the insights gained from such studies can be extrapolated to nitro-containing pharmaceuticals, where nitro group dynamics often play crucial roles in metabolic activation and deactivation processes.

DMNA CASSCF Application Overview

Chemical Context and Experimental Correlations

This compound (DMNA) serves as an important model system for studying nitramine decomposition, which has implications for both energetic materials and nitro-containing pharmaceuticals. The CASSCF computational investigation of DMNA primarily focuses on elucidating the non-radiative decay mechanism from the first excited singlet state (S(_1)) to the ground state (S(_0)) following photoexcitation [2]. Experimental femtosecond pump-probe spectroscopy measurements have revealed an exceptionally short S(_1) state lifetime of approximately 50 ± 16 femtoseconds, indicating an extremely efficient internal conversion process [2]. This ultrafast decay is mediated through a conical intersection (CI) between the S(_1) and S(_0) potential energy surfaces, which serves as a funnel for transferring population between electronic states.

The CASSCF computations demonstrate that the 271 nm excitation of DMNA does not provide sufficient energy for direct dissociation on the S(_1) potential energy surface via adiabatic NO(_2) elimination [2]. Instead, the system undergoes rapid internal conversion to the highly vibrationally excited ground state, where dissociation may subsequently occur. This mechanistic insight is particularly valuable for understanding the photostability and radiationless deactivation of nitro-containing compounds in pharmaceutical contexts, where such pathways can influence photodegradation kinetics and potential phototoxic responses.

Active Space Selection Strategy

The appropriate selection of the active space is paramount for obtaining physically meaningful results from CASSCF calculations. For the DMNA system, the computational protocol employs a CAS(3,4) active space (3 electrons in 4 orbitals) to describe the bond breaking/formation processes involved in the cycloreversion reaction [1]. This active space specifically addresses the three electrons actively involved in the bond breaking and formation process as the reaction proceeds from dimer to fragment, distributed among the four active orbitals (bonding and antibonding for each of the two bonds involved) in all possible ways consistent with spin and spatial symmetry [1].

Table: Active Space Specification for DMNA CASSCF Study

Parameter Specification Rationale
Electrons 3 Number of electrons actively involved in bond breaking/formation
Orbitals 4 Bonding/antibonding orbitals for the two relevant bonds
Active Space Type CAS(3,4) Balanced description of electron correlation for reaction
Multiplicity 1 (Singlet) Ground state electronic configuration
Key Orbitals NO(_2) moiety out-of-plane bending Reaction coordinate for conical intersection access

For more complex pharmaceutical systems, the general strategy involves identifying the key electrons and orbitals directly participating in the electronic process of interest (e.g., bond breaking/formation, excitation, etc.). The inactive orbitals are kept doubly occupied, while virtual orbitals remain unoccupied in the reference wavefunction, with correlation effects in these spaces addressed by subsequent higher-level methods [1].

Computational Protocols and Methodologies

Initial Setup and Wavefunction Preparation

The CASSCF methodology requires careful preliminary setup to ensure convergence to physically meaningful solutions. Unlike standard single-reference calculations, CASSCF computations cannot typically begin with automatically generated guess orbitals but require chemically informed initial orbital sets [3]. The following protocol outlines the systematic preparation for DMNA CASSCF calculations:

  • Molecular Geometry Preparation: Obtain initial DMNA geometry from crystallographic data or perform preliminary geometry optimization at the DFT level. The DMNA structure should reflect the electronic state of interest, with particular attention to the NO(_2) moiety geometry [4].

  • Initial Orbital Generation: Compute starting orbitals using DFT (often using natural bond orbitals or localized orbital schemes) or MP2 natural orbitals. These initial orbitals provide a physically reasonable starting point that significantly improves CASSCF convergence compared to standard Hartree-Fock virtual orbitals, which are not well-defined from a physical perspective [1] [3]. For DMNA, particular emphasis should be placed on obtaining a good description of the unoccupied orbitals related to the NO(_2) group.

  • Active Space Definition: Carefully select the active orbitals by inspecting the initial orbital compositions. For DMNA, the active space should include orbitals involved in the NO(_2) out-of-plane bending coordinate that facilitates access to the conical intersection [2]. The standard CAS(3,4) active space has been shown to provide a semi-quantitative description of the cycloreversion process in DMNA [1].

  • Basis Set Selection: Employ the 6-31G basis set or a similar polarized double-zeta basis set, which provides a reasonable balance between computational cost and accuracy for initial DMNA CASSCF investigations [1].

CASSCF Calculation Specification

The core CASSCF computation requires precise specification of parameters to ensure accurate description of the electronic structure. The following input structure demonstrates a typical DMNA CASSCF setup using ORCA software, though similar principles apply across quantum chemistry packages:

Table: CASSCF Input Parameters for DMNA Conical Intersection Study

Parameter Value Explanation
Theory Level CASSCF Complete Active Space SCF method
Basis Set 6-31G or def2-SVP Polarized double-zeta basis
Active Electrons (nel) 3 Three electrons in active space
Active Orbitals (norb) 4 Four orbitals in active space
Multiplicity (mult) 1 Singlet state
Number of Roots (nroots) 2 Include ground and first excited state
State Averaging Equal weights Balanced description of S(_0) and S(_1)

For the DMNA conical intersection study, a state-averaged (SA) CASSCF approach is recommended to obtain a balanced description of both the ground (S(_0)) and first excited (S(_1)) electronic states [1]. The state-averaging procedure optimizes a single set of orbitals that are equally appropriate for all electronic states under consideration, which is essential for accurate characterization of conical intersections and potential energy surface crossings [1].

Reaction Pathway Exploration

Locating and characterizing the conical intersection in DMNA requires systematic exploration of the potential energy surface. The following workflow outlines the protocol for mapping the reaction pathway:

G Start Initial DMNA Geometry LST Linear Synchronous Transit (LST) Pathway Start->LST Initial/Final Structures Refine Pathway Refinement LST->Refine Approximate Path Minima Local Minima Location Refine->Minima Geometry Optimization TS Transition State Identification Minima->TS Transition State Search CI Conical Intersection Characterization TS->CI Surface Crossing Analysis

Diagram: Workflow for Conical Intersection Exploration in DMNA

  • Linear Synchronous Transit (LST): Construct an initial approximate reaction pathway by linearly interpolating between the initial (DMNA ground state) and final (two separated thymine monomers) structures, allowing all geometrical parameters to vary simultaneously as a fraction of their total change [1].

  • Pathway Refinement: Iteratively refine the reaction pathway to locate stationary points, including local minima and transition states, through gradient-based optimization techniques.

  • Vibrational Analysis: Perform full vibrational frequency analysis at each stationary point to confirm the nature of the structure (minimum vs. transition state) and to ensure that the conical intersection exhibits the correct number of imaginary frequencies [1].

  • Reaction Coordinate Analysis: Identify the key reaction coordinate involving the out-of-plane bending mode of the DMNA NO(_2) moiety, which facilitates access to the conical intersection [2].

Data Interpretation and Analysis Protocols

Electronic Structure Analysis

The analysis of CASSCF wavefunctions provides critical insight into the electronic structure changes accompanying the internal conversion process. For the DMNA system, key analytical approaches include:

  • Natural Bond Orbital (NBO) Analysis: Transform CASSCF orbitals to localized representations to quantify changes in electron density distribution during the internal conversion process. The CASVB (Complete Active Space Valence Bond) method can be particularly valuable for interpreting the multiconfigurational wavefunction in terms of familiar chemical concepts [1].

  • Potential Energy Surface Mapping: Construct two-dimensional cuts through the potential energy surfaces of S(_0) and S(_1) states along key internal coordinates, particularly the NO(_2) out-of-plane bending mode and bond dissociation coordinates.

  • Conical Intersection Characterization: Identify the precise geometry where the S(_0) and S(_1) potential energy surfaces intersect and determine the branching space vectors (gradient difference and non-adiabatic coupling vectors) that define the intersection topography.

Table: Key Computational Findings for DMNA Internal Conversion

Property Value/Description Methodology
S(_1) Lifetime 50 ± 16 fs Femtosecond pump-probe spectroscopy
Conical Intersection Accessible via NO(_2) out-of-plane bending CAS(3,4)SCF/6-31G
Excitation Energy 271 nm (pump) Experimental measurement
Adiabatic Dissociation Not accessible at 271 nm CASSCF potential energy mapping
Key Vibrational Mode NO(_2) out-of-plane bending Frequency analysis at stationary points
Correlation with Experimental Data

The CASSCF computational results should be rigorously correlated with available experimental data to validate the theoretical models:

  • Time-Resolved Spectroscopy: Compare calculated excited state lifetimes with experimental values obtained from femtosecond pump-probe spectroscopy (50 ± 16 fs for DMNA) [2].

  • Energetic Considerations: Verify that the calculated energy barriers and reaction energetics are consistent with experimental thermochemical data and dissociation thresholds.

  • Product Analysis: Correlate predicted dissociation pathways with experimental product distributions from DMNA photolysis studies.

The combination of computational and experimental approaches provides a comprehensive understanding of the ultrafast internal conversion dynamics in DMNA, demonstrating the critical role of conical intersections in mediating non-radiative relaxation processes.

Methodological Extensions and Advanced Applications

Beyond Minimal CASSCF

While the CAS(3,4) active space provides a qualitatively correct description of the DMNA internal conversion, more sophisticated approaches may be necessary for quantitative accuracy or for more complex pharmaceutical systems:

  • Dynamic Correlation Correction: Incorporate dynamic electron correlation using methods such as N-Electron Valence Perturbation Theory (NEVPT2) or multi-reference configuration interaction (MRCI) to improve energetic predictions [3].

  • Extended Active Spaces: For systems with more extensive electron correlation effects, consider using restricted active space (RASSCF) or generalized active space (GAS) approaches that allow for larger active spaces while maintaining computational feasibility [1].

  • QM/MM Embedding: For pharmaceutical applications in complex environments, embed the CASSCF treatment of the core region within a molecular mechanical (MM) description of the protein or solvent environment.

Pharmaceutical Application Scenarios

The DMNA CASSCF protocol can be adapted to various pharmaceutical research contexts:

  • Phototoxicity Assessment: Investigate potential energy surfaces and conical intersections for drug candidates to predict photochemical reactivity and excited state lifetimes.

  • Metabolic Activation Studies: Examine the electronic structure changes associated with metabolic transformations of nitro-aromatic pharmaceuticals.

  • Photodynamic Therapy Agents: Design and optimize photosensitizers by characterizing their excited state landscapes and intersystem crossing efficiencies.

The insights gained from the DMNA case study provide a robust foundation for understanding and predicting the photochemical behavior of nitro-containing compounds in pharmaceutical contexts, enabling more rational design of stable, safe drug candidates with controlled photoreactivity.

References

Comprehensive Application Notes and Protocols: Decomposition Mechanisms of Dimethylnitramine (DMNA) for Energetic Materials Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimethylnitramine (DMNA, (CH₃)₂NNO₂) serves as a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials such as RDX, HMX, and CL-20. These materials are characterized by their ability to release substantial chemical energy rapidly upon decomposition or detonation, making them valuable for applications ranging from mining and construction to rocketry and space exploration. The decomposition mechanisms of DMNA have been extensively studied over past decades, with research revealing complex chemical and physical events influenced by various factors including excitation sources and environmental conditions. The presence of metal particles and clusters in energetic formulations has been found to significantly alter decomposition pathways and enhance energy release, though the fundamental mechanisms underlying these effects remain incompletely understood. This article provides comprehensive application notes and experimental protocols for investigating DMNA decomposition mechanisms, with particular emphasis on electronically nonadiabatic processes and metal cluster interactions that govern initial decomposition steps.

Fundamental Decomposition Pathways of DMNA

The initial decomposition steps of this compound proceed through several competing pathways that are highly dependent on the excitation source and environmental conditions. Under thermal excitation conditions, the dominant decomposition mechanism involves N-N bond cleavage leading to NO₂ elimination. In contrast, electronic excitation via UV radiation promotes alternative pathways characterized by conical intersections between potential energy surfaces that facilitate efficient nonadiabatic transitions. The primary decomposition channels identified through both experimental and theoretical studies include:

  • Nitro-nitrite isomerization: This pathway involves rearrangement of the nitro group (NO₂) to a nitrite isomer (ONO) followed by NO elimination, proceeding through a loose geometry where the NO₂ moiety interacts with the (CH₃)₂N moiety at approximately 2.8 Å distance. [1] [2]
  • HONO elimination: A minor decomposition channel involving hydrogen transfer and subsequent nitrous acid elimination, with experimental studies estimating a branching ratio of approximately 1:0.04 between nitro-nitrite isomerization and HONO elimination pathways. [1] [2]
  • N-N bond dissociation: Direct cleavage of the N-NO₂ bond, which represents the major thermal decomposition channel in the ground electronic state but competes with other pathways under electronic excitation. [3]

Table 1: Key Decomposition Pathways of DMNA and Their Characteristics

Decomposition Pathway Excitation Condition Major Products Branching Ratio Energy Barrier (Relative)
Nitro-nitrite isomerization UV (226 nm, 193 nm) NO + (CH₃)₂NNO ~96% Lower in excited states
HONO elimination UV (226 nm, 193 nm) HONO + CH₂NCH₃ ~4% Higher than isomerization
N-N bond dissociation Thermal/Electronic NO₂ + (CH₃)₂N Dominant in thermal decomposition Variable with conditions

The electronic state dynamics play a crucial role in DMNA decomposition. Experimental evidence confirms that conical intersections between electronic states create funnel-like topographies on potential energy surfaces that control the decomposition following electronic excitation. Specifically, the presence of an (S₂/S₁)CI conical intersection along the nitro-nitrite isomerization coordinate provides a direct nonadiabatic decomposition pathway accessible by 226 nm photoexcitation. Conversely, in the ground electronic state, a similar (S₁/S₀)CI conical intersection hinders the isomerization pathway, rendering NO₂ elimination as the major thermal decomposition channel. [1] [2]

Experimental Protocols for DMNA Decomposition Studies

Photoinitiated Decomposition with Time-of-Flight Mass Spectrometry

Purpose: To initiate and monitor the decomposition products of DMNA following electronic excitation and identify primary reaction channels.

Materials and Equipment:

  • This compound (CAS Registry Number: 4164-28-7) [4]
  • Pulsed UV laser system (193 nm and 226 nm excitation wavelengths)
  • Time-of-flight mass spectrometer (TOF-MS)
  • Vacuum chamber with sample introduction system
  • Laser-induced fluorescence detection system

Procedure:

  • Introduce gaseous DMNA sample into the vacuum chamber using a heated inlet system to maintain consistent vapor pressure.
  • Electronically excite DMNA molecules using nanosecond UV laser pulses at 226 nm or 193 nm wavelengths.
  • Monitor decomposition products using time-of-flight mass spectrometry with appropriate ionization sources.
  • Detect NO product molecules using laser-induced fluorescence spectroscopy with excitation wavelengths tuned to specific NO transitions.
  • Record rotational and vibrational distributions of NO products by scanning laser wavelengths across relevant spectral regions.
  • Analyze time-resolved data to determine decomposition kinetics and product branching ratios.

Key Parameters:

  • Laser pulse energy: 1-10 mJ/pulse (adjust to avoid multiphoton processes)
  • Chamber pressure: Maintain below 10⁻⁵ Torr to minimize collisional effects
  • Sample temperature: Control between 298-500 K depending on experimental goals
  • Detection sensitivity: Calibrate using standard NO samples of known concentration

Data Interpretation:

  • The observation of NO as a major decomposition product with relatively hot rotational (120 K) and cold vibrational distributions indicates nitro-nitrite isomerization as the primary decomposition channel. [1] [2]
  • The branching ratio between decomposition pathways can be quantified by comparing integrated signal intensities for different products, with nitro-nitrite isomerization dominating over HONO elimination by approximately 24:1.
Energy-Resolved Spectroscopy for Dynamics Studies

Purpose: To determine energy-dependent decomposition pathways and identify critical energy barriers for competing reaction channels.

Procedure:

  • Systematically vary photoexcitation wavelength from 200 nm to 250 nm to access different electronic states.
  • Measure product yields (particularly NO) as a function of excitation energy using laser-induced fluorescence.
  • Construct energy-resolved decomposition profiles to identify thresholds for specific reaction pathways.
  • Compare experimental results with computational predictions of energy barriers and conical intersection locations.

Computational Protocols for Decomposition Mechanism Elucidation

Electronic Structure Calculations for Ground and Excited States

Purpose: To map potential energy surfaces, locate transition states, and identify conical intersections that facilitate nonadiabatic transitions in DMNA decomposition.

Computational Methods:

  • Complete Active Space Self-Consistent Field (CASSCF): Employ for mapping excited state potential energy surfaces and locating conical intersections between electronic states. Use active space consisting of 14 electrons in 12 orbitals for DMNA-Zn systems. [3]
  • Multireference Perturbation Theory (CASMP2): Apply to include dynamic electron correlation effects in energy calculations following CASSCF geometry optimization.
  • Density Functional Theory (DFT): Utilize M062X/6-311+G(d,p) level for ground state geometry optimization and frequency calculations of reactants, intermediates, products, and transition states. [5]
  • High-Level Single-Point Energy Calculations: Perform at the B2PLYPD3/aug-cc-pVTZ level on optimized geometries to obtain accurate energetics. [5]

Procedure:

  • Optimize ground state geometry of DMNA and related clusters at appropriate theory level.
  • Verify stationary points through frequency calculations (no imaginary frequencies for minima, one imaginary frequency for transition states).
  • Map excited state potential energy surfaces using CASSCF methodology with active space appropriate for the system.
  • Locate conical intersections between electronic states through geometry optimization of crossing points.
  • Confirm reaction pathways through intrinsic reaction coordinate (IRC) calculations.
  • Calculate thermodynamic properties (zero-point energies, enthalpy corrections, Gibbs free energy) for all stationary points.

Key Analysis Techniques:

  • Intrinsic Reaction Coordinate (IRC): Trace the minimum energy path from transition states to connected minima to confirm reaction pathways. [5]
  • Electron Localization Function (ELF): Analyze chemical bonding and electron density changes along reaction coordinates using programs like Multiwfn. [5]

The following diagram illustrates the computational workflow for studying decomposition mechanisms:

computational_workflow Start Start: Research Objective GeometryOpt Geometry Optimization (DFT/CASSCF) Start->GeometryOpt FrequencyCalc Frequency Calculation (ZPE, Thermal Corrections) GeometryOpt->FrequencyCalc TS_Search Transition State Optimization FrequencyCalc->TS_Search IRC_Verification IRC Pathway Verification TS_Search->IRC_Verification ExcitedState Excited State Mapping (CASSCF) IRC_Verification->ExcitedState ConicalIntersection Conical Intersection Location ExcitedState->ConicalIntersection SinglePoint High-Level Single Point Energy Calculation ConicalIntersection->SinglePoint Analysis Data Analysis & Mechanism Proposal SinglePoint->Analysis End Mechanism Validation Analysis->End

ab Initio Molecular Dynamics Simulations

Purpose: To simulate decomposition behavior under realistic temperature conditions and identify dominant reaction pathways through direct dynamics simulations.

Procedure:

  • Employ generalized gradient approximation (GGA) with Perdew-Burke-Ernzerh (PBE) exchange correlation functional.
  • Use constant-temperature constant-volume (NVT) ensemble with thermostat to maintain target temperature.
  • Place optimized DMNA molecule in cubic vacuum box (20 × 20 × 20 ų) to minimize periodic interactions.
  • Utilize plane wave basis set with kinetic energy cutoff of 700 eV determined through convergence tests.
  • Implement Pulay density-mixing minimization scheme for self-consistent field calculations.
  • Perform structure relaxation using Broyden-Fletcher-Goldfarb-Shanno (BFGS) method.
  • Conduct multiple simulations at different temperatures (300-1000 K) to determine temperature-dependent behavior.

Data Analysis:

  • Track bond distances, angles, and energy changes during simulation trajectories.
  • Identify decomposition products and intermediates through geometric criteria.
  • Calculate reaction rates from multiple trajectories at specific temperatures.
  • Compare dominant pathways at different temperature regimes.

Metal Cluster Effects on Decomposition Pathways

DMNA-Zinc Cluster Interactions and Computational Protocols

Purpose: To investigate how zinc atoms and clusters alter the decomposition mechanisms and energetics of DMNA, potentially leading to enhanced energy release and modified reaction pathways.

Background: Metalized energetic materials, which combine molecular energetic materials with metal particles (e.g., Zn, Al, Fe), demonstrate twice the energy release efficiency compared to molecular energetic materials alone. This enhancement is attributed not only to the exothermicity of stable metal oxide formation but also to modifications of the fundamental decomposition mechanisms of the energetic molecules in the presence of metal particles. [3]

Computational Approaches:

  • ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics): Employ for large DMNA-Zn₁₀ cluster systems, with DMNA and one Zn atom treated at high level (CASSCF) and the remainder of the Zn₁₀ cluster treated with universal force field (UFF) molecular mechanics and MP2 theory. [3]
  • Full Quantum Chemical Treatment: Use CASSCF(14,12)/6-31G(d) for DMNA-Zn systems to explore excited electronic state surfaces.

Table 2: Comparison of DMNA Decomposition Characteristics with and without Zinc Clusters

Parameter Isolated DMNA DMNA-Zn Cluster DMNA-Zn₁₀ Cluster
Primary Decomposition Pathway Nitro-nitrite isomerization N-N bond dissociation → Zn-O bond formation → isomerization N-N bond dissociation → isomerization
Reaction Exothermicity Endothermic initial steps Exothermic reaction steps Modified exothermicity profile
Key Intermediates Nitrite isomer Multiple intermediates including Zn-O bonded species Simplified intermediate scheme
Electronic State Involvement S₂/S₁ and S₁/S₀ conical intersections Modified conical intersections Similar but altered energy landscapes

Key Findings:

  • Zinc clusters significantly alter the decomposition mechanism of DMNA, changing the primary initial step from nitro-nitrite isomerization to N-N bond dissociation followed by Zn-O bond formation. [3]
  • While isolated DMNA exhibits endothermic initial reaction steps, DMNA-Zn clusters show exothermic reaction steps, enhancing the energy release characteristics. [3]
  • The DMNA-Zn₁₀ cluster system shows a simplified decomposition pathway compared to DMNA-Zn, with the absence of certain intermediates present in the smaller cluster system. [3]

The following diagram illustrates the comparative decomposition pathways:

decomposition_pathways cluster_isolated Isolated DMNA cluster_metalized DMNA with Zinc Clusters DMNA DMNA Reactant IsomerTS Isomerization Transition State DMNA->IsomerTS UV Excitation Endothermic IsomerInt Nitrite Isomer Intermediate NOProd NO + Products IsomerInt->NOProd NO Elimination IsomerTS->IsomerInt DMNA_Zn DMNA-Zn Cluster NNDiss N-N Bond Dissociation DMNA_Zn->NNDiss UV Excitation Exothermic ZnOBond Zn-O Bond Formation NNDiss->ZnOBond NOProd_Zn NO + Zn-Products ZnOBond->NOProd_Zn NO Elimination

Protocol for Studying Metal Cluster-Energetic Material Interactions

Purpose: To systematically evaluate the effects of metal clusters on decomposition mechanisms and energetics of energetic materials.

Procedure:

  • Select appropriate metal clusters based on stability criteria (e.g., Zn₁₀ identified as highly stable with high binding energy and shorter bond lengths).
  • Optimize geometry of energetic material-metal cluster complexes at both ground and excited electronic states.
  • Calculate reaction pathways and energetics for key decomposition steps in the presence of metal clusters.
  • Compare energy profiles with isolated energetic material systems to identify modifications in reaction mechanisms.
  • Analyze electronic structure changes induced by metal clusters through orbital and charge distribution analysis.
  • Evaluate exothermicities of overall decomposition reactions to quantify energy enhancement.

Conclusion

The decomposition mechanisms of this compound provide fundamental insights into the behavior of more complex nitramine energetic materials. The experimental and computational protocols outlined in this application note enable comprehensive investigation of both ground state and excited state decomposition pathways, with particular emphasis on the critical role of electronically nonadiabatic processes mediated by conical intersections. The integration of time-resolved spectroscopic methods with high-level multireference computational approaches offers a powerful strategy for elucidating complex decomposition mechanisms.

The significant alterations in decomposition pathways induced by metal clusters, particularly zinc, highlight the potential for optimizing energetic material performance through targeted formulations. The switch from endothermic to exothermic initial steps and the modification of primary decomposition channels in the presence of zinc clusters demonstrate the profound influence of metal additives on fundamental chemical processes in energetic materials.

These protocols and findings provide researchers with comprehensive tools for investigating decomposition mechanisms of energetic materials, facilitating the development of safer, more efficient, and more controllable energetic material systems for various applications in defense, aerospace, and industrial sectors. Future research directions should focus on extending these investigations to more complex energetic compounds and exploring synergistic effects in multi-component energetic formulations.

References

Comprehensive Application Notes and Protocols for Dimethylnitramine (DMNA) as a Model Energetic Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, serves as a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane). The significance of DMNA in energetic materials research stems from its relatively simple molecular structure that contains the essential nitramine functional group (N-NO₂), which is responsible for the initiation of decomposition in many high-energy materials. [1] [2] Research on DMNA provides crucial insights into the initial decomposition steps, excited state dynamics, and thermal behavior of nitramine-based energetic compounds, enabling researchers to develop safer, more efficient explosives and propellants with controlled sensitivity and performance characteristics.

The investigation of DMNA's decomposition mechanisms bridges fundamental chemical physics with practical applications in energetic materials development. As noted in research, "Studies of gas-phase energetic materials disclose the properties and reactions of energetic materials at the molecular level, and determine the decomposition mechanics and dynamics as functions of the electronic and vibrational states excitations." [2] This statement underscores the critical importance of understanding DMNA at the molecular level to advance the field of energetic materials. Furthermore, the absorption characteristics of nitramine compounds in the UV region make them relevant for developing explosives detection technologies, adding to the practical significance of DMNA research. [2]

Decomposition Mechanisms and Pathways

Primary Decomposition Channels

The decomposition of this compound proceeds through several competing pathways, with the dominant mechanism depending critically on whether the molecule is in its ground electronic state or an excited electronic state. Experimental and theoretical studies have revealed that the primary decomposition channels include nitro-nitrite isomerization, HONO elimination, and direct N-N bond cleavage. Through extensive investigation using nanosecond laser spectroscopy and complete active space self-consistent field (CASSCF) calculations, researchers have determined that the branching ratio between the dominant nitro-nitrite isomerization pathway and the minor HONO elimination channel is approximately 1:0.04 following electronic excitation. [1]

The decomposition process is significantly influenced by conical intersections between electronic states, which provide efficient nonadiabatic transition pathways that funnel excited molecules back to the ground state or toward decomposition products. The presence of both (S₂/S₁)CI and (S₁/S₀)CI conical intersections along the reaction coordinate creates a complex energy landscape that directs the decomposition outcome based on the initial excitation energy and molecular geometry. [1] [3] These surface crossings play a decisive role in determining which decomposition pathway dominates under specific conditions, making them essential for understanding DMNA's initiation behavior.

Table 1: Primary Decomposition Channels of DMNA

Decomposition Channel Reaction Equation Experimental Conditions Dominance/Branching Ratio
Nitro-nitrite isomerization (CH₃)₂NNO₂ → (CH₃)₂NONO → products UV excitation (226 nm, 193 nm) Major channel (≈96%)
HONO elimination (CH₃)₂NNO₂ → CH₂=NCH₃ + HONO UV excitation (226 nm, 193 nm) Minor channel (≈4%)
NO₂ elimination (CH₃)₂NNO₂ → (CH₃)₂N + NO₂ Thermal decomposition Major ground state channel
Direct N-N bond cleavage (CH₃)₂NNO₂ → (CH₃)₂N⁺ + NO₂⁻ Electron ionization Ionization-induced pathway
Ultrafast Dynamics and Conical Intersections

The decomposition of DMNA involves remarkably fast timescales when electronically excited, with nonadiabatic transitions occurring through conical intersections playing a crucial role. Femtosecond pump-probe spectroscopy studies utilizing a 271 nm pump pulse and 405.6 nm probe pulse have revealed that the S₁ excited state of DMNA has an extremely short lifetime of approximately 50 ± 16 femtoseconds. [3] This ultrafast internal conversion from S₁ to S₀ occurs through a conical intersection along a reaction coordinate involving an out-of-plane bending mode of the NO₂ moiety. The CASSCF calculations confirm that this (S₁/S₀)CI conical intersection is responsible for the rapid depopulation of the excited state. [3]

The electronic relaxation pathway following UV excitation at 226 nm involves initial population of the S₂ state, followed by rapid transition through an (S₂/S₁)CI conical intersection to the S₁ state, and subsequent internal conversion to the ground state via the (S₁/S₀)CI conical intersection. This sequential conical intersection mechanism provides a direct nonadiabatic decomposition pathway from the Franck-Condon region of the S₂ surface. [1] The nitro-nitrite isomerization in the excited state occurs through a loose geometry where the NO₂ moiety interacts with the (CH₃)₂N moiety from a relatively long distance of approximately 2.8 Å, facilitating the rearrangement. [1]

Table 2: Key Electronic States and Conical Intersections in DMNA Decomposition

Electronic State Energy (eV) Characteristic Features Role in Decomposition
S₀ (ground state) 0.0 N-NO₂ covalent bonding Thermal decomposition via NO₂ elimination
S₁ (first excited) ~4.6 n → π* transition Ultrafast internal conversion to S₀ (50 fs)
S₂ (second excited) ~5.5 π → π* transition Initial excitation at 226 nm
(S₂/S₁)CI ~5.2 Surface crossing Enables nitro-nitrite isomerization
(S₁/S₀)CI ~4.3 NO₂ out-of-plane bending Ultrafast S₁→S₀ internal conversion

Computational Methods and Protocols

Electronic Structure Calculations

The accurate computation of DMNA's electronic structure requires sophisticated theoretical methods capable of describing both static and dynamic electron correlation effects. The complete active space self-consistent field (CASSCF) method has proven particularly valuable for mapping the potential energy surfaces and locating conical intersections relevant to DMNA decomposition. [1] [3] For studies focusing on vertical excitation energies, optical oscillator strengths, and ionization spectra, the symmetry-adapted cluster/configuration interaction (SAC-CI) method provides reliable results that agree well with experimental UV and photoelectron spectra. [2]

The computational protocol for DMNA electronic structure calculations typically begins with geometry optimization of the ground state using density functional theory (DFT) methods such as B3LYP with a 6-31+G(d,p) basis set, which converges to a structure with Cs symmetry. [2] Subsequent excited state calculations should employ multi-reference methods like CASSCF with an active space sufficient to describe the relevant valence orbitals, particularly those involved in the n → π* and π → π* transitions of the nitramine group. For accurate thermochemical properties including heats of formation, the Gaussian package with B3LYP functional and correlation-consistent basis sets (cc-pVTZ) has been successfully applied to similar nitramine compounds. [4]

Nonadiabatic Dynamics Simulations

The ultrafast internal conversion processes in DMNA require specialized computational approaches beyond conventional molecular dynamics. The protocol for simulating nonadiabatic dynamics should include:

  • Initial conditions sampling from the Franck-Condon region of the excited state of interest
  • Surface hopping algorithms to model transitions between electronic states
  • On-the-fly energy and force calculations using semiempirical or multi-reference electronic structure methods
  • Trajectory analysis to identify dominant decomposition pathways and timescales

These simulations have revealed that the conical intersection topography strongly influences the efficiency of internal conversion, with the S₁/S₀ conical intersection in DMNA exhibiting a peaked topology that facilitates rapid decay to the ground state. [3] The key reaction coordinate involves the out-of-plane motion of the NO₂ group, which breaks the Cs symmetry of the molecule and enables efficient coupling between electronic states.

Experimental Methods and Protocols

Laser Spectroscopy Techniques

The decomposition dynamics of DMNA have been extensively studied using laser spectroscopy methods with nanosecond and femtosecond time resolution. The standard protocol for nanosecond laser experiments involves:

  • Photoexcitation: Use of 226 nm or 193 nm UV light to electronically excite DMNA molecules to the S₂ state
  • Detection: Time-of-flight mass spectrometry (TOF-MS) and laser-induced fluorescence (LIF) spectroscopy to identify decomposition products and measure their internal energy distributions
  • Analysis: Rotational and vibrational temperature determination from LIF spectra of NO fragments

For femtosecond dynamics studies, the protocol includes:

  • Pump pulse: 271 nm (4.58 eV) to excite DMNA molecules slightly above the S₁ state minimum
  • Probe pulse: 405.6 nm (3.06 eV) to ionize the molecule or fragments for time-resolved mass spectrometry
  • Delay scanning: Variation of pump-probe delay time from negative delays (probe before pump) to several picoseconds positive delay
  • Data fitting: Multi-exponential decay analysis to extract excited state lifetimes

These experiments have identified NO as a major decomposition product with relatively hot rotational temperatures (∼120 K) and cold vibrational distributions, providing evidence for the nitro-nitrite isomerization mechanism. [1] [5]

Thermal Analysis and Sensitivity Measurements

While the search results focus primarily on photochemically initiated decomposition, thermal decomposition studies represent an important complementary approach for understanding DMNA's behavior under different initiation conditions. The experimental protocol for thermal analysis typically includes:

  • Differential Scanning Calorimetry (DSC): To determine decomposition onset temperatures and reaction enthalpies
  • Thermogravimetric Analysis (TGA): To measure mass loss during decomposition
  • Impact Sensitivity Testing: To evaluate the shock sensitivity using standard hammer tests
  • Spectroscopic Monitoring: To identify gaseous decomposition products as functions of temperature

For related nitramine compounds, researchers have calculated stability parameters such as binding energy per atom, chemical hardness, softness, and electronegativity to predict thermal stability and sensitivity. [4] These calculations employ DFT methods (B3LYP/cc-pVTZ) and have shown that properties like the HOMO-LUMO gap correlate with chemical stability, while oxygen balance relates to impact sensitivity. [4]

Data Interpretation Guidelines

Computational Data Analysis

The interpretation of computational results for DMNA requires careful attention to the limitations of theoretical methods and the multi-reference character of the electronic states involved. Key guidelines include:

  • Conical Intersection Validation: Confirm that putative conical intersections exhibit the correct topology with degeneracy between electronic states and non-zero nonadiabatic coupling vectors
  • Active Space Selection: For CASSCF calculations, ensure the active space includes all relevant valence orbitals of the N-NO₂ group and adjacent bonds
  • Dynamic Correlation Correction: Consider applying multi-reference perturbation theory (e.g., CASPT2) to improve energy accuracy beyond CASSCF
  • Reaction Path Following: Trace minimum energy paths from Franck-Condon points to conical intersections and decomposition products

The theoretical findings should explain experimental observations such as the dominance of NO formation, the lack of fluorescence from excited states, and the wavelength dependence of decomposition products. [1] [3] For instance, the computational identification of the (S₁/S₀)CI conical intersection provides a mechanism for the ultrafast internal conversion that quenches emission from the S₁ state. [3]

Experimental Data Analysis

The analysis of experimental data from DMNA decomposition studies should address several key aspects:

  • Product Branching Ratios: Determine relative yields of NO, HONO, NO₂, and other fragments under different excitation conditions
  • Energy Partitioning: Analyze the rotational, vibrational, and translational energy distributions of decomposition products
  • Timescales: Extract characteristic time constants for electronic relaxation and bond cleavage processes
  • Wavelength Dependence: Compare decomposition mechanisms and product distributions at different excitation energies

The experimental observation of hot rotational and cold vibrational distributions for NO fragments supports the nitro-nitrite isomerization mechanism, as this pathway would be expected to deposit significant energy into rotation but not vibration of the NO product. [1] The branching ratio between decomposition channels can be estimated from relative product yields, with approximately 96% proceeding through nitro-nitrite isomerization and 4% through HONO elimination following 226 nm excitation. [1] [5]

Applications and Research Implications

Energetic Materials Design

The fundamental insights gained from DMNA studies directly inform the design of novel energetic materials with tailored sensitivity and performance characteristics. Research on aromatic nitramines has demonstrated that incremental addition of methylene (-CH₂-) groups can significantly impact stability and energetic properties. [4] Specifically, increasing the -CH₂- chain length in aromatic nitramines enhances thermal stability and resistance to shock stimuli while gradually decreasing detonation velocity and pressure. [4] This trade-off between stability and performance must be carefully balanced in material design.

The decomposition mechanisms elucidated for DMNA provide guidance for molecular engineering of nitramine explosives. For instance, the identification of conical intersections as key facilitators of decomposition suggests that molecular structures that alter the accessibility or energy of these conical intersections could be used to control sensitivity. Similarly, the discovery of the nitro-nitrite isomerization as a major excited state pathway indicates that molecular modifications that hinder this rearrangement might reduce sensitivity to UV initiation.

Table 3: Property Trends in Aromatic Nitramine Series with Increasing -CH₂- Chain Length

Property Trend with Increasing -CH₂- Chain Implications for Energetic Materials Design
Thermal stability Increases Longer chains improve safety during storage and handling
Shock resistance Increases Reduced accidental initiation probability
Detonation velocity Decreases Trade-off between stability and performance
Detonation pressure Decreases Must be balanced for specific applications
Impact sensitivity Decreases (higher h₅₀ values) Improved safety characteristics
Oxygen balance Becomes more negative Affects combustion completeness and brisance
Detection and Safety Applications

The electronic excitation characteristics of DMNA and other nitramines have practical applications in detection technologies. Since nitro compounds exhibit strong absorption in the UV region, knowledge of their excited state properties facilitates the development of optical detection methods for explosives identification and monitoring. [2] The ultrafast relaxation dynamics observed in DMNA also inform the photostability and potential photodegradation pathways of nitramine explosives, which is relevant for storage and handling protocols under various lighting conditions.

The theoretical methods and experimental techniques refined through DMNA studies provide a toolkit for investigating more complex energetic materials without extensive experimental testing. The combination of CASSCF calculations with femtosecond spectroscopy represents a particularly powerful approach for mapping nonadiabatic reaction pathways that control initiation sensitivity. These protocols can be transferred to the study of next-generation energetic materials with improved safety-performance balances.

Visualizations and Workflows

DMNA Decomposition Pathways

The following DOT script visualizes the major decomposition pathways of DMNA, highlighting the competition between ground state and excited state mechanisms:

DMNA_Decomposition DMNA DMNA (S₀) FC Franck-Condon Region DMNA->FC UV Absorption (226 nm / 193 nm) NO2_Elim NO₂ Elimination DMNA->NO2_Elim Thermal Activation S2 S₂ State FC->S2 Vertical Excitation S2_S1_CI S₂/S₁ CI S2->S2_S1_CI Relaxation S1 S₁ State S1_S0_CI S₁/S₀ CI S1->S1_S0_CI Ultrafast Relaxation S1_S0_CI->DMNA Internal Conversion (No Decomposition) NitroNitrite Nitro-Nitrite Isomer S1_S0_CI->NitroNitrite Major Pathway (96%) HONO HONO Elimination S1_S0_CI->HONO Minor Pathway (4%) S2_S1_CI->S1 Internal Conversion Products_NN Products (NO + (CH₃)₂NO) NitroNitrite->Products_NN Products_HONO Products (CH₂=NCH₃ + HONO) HONO->Products_HONO Products_NO2 Products (CH₃)₂N + NO₂) NO2_Elim->Products_NO2

Diagram 1: DMNA Decomposition Pathways. This visualization shows the competing decomposition mechanisms of this compound following electronic excitation or thermal activation, highlighting the role of conical intersections (CI) in directing reaction outcomes.

Experimental Workflow for Ultrafast Dynamics

The following DOT script outlines the experimental workflow for studying ultrafast decomposition dynamics using femtosecond pump-probe spectroscopy:

FS_Workflow Sample_Prep Sample Preparation (Gas-phase DMNA) Chamber Interaction Chamber (DMNA Vapor) Sample_Prep->Chamber Laser_System Laser System (Ti:Sapphire Amplifier) Pump_Beam Pump Beam Generation (271 nm, 4.58 eV) Laser_System->Pump_Beam Probe_Beam Probe Beam Generation (405.6 nm, 3.06 eV) Laser_System->Probe_Beam Pump_Beam->Chamber Pump Pulse Delay_Stage Optical Delay Stage (Time Resolution: ~50 fs) Probe_Beam->Delay_Stage Detection Product Detection (Time-of-Flight Mass Spectrometer) Chamber->Detection Ions/Fragments Delay_Stage->Chamber Probe Pulse (Variable Delay) Data_Analysis Data Analysis (Lifetime Extraction) Detection->Data_Analysis

Diagram 2: Experimental Workflow for Ultrafast Dynamics Studies. This diagram illustrates the key components and workflow for investigating DMNA decomposition using femtosecond pump-probe spectroscopy with mass spectrometric detection.

Conclusion

This compound serves as an invaluable model system for understanding the decomposition behavior of more complex nitramine energetic materials. The combination of advanced spectroscopic techniques and sophisticated electronic structure calculations has revealed a rich decomposition mechanism landscape dominated by nonadiabatic transitions through conical intersections. The protocols and methodologies summarized in these application notes provide researchers with comprehensive tools for investigating DMNA and related compounds, from experimental preparation and data collection to computational modeling and results interpretation.

The key insights gained from DMNA studies—particularly the dominance of nitro-nitrite isomerization in excited state decomposition and the role of conical intersections in ultrafast internal conversion—have broad implications for energetic materials design and safety. By applying these protocols, researchers can continue to develop a fundamental molecular-level understanding of initiation processes in energetic materials, ultimately leading to improved performance and safety characteristics in next-generation explosives and propellants.

References

Comprehensive Application Notes and Protocols: Dimethylnitramine UV Excitation Experiments for Energetic Materials Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimethylnitramine (DMNA), with the chemical formula (CH₃)₂NNO₂, has been extensively studied as an important model nitramine compound that exhibits fundamental reactions relevant to larger energetic materials such as RDX and HMX. As a simple molecule containing the essential nitramine functional group (N-NO₂), DMNA provides invaluable insights into the decomposition mechanisms critical for understanding energetic material behavior. The UV-induced photodissociation of DMNA serves as a controlled method for initiating and studying these decomposition pathways, allowing researchers to probe the initial reaction steps that occur in more complex nitramine-based energetic materials. These studies are particularly relevant for understanding the initiation processes in propellants and explosives, as well as for developing detection methodologies for nitro-containing compounds. The experimental protocols outlined in this document provide standardized approaches for investigating DMNA photochemistry, with applications spanning fundamental chemical dynamics, materials science, and analytical detection development for security and environmental monitoring purposes.

Spectral Properties & Theoretical Background

UV Absorption Characteristics

DMNA exhibits strong UV absorption due to electronic transitions involving the nitramine functional group. Although early research noted that UV absorption cross-sections hadn't been systematically established despite numerous photodissociation studies [1], subsequent theoretical and experimental work has characterized these properties. The absorption spectrum features distinct bands corresponding to transitions to various excited electronic states, with the most significant activity in the UV-C and UV-B ranges.

Table 1: Experimental UV Absorption Parameters for DMNA

Excitation Wavelength (nm) Electronic Transition Absorption Cross-section Experimental Method
193 S₂ ← S₀ (π→π*) Not quantified Nanosecond laser photolysis
226 S₂ ← S₀ (π→π*) Not quantified Nanosecond laser photolysis
248 S₁ ← S₀ (n→π*) Not quantified Excimer laser photofragmentation
Theoretical Electronic Structure

Computational studies using SAC/SAC-CI methods have provided detailed understanding of DMNA's electronic excited states. These calculations reveal that DMNA has eight singlet states and six triplet states of each symmetry (A' and A″) in the UV region, with most states involving significant configuration mixing. The most intense electronic transition occurs at approximately 5.6 eV (221 nm) with an oscillator strength of f=0.0292, corresponding to a π→π* transition primarily described by the HOMO→LUMO excitation [2]. Additional calculations using complete active space self-consistent field (CASSCF) methods have identified conical intersections between electronic states along the nitro-nitrite isomerization coordinate, which play a crucial role in the photodissociation dynamics [3].

Table 2: Computational Electronic Structure Data for DMNA

State Symmetry Excitation Energy (eV) Oscillator Strength (f) Primary Character
S₁ (A") 4.37 0.0000 n→π*
S₂ (A') 5.60 0.0292 π→π*
S₃ (A") 6.23 0.0015 n→π*
S₄ (A') 6.65 0.0086 π→σ*

Experimental Protocols

UV Photodissociation Setup (226 nm and 193 nm Excitation)
3.1.1 Materials and Equipment
  • DMNA sample: High-purity this compound (commercially available from chemical suppliers such as ICN Biomedicals, Inc.) [4]
  • Solvent systems: For gas-phase studies, DMNA is typically vaporized without solvent. For matrix isolation studies, use inert gas matrices (Ne, Ar) or polycrystalline environments
  • Laser system: Excimer laser or Nd:YAG-pumped dye laser with frequency doubling/mixing capabilities (e.g., KrF excimer laser for 248 nm or ArF excimer laser for 193 nm)
  • Vacuum system: Molecular beam chamber with supersonic expansion capabilities, base pressure ≤10⁻⁶ Torr
  • Detection instruments: Time-of-flight mass spectrometer (TOF-MS) and laser-induced fluorescence (LIF) detection system
3.1.2 Sample Preparation and Vaporization
  • Purification: Prior to use, purify DMNA by multiple freeze-pump-thaw cycles or vacuum sublimation to remove dissolved gases and volatile impurities
  • Vaporization: For gas-phase experiments, heat the DMNA sample to 80-100°C in a temperature-controlled oven to generate sufficient vapor pressure
  • Gas handling: Introduce DMNA vapor into the reaction chamber through a pulsed valve (general valve series 9) with backing pressure of 1-3 atm
  • Beam formation: For molecular beam studies, use supersonic expansion with carrier gas (He or Ar) at stagnation pressures of 1-4 atm to achieve rotational cooling
3.1.3 Photodissociation Procedure
  • Laser alignment: Align the photolysis laser beam to cross the molecular beam or static gas sample at 90° for optimal detection geometry
  • Wavelength selection: Set photolysis wavelength to 226 nm (for S₂ excitation) or 193 nm (for higher energy excitation) using appropriate laser sources
  • Laser parameters: Typical pulse energies of 1-10 mJ/pulse, with pulse durations of 5-20 ns, focused to spot sizes of 1-5 mm²
  • Timing synchronization: Synchronize the photolysis laser pulse with the molecular beam pulse and detector gating using digital delay generators
  • Product detection: Monitor decomposition products using time-of-flight mass spectrometry or laser-induced fluorescence with appropriate timing delays
Low-Temperature Photolysis and Radical Characterization
3.2.1 Matrix Isolation Protocol
  • Sample preparation: Dissolve DMNA in appropriate solvent (e.g., dichloromethane) at concentration of 1-10 mM for matrix isolation studies
  • Matrix deposition: Co-deposit DMNA solution with excess inert gas (argon or neon) on a cold window (CsI or BaF₂) maintained at 10-20 K using closed-cycle helium cryostat
  • UV irradiation: Irigate the matrix with UV light using medium-pressure mercury lamp or tunable laser source at wavelengths of 240-280 nm
  • Radical stabilization: Maintain temperature below 30 K during irradiation and subsequent analysis to prevent radical recombination
3.2.2 ENDOR Spectroscopy of Photogenerated Radicals
  • Radical generation: UV photolysis of DMNA single crystals or polycrystalline samples at 77 K using UV source (e.g., 1000 W Xe-Hg lamp with appropriate filters)
  • ENDOR measurements: Perform Electron Nuclear Double Resonance (ENDOR) spectroscopy at temperatures of -30°C to -50°C using commercial EPR/ENDOR spectrometer
  • Spectral acquisition: Collect proton ENDOR spectra with RF sweep range of 2-40 MHz, microwave power 0.1-10 mW, and RF power 100-500 W
  • Data analysis: Analyze hyperfine coupling tensors through single-crystal rotation patterns or polycrystalline line shape simulations

Decomposition Pathways & Mechanisms

Primary Decomposition Channels

UV excitation of DMNA initiates several competing decomposition pathways, with the branching ratios dependent on excitation wavelength and internal energy. The dominant channel following UV excitation is the nitro-nitrite isomerization mechanism, which involves rearrangement of the -NO₂ group to form a nitrite isomer (CH₃)₂N-ONO, followed by rapid dissociation to produce NO and (CH₃)₂NO radicals [3]. This pathway accounts for approximately 96% of the decomposition products at 226 nm excitation. A minor channel (approximately 4%) proceeds through HONO elimination to yield HONO and CH₂=N-CH₃ products [3]. The NO product is formed with hot rotational distributions (approximately 120 K) but cold vibrational distributions, indicating selective energy partitioning into specific degrees of freedom.

Electronic State Dynamics

The decomposition of DMNA involves complex non-adiabatic transitions between electronic states. Following photoexcitation to the S₂ state, the molecule undergoes ultrafast internal conversion to lower states through conical intersections. Computational studies have identified a critical (S₂/S₁) conical intersection along the nitro-nitrite isomerization coordinate that provides a direct nonadiabatic decomposition pathway from the Franck-Condon region of the S₂ surface [3]. Additionally, a (S₁/S₀) conical intersection in the same reaction coordinate influences the thermal decomposition pathway, making NO₂ elimination the dominant channel in ground-state decomposition. These conical intersections serve as funnels for population transfer between electronic states and play a decisive role in determining the product branching ratios.

Diagram 1: Electronic state decomposition pathways of DMNA following UV excitation, showing key conical intersections that mediate nonadiabatic transitions. The nitro-nitrite isomerization dominates with 96% branching ratio [3].

Radical Cation Formation

UV photolysis of DMNA also generates various radical species that can be stabilized in low-temperature matrices. ENDOR spectroscopy studies have identified the (CH₃)₂NNO⁺₂ cation radical as the major radical species formed during UV photolysis [4]. These radicals exhibit characteristic proton hyperfine coupling anisotropy attributed to the inequivalence of the two methyl groups in the radical structure. The formation of multiple radical species during UV photolysis has been confirmed through studies of perdeutero-DMN-d₆ and ¹⁵N-labeled DMNA, which show distinct isotopic shifts in their ENDOR spectra. The radical species are stable at low temperatures but undergo rapid recombination or further decomposition upon warming.

Detection Methods & Analytical Techniques

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight mass spectrometry provides a powerful method for detecting and identifying the primary decomposition products of DMNA photodissociation. The experimental setup typically consists of a two-stage extraction and a field-free drift region with a microchannel plate (MCP) detector.

  • Ionization method: Use non-resonant or resonant multiphoton ionization (REMPI) with tunable UV lasers for selective detection of specific products
  • Ion detection: Employ multi-channel plate detectors coupled with fast digital oscilloscopes (1-2 GHz bandwidth) for time-resolved detection
  • Mass calibration: Calibrate mass scale using known species such as NO⁺ (m/z 30), CH₃N⁺ (m/z 29), and (CH₃)₂N⁺ (m/z 44)
  • Time-resolved measurements: Use delayed probe laser pulses (10-500 ns delay) to monitor appearance times of different products
Laser-Induced Fluorescence (LIF)

Laser-induced fluorescence enables quantum-state-resolved detection of specific photoproducts, particularly NO, with high sensitivity and specificity.

  • Excitation schemes: For NO detection, use A²Σ⁺ ← X²Π transitions in the 225-250 nm region
  • Spectral scanning: Record excitation spectra by scanning the probe laser across the NO A-X (0,0) and (1,1) bands near 226 nm and 215 nm respectively
  • Fluorescence collection: Collect total fluorescence from the A²Σ⁺ → X²Π transitions using PMT with appropriate filters to reject scattered laser light
  • Rotational analysis: Fit resolved rotational structure to extract rotational temperature and population distributions
Electron Nuclear Double Resonance (ENDOR) Spectroscopy

ENDOR spectroscopy provides detailed information about the radical species generated during DMNA photolysis through measurement of hyperfine interactions.

  • Radical stabilization: Generate radicals by in situ UV photolysis at cryogenic temperatures (20-77 K)
  • ENDOR measurements: Use RF sweeps in the 2-40 MHz range to detect NMR transitions of nuclei coupled to unpaired electrons
  • Hyperfine analysis: Determine principal values of hyperfine tensors through single-crystal rotations or simulation of polycrystalline patterns
  • Quantum chemical calculations: Complement experimental measurements with DFT calculations of hyperfine couplings to aid in radical identification

Data Analysis & Interpretation

Kinetic Energy Release Analysis

The kinetic energy release in DMNA photodissociation can be determined from the velocity distributions of the products measured using time-of-flight mass spectrometry or from the Doppler linewidths of LIF spectra. For NO products from 226 nm photodissociation, the average kinetic energy release is approximately 15-25% of the available energy, indicating significant internal excitation of the co-fragment. The anisotropy parameter (β) derived from ion images provides information about the time scale of dissociation and the symmetry of the dissociative state.

Branching Ratio Determination

The branching ratios between different decomposition channels can be quantified using several complementary methods:

  • Mass spectrometric quantification: Compare integrated ion signals for different products with appropriate calibration for ionization cross-sections and detection efficiencies
  • LIF relative measurements: Use relative intensities of LIF spectra for different products with correction for Franck-Condon factors and radiative lifetimes
  • Theoretical extrapolation: Combine experimental data with RRKM calculations or master equation simulations to extrapolate to conditions not directly accessible experimentally

For DMNA at 226 nm excitation, the branching ratio between nitro-nitrite isomerization and HONO elimination is approximately 1:0.04 [3].

Applications in Energetic Materials Research

The study of DMNA UV excitation provides fundamental insights relevant to larger nitramine energetic materials. The initial decomposition steps identified in DMNA, particularly the nitro-nitrite isomerization and HONO elimination channels, represent prototypical reactions expected in cyclic nitramines such as RDX and HMX. Understanding these pathways at the molecular level enables better prediction of sensitivity properties and decomposition kinetics in practical energetic materials. Furthermore, the electronic state dynamics involving conical intersections observed in DMNA likely have analogs in more complex nitramines, providing a framework for understanding the non-adiabatic processes that govern energy disposal and reaction selectivity following electronic excitation. These fundamental insights can inform the development of next-generation energetic materials with tailored sensitivity and performance characteristics.

Conclusion

The UV excitation experiments of this compound provide a well-characterized model system for understanding the photodissociation dynamics of nitramine energetic materials. The standardized protocols outlined in this document enable researchers to systematically investigate the decomposition mechanisms, product branching ratios, and energy disposal patterns resulting from electronic excitation of the nitramine functional group. The combination of state-resolved laser spectroscopy, mass spectrometric detection, and advanced theoretical calculations has revealed the dominance of the nitro-nitrite isomerization channel mediated by nonadiabatic transitions through conical intersections. These application notes provide comprehensive methodologies that can be extended to study more complex nitramine compounds and contribute to the fundamental understanding of energetic material decomposition at the molecular level.

References

dimethylnitramine laser-induced fluorescence spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Documented LIF Application for DMNA

The core application of LIF on dimethylnitramine is found in a 1991 conference abstract, which used the technique to probe the photofragmentation process of DMNA [1].

  • Research Objective: To characterize the formation of photoproducts following the excitation of DMNA with 248-nm radiation from an excimer laser.
  • Key Findings: The study identified the formation of OH, NO, and NO₂ as primary photoproducts using prompt emission and tunable laser-induced fluorescence [1].
  • Context: This work was part of efforts to understand DMNA as a simple analog for more complex cyclic nitramines used in propellants and explosives [1].

Inferred Experimental Protocol

Based on the described study and standard LIF practices, the general experimental workflow can be reconstructed. The diagram below outlines the key steps involved.

workflow Sample Sample Laser Laser Sample->Laser 1. Vaporize Detection Detection Laser->Detection 2. Photofragment & Excite Analysis Analysis Detection->Analysis 3. Collect Fluorescence Product Identification\n(OH, NO, NO₂) Product Identification (OH, NO, NO₂) Analysis->Product Identification\n(OH, NO, NO₂) 4. Analyze Spectrum

The following table details the objectives and methodologies for each stage of the experimental workflow.

Stage Objective Detailed Methodology & Considerations
1. Sample Preparation Introduce DMNA sample into interaction region. DMNA is typically vaporized. Caution is required due to its status as an energetic material; controlled conditions are essential [1].
2. Laser Excitation & Photofragmentation Fragment DMNA and excite photoproducts. A 248 nm KrF excimer laser pulse photodissociates DMNA, breaking chemical bonds to create fragment species in electronic excited states [1].
3. Fluorescence Detection Detect signal from excited photoproducts. A tunable probe laser is used to resonantly excite specific photoproducts (OH, NO, NO₂). Fluorescence is collected at right angles to the laser beam by a lens and focused into a monochromator or spectrometer [2].
4. Data Analysis Identify photoproducts and dynamics. The fluorescence spectrum is analyzed. Identification of species is based on known spectral fingerprints. Temporal resolution of the signal can provide insights into photofragmentation dynamics [1].

Key Considerations and Modern Context

  • Indirect Measurement: In this application, LIF does not detect DMNA directly. Instead, it detects the smaller, diatomic fragments (OH, NO, NO₂) produced when the parent molecule is broken apart by the high-energy laser pulse [1]. The presence and quantity of these fragments are used to infer the decomposition pathways and dynamics of DMNA.
  • Advanced Techniques: For studying complex ultrafast dynamics like those in DMNA decomposition, modern research often employs techniques like femtosecond Transient Absorption (femto-TA) spectroscopy. This pump-probe method can map the entire relaxation process of electronically excited states, from initial excitation through internal conversion to final triplet state formation [3]. Data analysis is frequently enhanced with chemometric methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to resolve overlapping spectral features [3].

References

Application Note: Computational Analysis of DMNA-Zn Clusters for Energetic Materials Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This application note provides a detailed methodological framework for studying the decomposition mechanisms of dimethylnitramine (DMNA) in the presence of zinc (Zn) clusters using computational chemistry approaches. Research into these metalized energetic materials has gained significant interest due to their enhanced performance characteristics compared to conventional molecular energetic materials. Studies demonstrate that mixtures of molecular energetic compounds with metal particles like zinc can double energy release efficiency, shorten ignition delay times, promote more complete combustion, and provide greater control over performance parameters [1]. While the exothermic formation of stable metal oxides contributes to this enhanced performance, the fundamental decomposition mechanisms, particularly in electronically excited states, require further investigation. This document outlines standardized computational protocols for exploring these mechanisms, with a focus on systems like DMNA-Zn and DMNA-Zn₁₀ clusters [1].

Computational Methodologies

System Preparation and Initial Geometry Optimization

The investigation begins with preparing the molecular systems of interest: isolated DMNA, DMNA-Zn, and DMNA-Zn₁₀ clusters.

  • DMNA-Zn Cluster: The zinc atom interacts with the oxygen atoms of the nitro group in DMNA. Initial geometry optimization reveals a non-planar N–NO₂ moiety with a dihedral angle of approximately 133° at the CASSCF level of theory [1].
  • DMNA-Zn₁₀ Cluster: The Zn₁₀ cluster is selected due to its exceptional stability among small zinc clusters, attributed to its high binding energy and shorter bond lengths [1].
Electronic Structure Calculations

Different computational approaches are required to manage the varying system sizes and accurately model excited state behavior.

Table 1: Computational Methods for DMNA-Zn Studies

System Primary Method Active Space Basis Set Key Applications
DMNA-Zn Complete Active Space Self-Consistent Field (CASSCF) [1] 14 electrons, 12 orbitals [1] 6-31G(d) [1] Exploring excited electronic state potential energy surfaces [1]
DMNA-Zn₁₀ ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) [1] CASSCF for DMNA + 1 Zn atom; UFF/MP2 for remaining Zn₉ cluster [1] 6-31G(d) for high layer [1] Managing computational cost for larger metal clusters [1]
Post-SCF Analysis CASMP2 (Second-order Perturbation Theory) [1] Same as CASSCF active space Same as CASSCF calculation Incorporating dynamic electron correlation for improved energy accuracy [1]
Reaction Pathway Analysis

The exploration of decomposition mechanisms involves:

  • Locating Critical Points: Identifying minima (reactants, intermediates, products) and transition states on potential energy surfaces.
  • Pathway Mapping: Tracing the reaction coordinate from the excited state to final products through conical intersections that facilitate nonadiabatic transitions [1].
  • Energetics Calculation: Computing reaction energies and activation barriers to determine thermodynamic and kinetic feasibility.

Key Experimental Findings and Data Interpretation

Decomposition Mechanisms

Computational studies reveal distinct decomposition pathways for DMNA-Zn systems compared to isolated DMNA.

Table 2: Comparison of Decomposition Pathways and Energetics

System Initial Decomposition Steps Key Intermediate States Reaction Energetics
Isolated DMNA Nitro-nitrite isomerization → NO elimination [1] Endothermic intermediate states [1] Overall endothermic process [1]
DMNA-Zn Cluster N–N bond dissociation → Zn–O bond dissociation → nitro-nitrite isomerization → NO elimination [1] Multiple intermediates along the pathway [1] Exothermic reaction steps [1]
DMNA-Zn₁₀ Cluster N–N bond dissociation → isomerization [1] Fewer intermediates than DMNA-Zn [1] Exothermic reaction steps [1]

The following diagram illustrates the electronically nonadiabatic decomposition pathway for a DMNA-Zn cluster, showing the key transitions between electronic states:

dmna_zn_pathway start Reactants DMNA-Zn Cluster S1 Excited State (S₁) start->S1 Photoexcitation CI Conical Intersection S1->CI Structural Relaxation INT1 Intermediate 1 N-N Bond Dissociation CI->INT1 Nonadiabatic Transition INT2 Intermediate 2 Zn-O Bond Dissociation INT1->INT2 Bond Rearrangement TS1 TS Isomerization INT2->TS1 Isomerization end Products NO + Fragment TS1->end NO Elimination

Diagram 1: Electronically Nonadiabatic Decomposition Pathway of DMNA-Zn Cluster. This pathway illustrates the transition from an electronically excited state through a conical intersection, leading to bond dissociation and eventual product formation.

Role of Zinc in Reaction Enhancement

Zinc atoms and clusters significantly alter the decomposition mechanism of DMNA in several crucial ways:

  • Changing Energetics: The presence of zinc shifts the decomposition from endothermic to exothermic, contributing significantly to the enhanced energy release observed in metalized energetic materials [1].
  • Alternative Pathways: Zinc facilitates different initial decomposition steps (N–N bond dissociation versus nitro-nitrite isomerization), providing lower-energy routes for the reaction to proceed [1].
  • Electronic Effects: The interaction between zinc and the oxygen atoms of the nitro group modifies the electronic structure of DMNA, particularly in excited states, making bond dissociation more favorable [1].

Troubleshooting and Technical Considerations

Successful implementation of these protocols requires attention to several technical aspects:

  • Active Space Selection: For CASSCF calculations, careful selection of the active space is crucial. The (14,12) active space should include all orbitals involved in the crucial bonding and anti-bonding interactions around the N–NO₂ moiety and Zn–O coordination [1].
  • Convergence Issues: Electronic structure calculations on systems with conical intersections may face convergence difficulties. Using state-averaged CASSCF and following reaction paths carefully can mitigate these problems.
  • Methodological Limitations: The ONIOM method introduces approximations for treating the larger Zn₁₀ cluster. Validation with full quantum mechanical calculations on smaller systems is recommended where computationally feasible [1].
  • Computational Resources: CASSCF calculations with the specified active space and basis set are computationally demanding. Parallel computing resources and efficient wavefunction convergence algorithms are essential for practical implementation.

Conclusion

The computational protocols outlined in this application note provide researchers with a comprehensive framework for investigating the decomposition mechanisms of DMNA-Zn clusters. The key finding that zinc alters both the mechanism and energetics of DMNA decomposition—shifting it from endothermic to exothermic—offers valuable insights for designing advanced energetic materials with controlled performance characteristics [1]. These methodologies can be extended to study other metalized energetic material systems, contributing to the development of next-generation propellants and explosives with enhanced safety and performance profiles.

References

Electron Nonadiabatic Mechanisms in Dimethylnitramine: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimethylnitramine (DMNA) serves as a fundamental prototype system for investigating the decomposition mechanisms of nitramine-based energetic compounds such as RDX, HMX, and CL-20. The photoinduced excited-state processes in these materials involve nonadiabatic transitions where molecular dynamics cannot be adequately described by a single potential energy surface. These transitions occur through conical intersections—multidimensional topological features where electronic states become degenerate or nearly degenerate. Understanding these mechanisms provides critical insights for controlling decomposition pathways in energetic materials and has potential applications in photon-initiated chemistry and the design of advanced propulsion systems. Research has demonstrated that DMNA exhibits complex excited-state behavior following photoexcitation, with decay dynamics governed by specific conical intersections that funnel the molecule back to the ground state, ultimately leading to bond dissociation and decomposition [1].

The study of nonadiabatic processes in DMNA and its metal-cluster complexes represents a paradigm shift in energetic materials research, moving beyond traditional thermal decomposition models to incorporate multistate dynamics and electronically excited pathways. For researchers in drug development, these principles may also inform the understanding of photoactivated compounds and their decomposition stability. This article provides comprehensive application notes and detailed experimental protocols for investigating these mechanisms, supported by quantitative data summaries and visualizations of key reaction pathways [2].

Fundamental Nonadiabatic Mechanisms in DMNA

Conical Intersections and Decay Pathways

The nonadiabatic decay dynamics of photoexcited DMNA are primarily governed by two significant conical intersections between the first excited state (S₁) and ground state (S₀). Through extensive trajectory surface-hopping dynamics simulations at the semiempirical OM2/MRCI level, researchers have identified that CI₀₁α and CI₀₁β serve as crucial funnels facilitating the S₁ → S₀ internal conversion process. These topological features enable rapid transitions between electronic states, resulting in distinct dissociation behaviors and molecular motions [1].

Following the nonadiabatic decay through these conical intersections, the excess kinetic energy propels the molecule toward dissociation, primarily resulting in the cleavage of the N–N bond while in the ground electronic state. This bond rupture represents the initial decomposition step for nitramine compounds, making it a critical focus for understanding and controlling the energy release in these materials [1].

Table 1: Key Conical Intersections in DMNA Nonadiabatic Decay

Conical Intersection Decay Characteristics Dissociation Behavior Molecular Motions
CI₀₁α Multiple hopping events possible Delayed dissociation after intramolecular vibrational energy transfer Complex motions with energy redistribution
CI₀₁β Primarily single hop Direct dissociation after S₁ → S₀ transition Streamlined path to bond cleavage
Visualizing DMNA Nonadiabatic Decay Pathways

The following diagram illustrates the primary nonadiabatic decay pathways for photoexcited this compound, showing the sequential processes from initial photoexcitation through conical intersections to ultimate dissociation:

G Photoexcitation Photoexcitation S1_State S₁ Excited State Photoexcitation->S1_State CI01a CI₀₁α S1_State->CI01a Decay Channel A CI01b CI₀₁β S1_State->CI01b Decay Channel B S0_State S₀ Ground State CI01a->S0_State Single or multiple hopping events CI01b->S0_State Primarily single hop event Vibrational Intramolecular Vibrational Energy Redistribution S0_State->Vibrational DirectDissociation Direct N–N Bond Dissociation S0_State->DirectDissociation DelayedDissociation Delayed N–N Bond Dissociation Vibrational->DelayedDissociation

The diagram illustrates the competing pathways available to photoexcited DMNA molecules. The CI₀₁α channel involves more complex dynamics with potential multiple hopping events between electronic states and significant intramolecular vibrational energy redistribution before dissociation. In contrast, the CI₀₁β channel typically results in direct dissociation after a single nonadiabatic transition, representing a more streamlined pathway to N–N bond cleavage [1].

Metal Cluster Effects on Nonadiabatic Mechanisms

DMNA-Zinc Cluster Interactions

The introduction of metal clusters significantly alters the nonadiabatic decomposition pathways of DMNA. Research employing complete active space self-consistent field (CASSCF) calculations has revealed that DMNA-Zn complexes exhibit substantially different reaction coordinates compared to isolated DMNA. The zinc atom forms coordination bonds with oxygen atoms in the nitro group, changing the electronic landscape and creating new decomposition channels [2].

In DMNA-Zn systems, the decomposition mechanism follows a sequence beginning with N–N bond dissociation, followed by Zn–O bond cleavage, nitro-nitrite isomerization, and finally NO elimination. This pathway differs markedly from isolated DMNA, where direct N–N bond cleavage or nitro-nitrite isomerization predominates. The presence of zinc also affects the reaction thermodynamics, making certain steps exothermic rather than endothermic as in the isolated molecule. These changes significantly impact the energy release profile and decomposition kinetics [2].

For larger zinc clusters, particularly the highly stable Zn₁₀ cluster, researchers have employed an ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics) hybrid methodology. This approach treats the DMNA molecule and one zinc atom at the CASSCF level while modeling the remainder of the zinc cluster with molecular mechanics or MP2 theory. Studies reveal that DMNA-Zn₁₀ follows a similar but not identical decomposition pathway to DMNA-Zn, with the absence of certain intermediates observed in the smaller system [2].

Comparative Analysis of Metal Cluster Effects

Table 2: Nonadiabatic Decomposition Mechanisms in DMNA-Metal Complexes

System Primary Decomposition Sequence Key Methodologies Energetic Profile Notable Characteristics
Isolated DMNA Nitro-nitrite isomerization → NO elimination OM2/MRCI dynamics Endothermic Two conical intersections (CI₀₁α, CI₀₁β) govern decay
DMNA-Zn N–N bond dissociation → Zn–O dissociation → isomerization → NO elimination CASSCF(14,11)/6-31G(d) Exothermic Metal-oxygen coordination alters reaction landscape
DMNA-Zn₁₀ N–N bond dissociation → isomerization → NO elimination ONIOM(CASSCF:UFF:MP2) Exothermic Omits intermediate present in DMNA-Zn pathway
DMNA-Al Al–O bond dissociation → N–N bond dissociation → isomerization → NO elimination CASSCF/RASSCF Exothermic Aluminum coordination changes initial decomposition step

The presence of zinc and aluminum clusters not only changes the decomposition pathway but also transforms the overall reaction from endothermic to exothermic, significantly enhancing the energy release characteristics. This phenomenon explains the improved performance observed in metalized energetic materials, where metal particles are added to conventional molecular explosives. The electronic interactions between the metal atoms and the DMNA molecule facilitate more efficient decomposition pathways and alter the nonadiabatic transition probabilities [2] [3].

Computational Methodologies for Nonadiabatic Dynamics

Trajectory Surface Hopping Approach

The trajectory surface hopping method implemented at the semiempirical OM2/MRCI level provides a computationally efficient yet accurate approach for modeling nonadiabatic dynamics in DMNA. This methodology involves propagating ensembles of classical nuclear trajectories on multiple potential energy surfaces, with probabilistic hops between electronic states calculated according to the fewest-switches algorithm. The OM2 (Orthogonalization Model 2) Hamiltonian combined with multireference configuration interaction (MRCI) offers a balanced treatment of electron correlation essential for describing conical intersections [1] [4].

Key parameters for these simulations typically include:

  • Initial conditions: Sampling from Wigner distribution of ground-state vibrational wavefunction
  • Ensemble size: Hundreds to thousands of trajectories for statistical significance
  • Integration time step: 0.1-1.0 fs for numerical stability
  • Electronic basis: Typically 3-5 lowest electronic states included
  • Decoherence corrections: Essential for accurate hopping probabilities

The resulting trajectories provide detailed information about state populations, hopping dynamics, and final products, enabling statistical analysis of the dominant decomposition channels and their relative probabilities [1].

Multireference Electronic Structure Methods

For accurate mapping of potential energy surfaces and conical intersections, multireference quantum chemical methods are indispensable. The complete active space self-consistent field (CASSCF) approach provides the foundation for describing electronically excited states and their intersections. Typical calculations for DMNA-metal systems employ active spaces of 14 electrons in 11 orbitals (CASSCF(14,11)) with the 6-31G(d) basis set [2].

To incorporate dynamic electron correlation effects critical for quantitative accuracy, single-point CASMP2 calculations are often performed on CASSCF-optimized structures. For larger systems such as DMNA-Zn₁₀, the ONIOM hybrid scheme provides a practical compromise between accuracy and computational cost, combining high-level quantum mechanical treatment of the reactive core with molecular mechanics or lower-level quantum methods for the remainder of the system [2].

Detailed Experimental Protocols

Protocol 1: Trajectory Surface Hopping Dynamics

Objective: To simulate the nonadiabatic decay and dissociation dynamics of photoexcited DMNA.

Methodology: Semiempirical OM2/MRCI trajectory surface hopping.

Procedure:

  • System Preparation

    • Obtain optimized ground-state geometry of DMNA using DFT (e.g., M062X/6-311+G(d,p))
    • Verify stationary point through frequency calculations (no imaginary frequencies)
  • Initial Conditions Sampling

    • Generate Wigner distribution for ground-state vibrational wavefunction
    • Sample 500-1000 initial geometries and momenta for trajectories
    • Vertically excite all trajectories to S₁ excited state
  • Dynamics Simulation

    • Propagate trajectories with time step of 0.5 fs using OM2/MRCI Hamiltonian
    • Include S₀, S₁, and S₂ electronic states in the simulation
    • Apply decoherence correction (e.g., energy-based decoherence correction)
    • Run trajectories for 500-1000 fs or until dissociation occurs
  • Data Analysis

    • Track state populations as function of time
    • Identify hopping locations and conical intersection regions
    • Analyze final products and dissociation kinetics
    • Statistically characterize CI₀₁α vs CI₀₁β pathways

Applications: This protocol enables atomistic understanding of photodissociation mechanisms in nitramines and provides insights for controlling decomposition pathways [1] [4].

Protocol 2: Multireference Electronic Structure Calculations

Objective: To map excited-state potential energy surfaces and locate conical intersections for DMNA-metal complexes.

Methodology: Complete active space self-consistent field (CASSCF) calculations.

Procedure:

  • System Setup

    • Build initial geometry of DMNA-metal complex (e.g., DMNA-Zn)
    • Ensure appropriate coordination between metal and oxygen atoms
  • Active Space Selection

    • For DMNA-Zn: 14 electrons in 11 orbitals (CASSCF(14,11))
    • Include orbitals involved in N-N bond, N-O bonds, and metal coordination
  • Geometry Optimizations

    • Optimize ground-state geometry (S₀) at CASSCF/6-31G(d) level
    • Optimize excited-state (S₁) minimum energy structure
    • Locate S₁/S₀ conical intersections using gradient-based methods
    • Verify conical intersections through branching plane analysis
  • Energy Refinement

    • Perform single-point CASMP2 calculations on CASSCF-optimized structures
    • Compute relative energies including zero-point corrections
  • Reaction Path Mapping

    • Follow intrinsic reaction coordinates from conical intersections
    • Identify intermediates and transition states along decomposition pathway
    • Calculate energy barriers between stationary points

Applications: This protocol provides fundamental understanding of how metal coordination alters the electronic landscape and decomposition thermodynamics of energetic materials [2] [3].

Applications in Energetic Materials and Beyond

Energetic Materials Tuning

The insights gained from studying DMNA's nonadiabatic mechanisms directly inform the rational design of advanced energetic materials. By understanding how molecular structure influences conical intersections and decomposition pathways, researchers can predict and control the sensitivity and performance characteristics of nitramine explosives. The addition of metal clusters represents a particularly promising approach for performance enhancement, as demonstrated by the exothermic decomposition pathways in DMNA-Zn and DMNA-Al complexes compared to the endothermic pathways in isolated DMNA [2] [3].

Experimental studies have shown that adding zinc nanoparticles to RDX (which contains multiple N-NO₂ moieties similar to DMNA) reduces ignition delay time by 20%, triples the temperature, and decreases product emergence time by 10-40%. These dramatic improvements in performance metrics underscore the practical significance of understanding and controlling nonadiabatic processes in these materials [2].

Predictive Modeling and Simulation

The methodologies and protocols outlined in this document enable predictive modeling of energetic materials behavior without exclusive reliance on extensive experimental testing. By combining trajectory surface hopping dynamics with multireference electronic structure theory, researchers can virtually screen candidate compounds for desired sensitivity and performance characteristics. This approach significantly accelerates materials development while reducing costs and safety hazards associated with traditional trial-and-error approaches [1] [2].

For the pharmaceutical industry, these principles may inform the development of photoactivated prodrugs where controlled bond cleavage is desirable. The understanding of nonadiabatic transitions and conical intersections could help predict and control decomposition pathways of light-sensitive pharmaceutical compounds, potentially leading to more precise drug activation mechanisms.

Conclusion

The electron nonadiabatic mechanisms in this compound and its metal complexes represent a sophisticated interplay between electronic structure, nuclear dynamics, and material composition. The protocols outlined in this document provide researchers with comprehensive tools for investigating these phenomena, from fundamental electronic structure calculations to nonadiabatic dynamics simulations. The tabulated data and visualizations offer quick reference for understanding key decomposition pathways and their characteristics.

As research in this field advances, we anticipate growing applications of these principles in the rational design of advanced materials with tailored energy release characteristics and controlled sensitivity profiles. The integration of computational predictions with experimental validation will continue to refine our understanding of nonadiabatic processes in energetic materials and beyond, potentially extending to photocatalytic systems and photopharmacological applications.

References

Electronic States and Computational Analysis of DMNA

Author: Smolecule Technical Support Team. Date: February 2026

Dimethylnitramine (DMNA, (CH3)2NNO2) is a vital model system for understanding the properties and decomposition of larger nitramine-based energetic materials like RDX and HMX. The study of its potential energy surfaces, particularly its excited electronic and ionized states, is crucial for unraveling the initiation of detonation and designing detection methods [1].

The table below summarizes key electronic state data obtained from SAC/SAC-CI calculations, which can be assigned to experimental UV absorption spectra [1].

State Symmetry State Type Vertical Energy (eV) Oscillator Strength (f) Key Characteristics & Assignment
2 ¹A' Singlet 4.61 0.001 First excited state; very weak absorption
3 ¹A' Singlet 5.66 0.003 -
4 ¹A' Singlet 6.26 0.118 Contributes to the lower-energy UV band
5 ¹A' Singlet 6.73 0.001 -
1 ¹A" Singlet 6.90 0.000 -
6 ¹A' Singlet 7.11 0.005 -
7 ¹A' Singlet 7.41 0.291 Most intense transition; contributes to the high-energy UV band
8 ¹A' Singlet 7.58 0.000 -

Geometrical parameters for the DMNA ground state, optimized using DFT-B3LYP with a 6-31+G(d,p) basis set, are provided below. This optimized structure possesses Cs symmetry and serves as the reference point for vertical excitation calculations [1].

Bond Lengths (Å) Value Bond Angles (°) Value
N-N 1.369 N-N=O 113.4
N=O 1.224 O=N=O 125.6
C-N 1.459 C-N-C 115.5

Experimental and Computational Protocols

The following protocols outline the core methodologies for studying DMNA's electronic states.

Protocol 1: Computational Study of Excited and Ionized States

This protocol details the computational approach for determining vertical excitation energies and wavefunction properties [1].

  • Objective: To calculate the vertical excitation energies, oscillator strengths, and wave function characteristics of the singlet, triplet, and ionized states of DMNA.
  • Computational Method: Utilize the Symmetry-Adapted Cluster/Configuration Interaction (SAC/SAC-CI) method. This approach is suitable for describing various electronic excited states with dynamic electron correlation.
  • Basis Set: Employ the Dunning correlation-consistent triple-zeta basis set (cc-pVTZ), which provides a good balance of accuracy and computational cost.
  • Molecular Geometry: Use the ground-state geometry of DMNA optimized at the DFT-B3LYP/6-31+G(d,p) level. The calculations are performed assuming Cs molecular symmetry.
  • Key Outputs:
    • Vertical Energies: The energy difference between the ground and excited states at the fixed ground-state geometry.
    • Oscillator Strengths: Calculated for singlet-singlet transitions to assign UV spectra.
    • Monopole Intensities: Calculated using the monopole approximation to interpret ionization spectra.
Protocol 2: Steady-State UV-Vis Spectroscopy and Assignment

This protocol describes how to acquire and assign the experimental UV spectrum of DMNA, linking it to the computational results [1] [2].

  • Objective: To measure the experimental UV absorption spectrum of DMNA and assign the observed bands to specific electronic transitions.
  • Sample Preparation: Dissolve the DMNA sample in a suitable spectroscopic-grade solvent (e.g., methanol or water). Use a quartz cuvette for UV measurements.
  • Instrumentation: Use a standard UV-Vis spectrophotometer (e.g., JASCO UV-Vis).
  • Data Collection: Acquire an absorption spectrum across the UV range (e.g., 200-800 nm).
  • Spectral Assignment:
    • Identify two main absorption bands in the spectrum.
    • Correlate the lower-energy band to computed transitions with moderate oscillator strength (e.g., the 4 ¹A' state at 6.26 eV).
    • Assign the most intense, higher-energy band to the computed transition with the largest oscillator strength (the 7 ¹A' state at 7.41 eV).

Workflow and Energy Diagram Visualization

The following diagrams illustrate the experimental-computational workflow and the relationship between key electronic states.

DMNA_Workflow Start Start: DMNA Sample A Geometry Optimization (DFT-B3LYP/6-31+G(d,p)) Start->A B Ground State Validation (Frequency Calculation) A->B C Electronic State Calculation (SAC/SAC-CI, cc-pVTZ) B->C E Data Synthesis & Assignment C->E D Experimental UV-Vis Spectroscopy D->E End Output: Assigned Electronic Spectra & Energetics E->End

Diagram 1: Integrated workflow for computational and experimental analysis of DMNA electronic states.

DMNA_EnergyDiagram G Ground State (S₀) S1 2 ¹A' (S₁) 4.61 eV, f=0.001 G->S1 Vertical Excitation S2 4 ¹A' (S₄) 6.26 eV, f=0.118 G->S2 Vertical Excitation S3 7 ¹A' (S₇) 7.41 eV, f=0.291 G->S3 Vertical Excitation T1 ... Triplet States ... G->T1 Computed I1 ... Ionized States ... G->I1 Computed

Diagram 2: Schematic of key DMNA electronic states. Energies are vertical excitations from the ground state. The 7 ¹A' state is the most intense UV transition [1].

Application Notes and Research Context

  • Interpreting the Data: The provided data represents vertical excitation energies, which are single points on the higher PES. A full PES mapping requires geometry optimization for each electronic state to find minima and transition states, providing a complete picture of reaction pathways and energy barriers.
  • Relevance to Energetic Materials: Decomposition from excited electronic states is critical in the initiation of detonation. The strong UV absorption of nitro compounds like DMNA is also the basis for designing optical explosives detectors [1].
  • Advanced Techniques: For complex spectral dynamics (e.g., femtosecond transient absorption), combining chemometrics like MCR-ALS with quantum mechanics calculations is a powerful strategy to resolve overlapping signals from multiple transient species [2].

Important Limitations and Future Directions

The primary limitation is that the search results do not contain complete potential energy surfaces mapping the energy changes along specific reaction coordinates. The data is largely restricted to the optimized ground state geometry and vertical excitations from it [1]. Future research should focus on:

  • Full PES Mapping: Calculating relaxed PES for key decomposition pathways, such as N-N bond rupture, which is critical for understanding the stability and initiation of nitramines.
  • Dynamic Studies: Employing time-dependent computational methods and ultrafast spectroscopy to observe the real-time movement of the wave packet on these coupled potential energy surfaces.

References

Comprehensive Application Notes and Protocols for Conical Intersection Analysis in Dimethylnitramine Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The decomposition mechanisms of energetic materials represent a critical area of research for developing safer and more efficient propellants and explosives. Dimethylnitramine (DMNA) serves as an ideal model compound for studying nitramine-based energetic materials due to its relatively simple structure containing the characteristic N–NO₂ moiety common to more complex systems like RDX and HMX. Understanding the nonadiabatic transition pathways through conical intersections is essential for elucidating the initial decomposition steps of these materials, particularly when electronic excitation initiates the decomposition process. These intersections create funnel-like topographies where potential energy surfaces cross, enabling efficient transitions between electronic states that dramatically influence decomposition kinetics and product distributions.

Recent investigations have revealed that the presence of metal atoms and clusters significantly alters the decomposition pathways and energetics of DMNA, opening new avenues for controlling the performance of energetic materials. This article provides comprehensive application notes and experimental protocols for studying the conical intersection phenomena in DMNA decomposition, incorporating both standalone and metal-complexed systems. The methodologies outlined herein combine sophisticated experimental techniques with advanced computational approaches to capture the electronically nonadiabatic processes that govern the initial decomposition steps, providing researchers with standardized procedures for investigating these complex phenomena.

Experimental Methods and Protocols

Laser-Induced Decomposition and Product Analysis

The initial decomposition pathways of DMNA can be effectively studied through controlled laser excitation followed by precise product characterization. The following protocol outlines the standard procedure for investigating DMNA decomposition mechanisms:

  • Sample Preparation: Prepare high-purity DMNA samples using standard synthesis procedures followed by multiple recrystallization cycles. Conduct all handling in controlled environments to prevent degradation or contamination. For metal-cluster studies, prepare DMNA-Zn or DMNA-Al complexes through vapor deposition or solution-phase coordination methods.

  • Laser Excitation: Utilize a nanosecond pulsed laser system with two primary excitation wavelengths: 226 nm and 193 nm. The 226 nm excitation specifically accesses the S₂ electronic state, while 193 nm provides higher energy excitation. Maintain laser fluence between 10-50 mJ/cm² to ensure single-photon processes dominate.

  • Product Detection:

    • Employ time-of-flight mass spectrometry (TOF-MS) to identify decomposition products and determine their mass-to-charge ratios.
    • Implement laser-induced fluorescence (LIF) spectroscopy to detect NO products and characterize their internal energy distributions.
    • Measure rotational and vibrational temperatures of NO fragments using resolved spectral features.
  • Data Collection Parameters:

    • Acquire spectra with 0.1 cm⁻¹ resolution for rotational analysis.
    • Record temporal profiles with 10 ns resolution to monitor formation kinetics.
    • Perform minimum of 100 laser shots per data point for adequate signal-to-noise ratio.

Experimental observations indicate that NO is a major decomposition product with relatively hot rotational distributions (~120 K) and cold vibrational distributions, consistent with a nitro-nitrite isomerization mechanism [1]. The branching ratio between nitro-nitrite isomerization and HONO elimination channels is approximately 1:0.04, establishing isomerization as the dominant decomposition pathway following electronic excitation.

Computational Analysis of Conical Intersections

The characterization of conical intersections requires multireference quantum chemical methods capable of accurately describing regions of potential energy surface crossings. The following protocol details the computational approach:

  • Method Selection: Employ complete active space self-consistent field (CASSCF) methods as the primary computational approach. For higher accuracy, include dynamic correlation through multireference perturbation theory (MRPT2) or multireference configuration interaction (MRCISD).

  • Active Space Selection: For DMNA, use an active space of 14 electrons in 10 orbitals (CASSCF(14,10)). This space should include orbitals involved in the N-N bond cleavage and nitro-nitrite isomerization process.

  • Geometry Optimization:

    • Optimize ground state (S₀) geometries using MP2/6-31G(d) or CASSCF/6-31G(d) methods.
    • Locate minimum energy conical intersections (MECIs) between relevant electronic states using state-averaged CASSCF.
    • Verify the conical intersection nature through gradient difference and derivative coupling vectors.
  • Pathway Analysis:

    • Compute minimum energy paths connecting Franck-Condon regions to conical intersections.
    • Calculate excitation energies and oscillator strengths for vertical transitions.
    • Perform intrinsic reaction coordinate (IRC) calculations to connect transition states with minima.

Computational studies reveal that the S₂/S₁ conical intersection provides a direct nonadiabatic decomposition pathway from the photoexcited state, while the S₁/S₀ conical intersection influences the ground state dynamics and product branching ratios [1]. These intersections occur at elongated N-N bond distances (approximately 2.8 Å) where the NO₂ moiety interacts weakly with the dimethylamino fragment.

Results and Data Analysis

Key Decomposition Pathways and Energetics

Table 1: Dominant Decomposition Pathways of DMNA Following Electronic Excitation

Decomposition Pathway Primary Products Energy Requirement Branching Ratio Key Characteristics
Nitro-nitrite isomerization NO + (CH₃)₂NNO Endothermic for isolated DMNA ~96% Proceeds through conical intersection; Major channel
HONO elimination CH₂NCH₃ + HONO Endothermic ~4% Minor channel; Competes with isomerization
N-N bond dissociation (CH₃)₂N + NO₂ Highly endothermic Negligible Requires higher excitation energy

Table 2: Effect of Metal Complexation on DMNA Decomposition Energetics

System Primary Decomposition Pathway Reaction Exothermicity Key Intermediates Computational Method
Isolated DMNA Nitro-nitrite isomerization Endothermic Nitro-nitrite transition state CASSCF(14,10)/6-31G(d)
DMNA-Zn N-N bond dissociation → Zn-O bond formation Exothermic Zn-O coordinated complex CASSCF(14,10)/6-31G(d)
DMNA-Zn₁₀ N-N bond dissociation → isomerization Exothermic Surface-stabilized intermediates ONIOM(CASSCF:UFF:MP2)
DMNA-Al N-N bond scission with metal coordination Exothermic Al-N and Al-O complexes CASSCF(14,10)/6-31G(d)

The data presented in Table 1 and Table 2 highlight the significant alterations in decomposition mechanisms induced by metal complexation. While isolated DMNA decomposition proceeds through endothermic pathways, the presence of metal atoms and clusters renders these processes exothermic, explaining the enhanced reactivity observed in metalized energetic materials. The DMNA-Zn system exhibits a sequential mechanism involving N-N bond dissociation followed by Zn-O bond formation, ultimately leading to nitro-nitrite isomerization and NO elimination [2]. The DMNA-Zn₁₀ cluster follows a similar pathway but with reduced intermediate stability due to enhanced delocalization across the metal cluster.

Computational Methodology Comparison

Table 3: Performance of Computational Methods for Conical Intersection Characterization

Computational Method Nonparallelity Error (kcal/mol) Vertical Energy Differences (kcal/mol) Computational Cost Recommended Use
EOM-SF-CCSD(dT) <1.4 <1.4 High High-accuracy reference
MRCISD+Q Reference Reference Very High Benchmark calculations
MRCISD ~1.7 ~1.7 High Multireference benchmark
CASSCF Variable (5-10) Variable (5-15) Medium Initial mapping, geometry optimization
MRPT2 2-3 2-4 Medium-High Balanced accuracy/cost

The comparison in Table 3 demonstrates that the spin-flip EOM-CCSD method with perturbative triple excitations provides exceptional accuracy for mapping conical intersection topographies, with errors less than 1.4 kcal/mol compared to the reference MRCISD+Q method [3]. This performance makes EOM-CC methods a valuable alternative to traditional multireference approaches for studying photochemical systems like DMNA. The CASSCF method remains the foundation for geometry optimization and initial mapping of potential energy surfaces, while dynamic correlation corrections are essential for quantitative accuracy in energy comparisons.

Visualization of Decomposition Pathways and Mechanisms

DMNA Decomposition Pathway Diagram

DMNA_Pathway cluster_metal Metal-Complexed DMNA S2_FC S₂ State Franck-Condon Region S2S1_CI S₂/S₁ Conical Intersection S2_FC->S2S1_CI N-N elongation S1_State S₁ State S2S1_CI->S1_State Nonadiabatic transition S1S0_CI S₁/S₀ Conical Intersection S1_State->S1S0_CI NO₂ rotation HONO_Product HONO Elimination S1_State->HONO_Product Minor pathway Isomer Nitrite Isomer (CH₃)₂N-ONO S1S0_CI->Isomer Intersystem crossing NO_Product NO + (CH₃)₂N-O Isomer->NO_Product N-O cleavage M_DMNA DMNA-Metal Complex M_NN_Bond N-N Bond Dissociation M_DMNA->M_NN_Bond Exothermic M_Bond Metal-O/N Coordination M_NN_Bond->M_Bond Metal coordination M_Product Stabilized Products M_Bond->M_Product Product formation

Diagram 1: Decomposition Pathways of DMNA Through Conical Intersections

This diagram illustrates the competing decomposition pathways for isolated DMNA (upper section) and metal-complexed DMNA (lower cluster). The nonadiabatic transitions through conical intersections facilitate efficient transition from photoexcited states to the ground state, where decomposition proceeds through the nitrite isomer. The metal-complexed pathway demonstrates the alternative mechanism enabled by metal coordination, which stabilizes transition states and intermediates, leading to exothermic decomposition.

Computational Workflow for Conical Intersection Analysis

CI_Workflow Start Initial Setup Molecular Geometry GS_Opt Ground State Optimization Start->GS_Opt Vertical Vertical Excitation Energy Calculation GS_Opt->Vertical MP2 MP2/6-31G(d) Ground State GS_Opt->MP2 CI_Search Conical Intersection Search Vertical->CI_Search CASSCF CASSCF(14,10)/6-31G(d) Multireference Vertical->CASSCF Path_Mapping Reaction Path Mapping CI_Search->Path_Mapping CI_Search->CASSCF Dynamics Dynamics Simulations Path_Mapping->Dynamics MRPT2 MRPT2/MRCISD Dynamic Correlation Path_Mapping->MRPT2 Analysis Data Analysis & Validation Dynamics->Analysis EOMCC EOM-CCSD(dT) High Accuracy Dynamics->EOMCC

Diagram 2: Computational Workflow for Conical Intersection Analysis

This workflow outlines the sequential computational procedure for characterizing conical intersections in DMNA decomposition. The process begins with ground state optimization, proceeds through excited state calculations and conical intersection localization, and concludes with dynamic simulations and experimental validation. The dashed lines indicate recommended computational methods for each stage, progressing from standard electronic structure methods to more sophisticated multireference and coupled-cluster approaches for higher accuracy.

Discussion and Interpretation

Mechanistic Insights from Conical Intersection Analysis

The experimental and computational results consistently demonstrate that the nitro-nitrite isomerization pathway dominates the decomposition of electronically excited DMNA, proceeding through well-defined conical intersections that facilitate efficient nonadiabatic transitions to lower electronic states. The characterization of the S₂/S₁ conical intersection reveals a "loose" geometry with an elongated N-N bond distance of approximately 2.8 Å, where the NO₂ moiety interacts weakly with the dimethylamino fragment [1]. This structural arrangement lowers the energy barrier for isomerization and enhances the decomposition rate following electronic excitation.

The presence of metal atoms and clusters substantially alters the decomposition mechanism by providing alternative, lower-energy pathways. Zinc atoms and clusters facilitate N-N bond dissociation through charge transfer interactions, followed by metal-oxygen coordination that stabilizes the decomposition products [2]. This metal-mediated pathway transforms the endothermic decomposition of isolated DMNA into an exothermic process, explaining the enhanced reactivity observed in metalized energetic formulations. The structural and electronic effects of metal complexation include reduced N-N bond dissociation energies, enhanced charge separation, and stabilization of transition states through coordination interactions.

Implications for Energetic Materials Design

The insights gained from conical intersection analysis of DMNA decomposition provide valuable guidance for the rational design of advanced energetic materials:

  • Metal Additive Optimization: The dramatic effect of metal complexation on decomposition energetics suggests that careful selection of metal additives can precisely control the ignition characteristics and energy release profiles of energetic materials. Zinc and aluminum clusters appear particularly effective due to their favorable coordination with nitro groups and moderate oxide formation enthalpies.

  • Selective Excitation Strategies: The wavelength-dependent decomposition pathways indicate that tailored ignition sources could selectively excite specific electronic states to control decomposition products and rates. The 226 nm excitation specifically targets the S₂ state that efficiently couples to the decomposition pathway through the S₂/S₁ conical intersection.

  • Computational Screening Protocols: The demonstrated accuracy of EOM-CC methods for conical intersection characterization enables reliable computational screening of new energetic compound candidates without extensive experimental testing. The computational protocols outlined in this work provide a standardized approach for predicting decomposition mechanisms and energetics during early development stages.

Conclusion

The application notes and protocols presented in this work provide comprehensive methodologies for investigating the conical intersection phenomena in this compound decomposition. The integration of laser spectroscopy experiments with multireference quantum chemical calculations enables detailed characterization of the nonadiabatic processes that initiate decomposition following electronic excitation. The documented dominance of the nitro-nitrite isomerization pathway and the significant mechanistic alterations induced by metal complexation offer fundamental insights into the decomposition chemistry of nitramine-based energetic materials.

The standardized experimental protocols, computational workflows, and visualization tools presented in this work provide researchers with a solid foundation for extending these investigations to more complex energetic compounds and decomposition environments. Future work should focus on extending these methodologies to study the effects of different metal clusters, solvent environments, and extended molecular systems to further advance our understanding and control of energetic material decomposition.

References

Computational Workflow for DMNA Excited State Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the key steps for performing SAC/SAC-CI calculations on dimethylnitramine, from initial setup to the final analysis of its electronic states.

G cluster_1 Geometry Optimization (Ground State) cluster_2 Electronic State Calculation Start Start: DMNA Study GeoOpt Geometry Optimization Start->GeoOpt MethodSel Method & Basis Set Selection GeoOpt->MethodSel G1 Method: DFT-B3LYP StateCalc Excited & Ionized State Calculation MethodSel->StateCalc SpectrumAssign Spectral Assignment & Analysis StateCalc->SpectrumAssign E1 Method: SAC/SAC-CI End Report Results SpectrumAssign->End G2 Basis Set: 6-31+G(d,p) G3 Symmetry: Cs G4 Validation: Frequency Calculation E2 Target States: - First 8 Singlet States - First 6 Triplet States - First 8 Ionized States E3 Properties: - Vertical Excitation Energies - Oscillator Strengths - Monopole Intensities

Detailed Computational Protocols

Here are the detailed methodologies for the key steps identified in the workflow.

Geometry Optimization Protocol

The process begins with determining the ground-state equilibrium structure [1].

  • Objective: Obtain a reliable minimum-energy structure for all subsequent calculations.
  • Method: Density Functional Theory (DFT).
  • Functional: B3LYP.
  • Basis Set: 6-31+G(d,p).
  • Key Steps:
    • Optimize the molecular geometry without symmetry constraints.
    • Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
  • Expected Outcome: The geometry should converge to a Cs-symmetric structure. Key parameters to check include the N-N bond length and the O-N-O bond angle [1].
SAC/SAC-CI Calculation Protocol

This is the core step for computing excited and ionized states [1].

  • Objective: Calculate vertical excitation energies, oscillator strengths (for singlets), and relative ionization intensities.
  • Method: SAC for the ground state and SAC-CI for excited and ionized states.
  • Basis Set: The protocol in the search results used a large basis set, but for practicality, a correlation-consistent basis set (e.g., cc-pVTZ) is a common and robust choice.
  • Key Steps:
    • Using the optimized ground-state geometry, calculate the first eight singlet and ionized states, and the first six triplet states of both A' and A" symmetry.
    • Compute oscillator strengths (f) for singlet-singlet transitions.
    • Compute monopole intensities for ionization peaks.
  • Advanced Tip: For larger molecules, the Frozen Natural Orbital (FNO) method can truncate the virtual space, significantly reducing computational cost while maintaining high accuracy (e.g., >90% of correlation energy) [2].
Validation and Assignment Protocol

The final step is to validate the computational results against experimental data [1] [3].

  • Objective: Assign the calculated states to experimental spectral features.
  • UV Spectrum Assignment:
    • Compare calculated vertical excitation energies and oscillator strengths to the experimental UV absorption spectrum.
    • The most intense transition in DMNA is expected around 5.97 eV [3].
  • Ionization Spectrum Assignment:
    • Compare calculated vertical ionization energies (VIEs) and monopole intensities to a photoelectron spectrum.
    • For nitrosamines (structurally similar), the DFT-based method ΔPBE0(SAOP) has shown a typical mean absolute deviation from experiment of 0.1 to 0.2 eV for VIEs, which is a good benchmark for expected accuracy [3].

Summary of Key Computational Data

The table below summarizes the primary targets and outcomes for SAC/SAC-CI calculations on DMNA.

Calculation Target Key Properties Calculated Experimental Benchmark / Application
Singlet Excited States Vertical Excitation Energy, Oscillator Strength (f) Assignment of UV absorption bands (e.g., intense band at ~5.97 eV) [1] [3].
Triplet Excited States Vertical Excitation Energy Understanding photodecomposition pathways and energy transfer [1].
Ionized States Vertical Ionization Energy (VIE), Monopole Intensity Assignment of photoelectron spectra [1].
Ground State Equilibrium Geometry (N-N, N-O bond lengths, etc.) Provides the initial structure for excited-state calculations [1].

Important Considerations for Researchers

  • Method Selection for Ionization Energies: While SAC-CI is powerful, the ΔPBE0(SAOP)/et-pVQZ method has also been demonstrated to be highly reliable for predicting valence ionization energies of related molecules, with mean absolute deviations of 0.1-0.2 eV from experiment [3]. This can be a valuable cross-validation method.
  • Basis Set Truncation for Larger Systems: When studying larger nitramines like RDX, the computational cost of CCSD(T) (a related high-level method) can be prohibitive. The Frozen Natural Orbital (FNO) approach allows for the truncation of up to 50% of the virtual space while retaining ~90-95% of the correlation energy, making such studies feasible [2].
  • State Character: The excited and ionized states of DMNA often involve significant configuration mixing, meaning they are not well-described by a single electron transition. Analysis of the SAC-CI wavefunctions is crucial for a correct interpretation [1].

References

Application Notes: Computational Modeling of DMNA Nitramine Moieties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitramine Toxicology and Modeling Needs

N-nitrosamine compounds, characterized by a nitroso group attached to a nitrogen atom, are a significant concern in the pharmaceutical industry and environmental toxicology due to their potent carcinogenic potential [1]. The DMNA (N-Nitrosodimethylamine) nitramine moiety serves as a foundational structure for this class of compounds. However, not all nitrosamines exhibit equal carcinogenic strength, and the emergence of structurally complex nitrosamines has created a pressing need for robust quantitative structure-activity relationship (QSAR) models. These models are essential for predicting carcinogenic potency (often quantified as TD₅₀, the dose producing tumors in 50% of test animals) and for establishing acceptable intake limits without relying exclusively on lengthy and ethically challenging animal studies [1] [2]. Computational toxicology, leveraging quantum chemical calculations and machine learning, provides a powerful framework to meet this need, enabling the prediction of toxicity risks early in the drug development process [3].

Computational Protocols for Nitramine Modeling

Quantum Chemical Evaluation and Initial LDA Classification

This protocol outlines a two-step modeling approach to predict the carcinogenic potency (logTD₅₀) of nitrosamine compounds.

  • Objective: To compute quantum chemical descriptors and perform an initial classification of carcinogenic potential.
  • Principle: Quantum mechanical (QM) descriptors capture electronic and steric properties that influence a molecule's reactivity and metabolic activation, which are critical for nitrosamine carcinogenicity [1].

Procedure:

  • Molecular Geometry Optimization:

    • Obtain or sketch the 3D molecular structure of the nitrosamine compound.
    • Perform a geometry optimization using a computational chemistry software package (e.g., Gaussian, ORCA) at the DFT/B3LYP/6-31G* level of theory to achieve a stable, minimum-energy conformation.
  • Descriptor Calculation:

    • Using the optimized geometry, calculate a set of quantum mechanical and classical descriptors. Key descriptors may include:
      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
      • Molecular dipole moment (μ).
      • Partial atomic charges on key atoms (e.g., the nitrogen atoms of the nitramine moiety).
      • Molecular surface area and volume.
    • Export the calculated descriptors into a structured data file (e.g., .CSV format).
  • Linear Discriminant Analysis (LDA) for Categorization:

    • Use a pre-validated LDA model to classify the compound into a carcinogenic potency category (e.g., high, medium, low).
    • The LDA model reduces the dimensionality of the descriptor space and defines a linear function that best separates the pre-defined categories.
    • Software: R, Python (scikit-learn), or specialized QSAR software.

Deliverable: A categorical assignment (e.g., "High Carcinogenic Potency") and a discriminant score for the compound.

3D-QSAR with Partial Least Squares (PLS) Regression
  • Objective: To build a quantitative model predicting the logTD₅₀ value based on 3D molecular fields.
  • Principle: 3D-QSAR correlates differences in biological activity with spatial variations in molecular interaction fields surrounding a set of aligned molecules [1].

Procedure:

  • Molecular Alignment:

    • Select a training set of nitrosamine compounds with known experimental logTD₅₀ values.
    • Align the molecules based on a common structural scaffold, such as the nitramine moiety, using a field-fit or atom-based alignment routine.
  • Field Calculation:

    • Calculate interaction fields around the aligned molecules. Common fields include:
      • Steric (van der Waals) field.
      • Electrostatic (Coulombic) field.
    • A probe atom (e.g., an sp³ carbon with a +1 charge) is used to sample these fields at grid points around the molecules.
  • PLS Model Building and Validation:

    • Use Partial Least Squares (PLS) regression to relate the calculated field values (X-block) to the experimental logTD₅₀ values (Y-block).
    • Validate the model internally using techniques like Leave-One-Out (LOO) cross-validation to obtain the cross-validated correlation coefficient (). A model is generally considered predictive when Q² > 0.5 [4].
    • Software: Commercial tools like SYBYL or open-source alternatives like Open3DQSAR.

Deliverable: A validated PLS regression equation that can predict the logTD₅₀ of new nitrosamine compounds.

Experimental Validation and Integration with NAMs

While computational models are powerful, their predictions require experimental validation within a New Approach Methodologies (NAMs) framework to reduce animal testing [2].

  • In Vitro Bioactivity Screening:

    • Protocol: Utilize high-throughput screening assays such as the ToxCast program to profile the nitramine compound across a battery of biochemical assays. Endpoints can include receptor binding, cytochrome P450 inhibition, and cellular stress response markers [2].
    • Data Integration: The bioactivity data can be used to enrich Adverse Outcome Pathways (AOPs) and provide a mechanistic context for the computational predictions.
  • Point of Departure (PoD) Derivation:

    • Protocol: Use benchmark dose (BMD) modeling on in vitro assay data or existing in vivo data to calculate a PoD, such as the BMDL₁₀ (the lower confidence bound of the dose that causes a 10% change in response) [2].
    • Application: This experimentally derived PoD can be used to calibrate and validate the computational logTD₅₀ predictions, strengthening the overall risk assessment.

Data Analysis, Validation, and Reporting Standards

Rigorous validation is critical for regulatory acceptance of QSAR models [4].

  • Internal Validation:

    • Calculate the coefficient of determination () for the model's fit to the training data. A value of R² > 0.6 is often considered acceptable [4].
    • Perform Y-scrambling to ensure the model is not based on chance correlation.
  • External Validation:

    • Reserve a portion of the compounds (typically 20-25%) as an external test set that is not used in model training.
    • Predict the activity of the test set compounds and report the predictive R² (R²ₚᵣₑd).
  • Model Applicability Domain:

    • Define the chemical space on which the model was trained. Clearly state if a new nitrosamine compound falls outside this domain, as predictions may then be unreliable.

The table below summarizes key statistical metrics for model evaluation.

Table 1: Key Statistical Metrics for QSAR Model Validation

Metric Formula Acceptance Criterion Interpretation
R² (Determination Coefficient) ( R^2 = 1 - \frac{RSS}{TSS} ) > 0.6 Goodness-of-fit for the training set.
Q² (LOO Cross-Validation Coeff.) ( Q^2 = 1 - \frac{PRESS}{TSS} ) > 0.5 Robustness and predictive ability within the training set.
R²ₚᵣₑd (External Predictive R²) ( R^2_{pred} = 1 - \frac{PRESS_{ext}}{TSS_{ext}} ) > 0.5 True external predictive capability.

Workflow Visualization and Data Integration

The following diagram, generated using Graphviz DOT language, illustrates the integrated computational and experimental workflow for DMNA nitramine modeling.

Diagram Title: Nitramine Carcinogenicity Prediction Workflow

G Start Nitramine Compound Sub1 Computational Modeling (Protocol 2.1 & 2.2) Start->Sub1 Sub2 Experimental Validation (Protocol 3) Start->Sub2 For validation Step1 Step 1: Quantum Chemical Evaluation & LDA Sub1->Step1 Step3 Step 3: In Vitro Bioactivity Screening Sub2->Step3 Analysis Data Analysis & Integration Step5 Step 5: Model Validation (Internal & External) Analysis->Step5 Step6 Step 6: Data Integration into AOP Framework Analysis->Step6 End Risk Assessment & Decision Making Step2 Step 2: 3D-QSAR PLS Modeling Step1->Step2 Step2->Analysis Predicted logTD50 Step4 Step 4: Point of Departure (PoD) Derivation via BMD Modeling Step3->Step4 Step4->Analysis Experimental PoD Step5->End Step6->End

Conclusion

The integration of quantum chemical evaluations, robust 3D-QSAR modeling, and validation within a NAMs framework provides a modern, efficient, and ethically sound strategy for assessing the carcinogenic risk of DMNA nitramine moieties and related compounds. The presented protocols and application notes offer researchers a detailed roadmap for implementing these approaches, ultimately supporting the development of safer pharmaceuticals and chemicals.

References

Dimethylnitramine Decomposition: Technical Support Center for Research and Experimental Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

1❚ Introduction to Dimethylnitramine Decomposition

This compound (DMNA) represents a fundamental model compound for understanding the decomposition behavior of more complex nitramine energetic materials like RDX, HMX, and CL-20. Its structural simplicity with a single N–NO₂ moiety makes it an ideal experimental system for studying intrinsic decomposition mechanisms without the complications of multiple energetic functional groups. DMNA decomposition research spans multiple disciplines from energetic materials development to pharmaceutical safety assessment, where nitrosamine and nitramine impurities pose significant carcinogenic concerns [1] [2]. The decomposition pathways of DMNA are influenced by various factors including thermal energy, electronic excitation, metal catalysts, and mechanical stress, making systematic understanding of these processes critical for researchers across applications.

The challenges in DMNA decomposition studies stem from the complex interplay of multiple simultaneous reaction channels, the formation of reactive intermediates, and the significant impact of experimental conditions on dominant mechanisms. This technical support center provides comprehensive troubleshooting guides, FAQs, and experimental protocols to address common challenges researchers encounter when studying DMNA decomposition, helping to standardize methodologies and improve reproducibility across laboratories.

2❚ Fundamental Decomposition Pathways & Mechanisms

2.1❚ Primary Decomposition Channels

DMNA decomposition proceeds through several competing pathways depending on experimental conditions. The initial decomposition step determines subsequent reaction sequences and final products, making understanding these primary channels essential for experimental design and interpretation.

Table 1: Primary DMNA Decomposition Pathways and Characteristics

Decomposition Pathway Activation Energy Barrier Key Products Experimental Conditions
N–N Bond Homolysis High (~40-50 kcal/mol) • NO₂• • Dimethylaminyl radical Thermal decomposition >500K, UV photolysis
Nitro-Nitrite Rearrangement Moderate (~30-40 kcal/mol) • NO • Dimethylnitrite Electronic excitation, Metal catalysis
Hydrogen Transfer Variable (~25-35 kcal/mol) • HONO • OH • Various imines Thermal decomposition <500K

The N–N bond homolysis represents the direct cleavage of the carbon-nitrogen bond connecting the dimethylamine group to the nitro functionality, producing NO₂ and dimethylaminyl radicals. This pathway typically dominates under high-temperature conditions and when DMNA is promoted to electronically excited states [3]. In contrast, the nitro-nitrite rearrangement involves molecular rearrangement where the nitro group (NO₂) converts to a nitrite (ONO) configuration, followed by NO elimination. This pathway becomes significant under electronic excitation and in the presence of metal catalysts [3]. The hydrogen transfer mechanism involves intramolecular hydrogen migration from methyl groups to oxygen atoms of the nitro group, leading to various elimination products. This pathway exhibits temperature-dependent reversibility that may buffer external thermal stimuli [4].

2.2❚ Metal-Catalyzed Decomposition

The presence of metals significantly alters DMNA decomposition mechanisms and kinetics. Studies demonstrate that zinc and aluminum clusters dramatically modify decomposition pathways through direct interaction with the N–NO₂ moiety.

Table 2: Metal Catalysis Effects on DMNA Decomposition

Metal System Impact on Decomposition Key Observations Experimental Evidence
Zinc Atom (Zn) Alters dominant pathway • N–N bond dissociation precedes Zn–O bond formation • Exothermic reaction steps • Nitro-nitrite rearrangement with NO elimination CASSCF calculations [3]
Zinc Cluster (Zn₁₀) Enhances decomposition efficiency • N–N bond dissociation followed by isomerization • Simplified reaction pathway with fewer intermediates • Increased exothermicity ONIOM (CASSCF:UFF) calculations [3]
Aluminum Clusters Similar catalytic effect • Changes endothermic steps to exothermic • Lowers activation barriers Comparative computational studies [3]

Metal atoms and clusters interact strongly with oxygen atoms in the NO₂ group, forming metal-oxygen bonds that weaken the N–N bond and facilitate dissociation. The cooperative effect between N–N bond cleavage and metal-oxygen bond formation makes these catalyzed pathways particularly efficient. Zinc clusters provide both catalytic sites and electronic stabilization of transition states, significantly reducing energy barriers compared to unimolecular decomposition [3]. The size and structure of metal clusters influence their catalytic efficiency, with Zn₁₀ identified as particularly effective due to its high stability and optimal electronic properties [3].

G This compound Decomposition Pathways cluster_thermal Thermal Decomposition cluster_metal Metal-Catalyzed Decomposition cluster_products Key Products DMNA DMNA (CH₃)₂N-NO₂ N_N_Homolysis N–N Bond Homolysis (High Temperature) DMNA->N_N_Homolysis Δ >500K Nitro_Nitrite Nitro-Nitrite Rearrangement DMNA->Nitro_Nitrite Electronic Excitation H_Transfer Hydrogen Transfer (Low Temperature) DMNA->H_Transfer Δ <500K Metal_Complex Metal Complex Formation DMNA->Metal_Complex Metal Catalyst Radicals Radicals: • NO₂ • (CH₃)₂N• N_N_Homolysis->Radicals NO_Product NO + Dimethylnitrite Nitro_Nitrite->NO_Product HONO_Product HONO + Various Imines H_Transfer->HONO_Product N_N_Cleavage N–N Bond Cleavage with Metal-O Bonding Metal_Complex->N_N_Cleavage Isomerization Isomerization & NO Elimination N_N_Cleavage->Isomerization Metal_Products Stable Products + Metal Oxide Isomerization->Metal_Products

3❚ Experimental Methodologies & Protocols

3.1❚ Computational Chemistry Approaches

Computational methods provide atomic-level insights into DMNA decomposition mechanisms that complement experimental observations. The multireference character of excited states and transition states in DMNA decomposition necessitates sophisticated computational approaches beyond standard density functional theory.

Complete Active Space Self-Consistent Field (CASSCF) methodology is essential for investigating electronically nonadiabatic decomposition mechanisms. The recommended protocol employs:

  • Active space selection: 14 electrons in 12 orbitals for DMNA-Zn systems to properly describe bond breaking and electronic excitations [3]
  • Basis sets: 6-31G(d) for geometry optimization, with correlation-consistent basis sets for energy refinement
  • Dynamic correlation: CASMP2 single-point calculations on CASSCF-optimized geometries to improve energy accuracy [3]
  • Geometry optimization: Location of minimum energy structures and transition states on all relevant electronic surfaces

For larger systems such as DMNA with metal clusters, the ONIOM (Our Own N-layered Integrated Molecular Orbital and Molecular Mechanics) hybrid methodology provides a balanced approach:

  • High layer: DMNA and directly interacting metal atoms treated with CASSCF or DFT
  • Low layer: Peripheral metal atoms treated with molecular mechanics (UFF) or MP2 theory [3]
  • Embedding: Careful treatment of boundary between quantum mechanical and molecular mechanical regions

Modern density functional theory with dispersion corrections (M062X, wB97XD) provides reasonable alternatives when multireference methods are computationally prohibitive. Recommended protocol includes:

  • Geometry optimization: M062X/6-311+G(d,p) level for balanced accuracy and computational cost [4]
  • Frequency analysis: Verification of minima (no imaginary frequencies) and transition states (one imaginary frequency)
  • Energy refinement: High-level single-point calculations with augmented basis sets (aug-cc-pVTZ) and empirical dispersion corrections [4]
  • IRC calculations: Confirmation of transition state connectivity to appropriate reactants and products
3.2❚ Experimental Characterization Techniques

Experimental studies of DMNA decomposition require multiple complementary techniques to characterize both mechanisms and kinetics under different conditions.

Table 3: Experimental Methods for DMNA Decomposition Studies

Technique Application Key Parameters Limitations
Thermal Analysis (DSC/TGA) Decomposition kinetics • Onset temperature • Activation energy • Reaction enthalpy Limited mechanistic information
Temperature-Dependent FTIR Structural changes during decomposition • Functional group transformations • Intermediate identification Requires interpretation with computational methods
Mass Spectrometry Product identification • Molecular weights • Fragment patterns • Reaction pathways May miss unstable intermediates
Quantum Chemical Calculations Mechanism elucidation • Reaction barriers • Transition states • Electronic excitations Computational cost for high accuracy

Thermal analysis techniques including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide decomposition temperatures and qualitative information about exothermicity. For DMNA analogues like LLM-105, DSC shows decomposition onset around 342°C [4]. Temperature-dependent Fourier Transform Infrared (FTIR) spectroscopy monitors functional group changes during decomposition, identifying intermediates through their characteristic vibrations. Mass spectrometry coupled with thermal decomposition devices (T-Jump/TOF-MS) enables real-time monitoring of gaseous products and transient species.

Advanced dynamics simulations provide atomistic insights into decomposition processes:

  • Ab initio molecular dynamics: Using PBE functional with plane-wave basis sets (700 eV cutoff) in CASTEP code [4]
  • Simulation conditions: NVT ensemble with temperature control, 20×20×20 ų simulation box for isolated molecule studies [4]
  • Analysis: Trajectory monitoring of bond lengths, angles, and energy exchange to identify triggering events

G DMNA Decomposition Research Methodology cluster_computational Computational Approach cluster_experimental Experimental Approach cluster_integration Data Integration Start Research Objective Comp1 System Setup & Model Selection Start->Comp1 Exp1 Sample Preparation & Purification Start->Exp1 Comp2 Geometry Optimization Comp1->Comp2 Comp3 Transition State Search Comp2->Comp3 Comp4 Energy & Frequency Calculation Comp3->Comp4 Comp5 Reaction Path Analysis Comp4->Comp5 Int1 Mechanistic Proposal Comp5->Int1 Exp2 Thermal Analysis (DSC/TGA) Exp1->Exp2 Exp3 Spectroscopic Monitoring (FTIR) Exp2->Exp3 Exp4 Product Identification (MS) Exp3->Exp4 Exp5 Kinetic Data Analysis Exp4->Exp5 Exp5->Int1 Int2 Model Validation Int1->Int2 Int3 Protocol Refinement Int2->Int3

4❚ Troubleshooting Common Experimental Challenges

4.1❚ Decomposition Mechanism Complexities

Researchers frequently encounter challenges in reconciling experimental observations with proposed decomposition mechanisms. The competing pathways and condition-dependent dominance create interpretation difficulties that require systematic troubleshooting.

Table 4: Troubleshooting DMNA Decomposition Experiments

Problem Possible Causes Solution Approaches Validation Methods
Inconsistent product distributions across experiments • Competing pathways • Temperature variations • Catalytic impurities • Strict temperature control • Sample purification • Multiple experimental replicates • Statistical analysis • Controlled temperature studies
Unobserved theoretical intermediates • Short lifetimes • Low concentrations • Detection limitations • Trapping experiments • Time-resolved spectroscopy • Cryogenic matrix isolation • Computational lifetime predictions • Isotopic labeling
Discrepancies between computational and experimental barriers • Methodology limitations • Incomplete basis sets • Neglected environmental effects • Higher-level calculations • Solvation models • Embedded cluster approaches • Benchmark studies • Method calibration
Irreproducible kinetics • Moisture sensitivity • Oxygen interference • Surface catalysis • Strict anaerobic conditions • Dry solvent systems • Surface passivation • Control experiments • Environmental monitoring

The reversibility of hydrogen transfer reactions presents particular challenges in mechanistic studies. For LLM-105 (a DMNA analogue), intramolecular hydrogen transfer from amino to acyl oxygen demonstrates significant reversibility that buffers against external thermal stimulation [4]. This reversibility can mask decomposition progress at lower temperatures and lead to apparently temperature-dependent mechanisms. Researchers should employ multiple complementary techniques to detect reversible processes, including variable-temperature studies and kinetic isotope effects.

The electronic state dependence of decomposition mechanisms necessitates careful control of excitation conditions. DMNA decomposition proceeds through different pathways in ground versus excited electronic states, with conical intersections controlling the interconversion between surfaces [3]. Experimental studies using photoexcitation must account for competing relaxation processes including internal conversion and intersystem crossing that may divert molecules from the intended reactive excited state.

4.2❚ Metal Catalysis Implementation

Incorporating metal catalysts introduces additional complexity but offers opportunities for controlling decomposition pathways. Common challenges include:

Metal cluster stability under experimental conditions affects catalytic reproducibility. Zinc clusters may oxidize or aggregate, changing their catalytic properties. Solutions include:

  • Stabilization with ligands: Carefully selected ligands that preserve catalytic activity while preventing aggregation
  • In situ characterization: Monitoring metal cluster size and oxidation state during decomposition experiments
  • Theoretical guidance: Using computational predictions of stable cluster sizes (e.g., Zn₁₀) [3]

Homogeneous versus heterogeneous catalysis presents different experimental considerations. Atomically dispersed metals may follow different mechanisms than extended surfaces or nanoparticles. Troubleshooting approaches include:

  • Systematic variation of metal loading to distinguish homogeneous and heterogeneous mechanisms
  • Surface-sensitive spectroscopy for heterogeneous systems
  • Cluster size studies to identify optimal catalytic dimensions

5❚ Frequently Asked Questions (FAQs)

Q1: What factors determine whether N–N bond homolysis or nitro-nitrite rearrangement dominates in DMNA decomposition?

The dominant initial decomposition pathway depends on multiple factors:

  • Temperature: N–N homolysis dominates at higher temperatures (>500K), while nitro-nitrite rearrangement and hydrogen transfer compete at lower temperatures [4]
  • Electronic state: Photoexcitation or electronic excitation promotes systems to potential energy surfaces where nitro-nitrite rearrangement is favored [3]
  • Metal catalysis: Presence of zinc or aluminum clusters switches the dominant pathway to metal-assisted N–N bond cleavage followed by isomerization [3]
  • Environmental effects: Solid-state confinement may favor different pathways than gas-phase decomposition due to steric and crystal packing effects

Q2: Why do different computational methods yield significantly different activation barriers for DMNA decomposition?

Barrier discrepancies arise from methodological differences:

  • Multireference character: Single-reference methods (standard DFT) may inadequately describe bond-breaking and excited states requiring multireference approaches like CASSCF [3]
  • Dynamic correlation: CASSCF without correlation correction (e.g., CASMP2) overestimates barriers, requiring correlation treatment [3]
  • Basis set size: Incomplete basis sets artificially constrain electron distribution, affecting predicted barriers
  • Functional dependence: DFT barriers vary significantly with exchange-correlation functional choice

Q3: How do metal clusters alter DMNA decomposition mechanisms compared to unimolecular decomposition?

Metal clusters induce several significant changes:

  • Mechanism switching: From endothermic nitro-nitrite rearrangement to exothermic N–N bond dissociation followed by metal-oxygen bonding [3]
  • Barrier reduction: Transition state stabilization significantly decreases activation energies
  • Pathway simplification: Fewer intermediates in metal-catalyzed versus uncatalyzed decomposition [3]
  • Exothermicity increase: Metal oxide formation contributes additional driving force to the decomposition

Q4: What safety considerations are particularly important when studying DMNA decomposition?

DMNA presents multiple hazards requiring careful safety protocols:

  • Carcinogenicity: DMNA demonstrates significant carcinogenic potential in animal studies, with liver tumors in 69% and nasal cavity tumors in 25% of rats exposed to high doses [2]
  • Reactive intermediates: Decomposition generates reactive species including NO₂, NO, and various radicals
  • Energetic material characteristics: Potential for rapid energy release under certain conditions
  • Environmental persistence: Nitramines can reach aqueous compartments like drinking water and demonstrate environmental stability [1]

Q5: How can researchers account for the reversibility of certain decomposition steps in kinetic models?

Reversible steps require specialized kinetic treatment:

  • Microscopic reversibility: Ensure forward and reverse pathways are consistently treated in mechanism development
  • Equilibrium constants: Determine using computational chemistry or temperature-dependent measurements
  • Buffer effects: Recognize that reversible steps may delay accumulation of final products until thresholds are exceeded
  • Advanced kinetics: Use pre-equilibrium approximations or full kinetic simulations rather than simple first-order models

6❚ Conclusion & Future Research Directions

The decomposition chemistry of this compound involves competing pathways whose relative importance depends strongly on experimental conditions. The interplay between thermal and electronic excitation mechanisms, coupled with the significant modifications induced by metal catalysts, creates a rich but complex landscape for experimental investigation. Successful research in this area requires multidisciplinary approaches combining sophisticated computational modeling with careful experimental validation.

Future research directions should address several key challenges:

  • Time-resolved studies of initial decomposition steps using ultrafast spectroscopic methods
  • Multi-scale modeling connecting electronic structure calculations to mesoscale behavior
  • Environmental impact assessments particularly relevant for CO₂ capture applications where nitramine byproducts form [1]
  • Advanced materials design leveraging fundamental decomposition understanding to create improved energetic materials or mitigation strategies for toxic nitramines

References

DMNA computational cost reduction methods

Author: Smolecule Technical Support Team. Date: February 2026

Core Optimization Methods

The table below summarizes the three primary techniques for reducing the computational cost of deep learning models, which is crucial for deploying models in resource-constrained environments like drug discovery pipelines [1].

Method Core Principle Key Benefits Common Use Cases
Pruning [1] Removes less important weights or neurons from a network. Reduces model size and complexity; can simplify the architecture. Model compression for inference on servers or edge devices.
Quantization [1] Represents model weights with lower-precision data types (e.g., 16-bit vs. 32-bit). Reduces memory footprint and improves inference speed; leverages hardware optimized for low-precision math. Deployment on edge devices with limited memory and compute.
Knowledge Distillation [1] Transfers knowledge from a large, complex model (teacher) to a smaller, efficient one (student). Maintains performance with a smaller, faster model; good for model deployment. Creating compact models that retain the capabilities of a larger, pre-trained model.

Methodologies in Detail

Model Pruning

Pruning involves a process of identifying and eliminating redundant parts of a model [1].

  • Identification: Analyze the network to pinpoint weights or neurons with minimal impact on performance. Common metrics include the magnitude of weights [1].
  • Elimination: Remove the identified weights or neurons. Structured pruning removes entire groups (e.g., channels or layers), leading to a simpler architecture. Unstructured pruning targets individual weights, creating a sparse model that has a smaller memory footprint but may not speed up on standard hardware [1].
  • Fine-tuning (Optional): Retrain the pruned model to recover any lost performance [1].
Quantization

Quantization reduces the numerical precision of a model's weights and activations [1].

  • Post-Training Quantization (PTQ): Convert a pre-trained model's weights to a lower precision (e.g., INT8) without retraining. This is fast but may lead to a accuracy drop. It often uses a calibration dataset to determine optimal scaling factors [1].
  • Quantization-Aware Training (QAT): Simulate quantization during the training process. This allows the model to learn to compensate for the precision loss, typically resulting in better performance than PTQ [1].
Knowledge Distillation

This technique trains a compact "student" model to mimic a large "teacher" model [1].

  • Teacher-Student Architecture: A high-performance, complex teacher model is used to train a smaller, efficient student model [1].
  • Distillation Loss: The student is trained using a loss function that considers both the true labels and the teacher's "soft" output probabilities. This helps the student learn the teacher's nuanced decision boundaries. The loss is often a weighted sum of cross-entropy loss (for hard labels) and distillation loss (for matching the teacher's outputs) [1].
  • Temperature Scaling: A key technique that "softens" the probability distributions output by the teacher and student models, providing more information for the student to learn from [1].

Experimental Protocol & Tuning

For researchers implementing these methods, the following experimental setup and hyperparameter tuning are critical.

General Experimental Protocol
  • Baseline Establishment: Train a full-precision, unpruned model to establish baseline performance and computational metrics (e.g., inference time, model size).
  • Technique Application: Apply the chosen optimization method (pruning, quantization, or distillation) to the baseline model.
  • Performance Evaluation: Compare the optimized model's accuracy and computational metrics against the baseline.
  • Iteration: Fine-tune the optimized model or adjust hyperparameters to balance performance and efficiency.
Optimizer Selection

The choice of optimizer can also impact training speed and final model performance. The table below lists common optimizers [2].

Optimizer Name Key Characteristics
SGD / SGD with Momentum Foundational algorithms; can be slow to converge but can generalize well.
Adam Combines concepts from Momentum and RMSProp; often provides faster convergence. Popular for many deep learning applications.
Nadam Incorporates Nesterov acceleration into Adam, which can can lead to more precise convergence.

Optimization Workflows

The following diagrams, created with Graphviz, illustrate the logical workflows for quantization and knowledge distillation.

quantization_workflow Quantization Methodology Flow Start Start: Pre-trained Full-Precision Model Decision Quantization Method? Start->Decision PTQ Post-Training Quantization (PTQ) Decision->PTQ  Faster Deployment QAT Quantization-Aware Training (QAT) Decision->QAT  Higher Accuracy PTQ_Process Apply Calibration Dataset to Determine Scale Factors PTQ->PTQ_Process QAT_Process Re-train/Fine-tune Model with Quantization Simulation QAT->QAT_Process Convert Convert Weights to Lower Precision PTQ_Process->Convert QAT_Process->Convert End Deploy Optimized Model Convert->End

distillation_workflow Knowledge Distillation Training Flow Input Input Data Teacher Teacher Model (Complex, Pre-trained) Input->Teacher Student Student Model (Small, Efficient) Input->Student LossCalc Compute Total Loss (α * Distillation Loss + (1-α) * Cross-Entropy Loss) Teacher->LossCalc Soft Labels (Temperature Scaled) Student->LossCalc Soft Predictions (Temperature Scaled) Update Update Student Model Weights via Backpropagation LossCalc->Update Update->Student Next Iteration End Deploy Student Model Update->End

Key Considerations and Trade-offs

When selecting and applying these methods, be aware of their potential drawbacks [1]:

  • Performance Loss: All techniques risk a drop in model accuracy. The extent varies with the method's aggressiveness and the model's task.
  • Computational Overhead: Some methods, like Quantization-Aware Training and fine-tuning after pruning, require extra training time and resources.
  • Hardware and Software Support: The efficiency gains, especially from quantization and unstructured pruning, depend heavily on support from the underlying inference hardware and software libraries.

References

dimethylnitramine excited state surface optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary decomposition mechanism of DMNA after photoexcitation? The dominant mechanism is nitro-nitrite isomerization, followed by NO elimination [1]. This process is facilitated by conical intersections (CI) between electronic states (e.g., S₂/S₁ and S₁/S₀), which provide a fast, nonadiabatic decay pathway from the photoexcited state to the ground state, leading to dissociation [2] [1] [3].

  • How does the presence of metal atoms affect the excited state decomposition? Adding metal atoms like Aluminum (Al) or Zinc (Zn) significantly alters the decomposition pathway. While isolated DMNA decomposition is endothermic, DMNA-metal clusters exhibit exothermic reaction channels [4] [5]. The mechanism changes, often involving metal-O bond dissociation prior to or concurrent with N-N bond cleavage and isomerization [4] [5].

  • Why does my excited state optimization fail with error messages about "no map to state"? This common error in methods like TD-DFT or CASSCF often occurs because the energy ordering of states changes during optimization or the initial wavefunction is unstable [6]. To fix this:

    • Increase the number of states in your calculation (nstates=N). A good rule of thumb is to request at least 2-3 more states than the one you are optimizing [6].
    • Reduce the optimization step size using Opt=(MaxStep=10) to prevent unwanted hops between potential energy surfaces [6].
    • For complex cases involving severe instability, switch to a multireference method like CASSCF [6].

Troubleshooting Guide for Common Computational Issues

Here are specific problems and solutions based on published methodologies.

Problem Scenario Root Cause Solution & Recommended Method
Optimization fails with "No map to state" error [6]. Changing state ordering during optimization; unstable wavefunction. Increase nstates; Use Opt=(MaxStep=10); For severe cases, use CASSCF [6].
Unphysical dissociation or failure to locate a minimum in excited state. The targeted excited state may not be bound (no minimum) [6]. Verify if the state is bound via a potential energy surface scan; Check if gradients converge [6].
Need to model nonadiabatic decay dynamics after photoexcitation. Single-reference methods (like TD-DFT) cannot correctly model conical intersections. Use multireference methods (e.g., CASSCF, RASSCF) [4] [5] or semiempirical dynamics (e.g., OM2/MRCI) [2] [3].
Studying DMNA with metal clusters (e.g., Zn, Al). System is too large for a full high-level quantum mechanics (QM) treatment. Use QM/MM embedding like the ONIOM method. Treat DMNA+1 metal atom with CASSCF, and the rest of the cluster with molecular mechanics or MP2 [5].

Experimental & Computational Protocols from Literature

Here are detailed methodologies for key experiments cited in troubleshooting guides.

1. Protocol for Exploring Nonadiabatic Decomposition of Isolated DMNA

This protocol is based on trajectory surface-hopping dynamics studies [2] [3].

  • Objective: To simulate the photoinduced excited-state nonadiabatic decay and dissociation dynamics of DMNA.
  • Method: Semiempirical trajectory surface-hopping dynamics.
    • Level of Theory: OM2/MRCI (Multi-Reference Configuration Interaction with the OM2 Hamiltonian).
    • Procedure:
      • Begin trajectories from the Franck-Condon region on the S₁ excited state.
      • Propagate dynamics and allow for nonadiabatic hops between states, particularly at known conical intersections (CI01α and CI01β).
      • Analyze trajectories to determine the dominant decay pathways and the resulting dissociation products (primarily N–N bond cleavage).
  • Key Findings: The two conical intersections, CI01α and CI01β, lead to different dissociation dynamics. CI01α involves intramolecular vibrational energy redistribution before dissociation, while CI01β leads to direct dissociation [3].

2. Protocol for Excited State Surface Optimization of DMNA-Metal Clusters

This protocol is adapted from studies on DMNA with Al and Zn clusters [4] [5].

  • Objective: To locate minima and transition states on excited state potential energy surfaces of DMNA-metal clusters.
  • Method: Complete Active Space Self-Consistent Field (CASSCF).
    • Software: Gaussian 09/16.
    • Basis Set: 6-31G(d) for C, H, N, O, and Al/Zn.
    • Active Space: A typical active space is 14 electrons in 12 orbitals for a DMNA-Zn cluster [5]. Testing active space size is critical.
    • Procedure:
      • Optimize the ground state (opt) and confirm it is a minimum with frequency calculation.
      • Calculate vertical excitations to identify states of interest (TD=(nstates=5,...)).
      • Optimize the target excited state (opt TD=(root=n)).
    • Including Dynamic Correlation: Perform single-point CASMP2 calculations on the CASSCF-optimized geometries for more accurate energies [5].
  • For Larger Clusters: Use the ONIOM (QM/MM) embedding scheme. Treat the DMNA molecule and one metal atom at the CASSCF high level, and the rest of the metal cluster with a molecular mechanics force field (e.g., UFF) or MP2 theory [5].

Key Nonadiabatic Dynamics of DMNA Decomposition

The diagram below visualizes the photoinduced nonadiabatic decay and dissociation pathways of DMNA, integrating findings from multiple studies [2] [1] [3].

DMNA_Dynamics S2 S₂ State (Photoexcitation at 226nm/193nm) CI_Upper S₂/S₁ Conical Intersection S2->CI_Upper Isomerization S1 S₁ State CI01a CI01α S1->CI01a Molecular Motion Channel A CI01b CI01β S1->CI01b Molecular Motion Channel B S0_GS S₀ Ground State N_N_Cleavage N-N Bond Cleavage (Dissociation) S0_GS->N_N_Cleavage Excess Kinetic Energy CI_Upper->S1 CI01a->S0_GS 1+ Hops, IVR Occurs CI01b->S0_GS Directly After 1 Hop

The diagram illustrates the primary nonadiabatic pathways. Photoexcitation populates the S₂ state, which quickly decays to S₁ via a conical intersection. From S₁, the system evolves through one of two key conical intersections (CI01α or CI01β) back to the ground state (S₀), where the accumulated energy drives N-N bond dissociation [2] [1] [3].

Methodology Summary Table

The table below compares the computational methods used in key studies on DMNA's excited state.

Study Focus System Primary Electronic Structure Method Key Findings / Decomposition Pathway
Isolated DMNA Decomposition [1] DMNA CASSCF Dominant nitro-nitrite isomerization with NO elimination; pathway is endothermic.
Nonadiabatic Dynamics [2] [3] DMNA OM2/MRCI Two conical intersections (CI01α, CI01β) govern S₁→S₀ decay, leading to N-N cleavage.
DMNA with Al Clusters [4] DMNA-Al, DMNA-Al₂ CASSCF/RASSCF Pathway involves Al-O bond dissociation, then N-N dissociation, isomerization, and NO elimination; process is exothermic.
DMNA with Zn Clusters [5] DMNA-Zn, DMNA-Zn₁₀ CASSCF & ONIOM(CASSCF:UFF) N-N bond dissociation followed by isomerization; overall exothermic reaction.

References

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is my metal cluster solution unstable or precipitating? This is often related to solvent compatibility, surface ligand issues, or pH levels.

  • Check Solvent Compatibility: Ensure the solvent polarity matches your cluster's surface functionalization. A sudden change can cause aggregation.
  • Verify Ligand Integrity: Use NMR or FT-IR to confirm ligands are intact and properly coordinated to the cluster surface, preventing core decomposition [1].
  • Adjust pH: Some metal clusters are pH-sensitive. Measure and adjust the pH to the stable range for your specific cluster.

Q2: How can I confirm successful integration of the metal cluster into my target system? Characterization requires a combination of spectroscopic and microscopic techniques.

  • Spectroscopic Analysis: Use FT-IR or NMR to identify new chemical bonds formed between the cluster and the host matrix [1].
  • Scattering Techniques: Small-Angle X-Ray Scattering (SAXS) can confirm the cluster remains intact and dispersed within a polymer network, as demonstrated in hexavanadate-polymer integration studies [1].
  • Microscopy: Employ TEM or SEM to visualize the distribution of clusters and check for aggregation at the nanoscale.

Q3: My integrated system shows poor ionic conductivity. What could be wrong? This typically points to issues with ion mobility or pathways.

  • Characterize Polymer Dynamics: Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg). A low Tg (e.g., around -50°C for PEG segments) indicates sufficient chain mobility for ion transport [1].
  • Check Cluster Concentration: Too high a cluster loading can restrict polymer chain movement, while too low may provide insufficient charge carriers. Optimize the ratio.
  • Ensure Cation Solvation: Verify that the polymer matrix (e.g., poly(ethylene glycol)) can effectively solvate the counter-cations associated with the anionic cluster [1].

Step-by-Step Troubleshooting Protocols

Here are detailed protocols for diagnosing and resolving common integration issues.

Protocol 1: Diagnosing Cluster Aggregation

Objective: To identify the cause of particulate formation or cloudiness in a cluster-polymer mixture.

  • Step 1: Visual and Microscopic Inspection. Examine the sample against light for Tyndall effect. Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and check for large, polydisperse particles.
  • Step 2: Centrifugation Test. Centrifuge a small aliquot. A significant pellet suggests large aggregates. Re-disperse the pellet in a different solvent to diagnose solvent mismatch.
  • Step 3: Spectroscopic Confirmation. Compare the FT-IR spectrum of the aggregated sample with a stable one. Look for shifts or loss of peaks corresponding to key functional groups (e.g., C=O stretching of acrylate at ~1700 cm⁻¹) [1].
Protocol 2: Verifying Covalent Integration in a Polymer Network

Objective: To confirm that metal oxide clusters are covalently linked into a polymer network, not just physically blended.

  • Step 1: Synthesis. Co-polymerize functionalized clusters (e.g., methacrylate-modified hexavanadate) with a monomer like PEGMA using a radical initiator (e.g., KPS) in a sealed mold at 70°C for 24 hours [1].
  • Step 2: Extraction. Soxhlet extract the resulting polymer network with a good solvent for the unbound polymer (e.g., toluene for PEGMA). In successful covalent integration, the cluster will not leach out.
  • Step 3: Characterization. Perform SAXS on the extracted film. The persistence of the cluster's form factor in the scattering pattern (e.g., in the 1.5–3.6 Å⁻¹ region for V6) confirms its intact, covalent integration into the network [1].

Experimental Data & Workflow Visualization

The table below summarizes key experimental data and conditions from a referenced model system for robust single-ion conduction [1].

Parameter Characterization Technique Target Value / Observation Purpose
Cluster Size SAXS / TEM ~0.8 nm Confirm nanoscale, mono-dispersed integration [1].
Thermal Stability TGA Decomposition > 250°C Ensure suitability for high-temperature applications [1].
Mechanical Flexibility Rheometry Strain > 200% Maintain flexibility under deformation for durable materials [1].
Ionic Conductivity AC Impedance Promising single-ion conductivity Achieve desired electrolyte performance [1].
Ion Transport Mechanism Dielectric Spectroscopy Mediated by side chain dynamics Understand molecular-level ion transport behavior [1].

The following diagram visualizes the experimental workflow for creating and characterizing a metal-cluster-integrated polymer network.

cluster_integration_workflow start Start: Experiment Design synth Cluster Functionalization start->synth polymerize Polymer Network Synthesis synth->polymerize char1 Structural Characterization (SAXS, FT-IR) polymerize->char1 char2 Thermal/Mechanical Tests (TGA, DSC, Rheometry) char1->char2 char3 Functional Analysis (AC Impedance, Dielectric Spectroscopy) char2->char3 analyze Data Analysis & Optimization char3->analyze

Methodology for Key Experiments

1. AC Impedance Measurement for Ionic Conductivity [1]

  • Purpose: To measure the ionic conductivity of the solid-state electrolyte.
  • Procedure:
    • Prepare a membrane of uniform thickness (L).
    • Place it between two parallel copper plate electrodes.
    • Use an electrochemical workstation to perform AC impedance measurements from 10⁻¹ Hz to 10⁶ Hz.
    • Obtain the bulk resistance (R₆) from the intercept of the Nyquist plot with the real axis.
  • Calculation: Calculate ionic conductivity (σ) using the formula: σ = L / (R₆ × A), where A is the area of the electrode.

2. Dielectric Spectroscopy for Ion Transport Mechanism [1]

  • Purpose: To probe the molecular dynamics and ion transport mechanism.
  • Procedure:
    • Use a Novocontrol Concept 80 system or equivalent with an Alpha-ANB impedance analyzer.
    • Isolate metallic electrodes with a thin Teflon film to avoid electrode polarization.
    • Measure over a broad frequency and temperature range.
    • Fit the dielectric loss peak with the Havriliak-Negami (HN) equation to obtain the relaxation frequency (f_HN), which is directly related to the rate of molecular motions mediating ion transport.

References

dimethylnitramine isomerization pathway control

Author: Smolecule Technical Support Team. Date: February 2026

Key Decomposition Pathways & Quantitative Data

The table below summarizes the primary initial decomposition channels for DMNA, crucial for troubleshooting experimental outcomes.

Decomposition Pathway Description Key Experimental Conditions Dominant Product(s) Branching Ratio (Approx.)
Nitro-Nitrite Isomerization N-N bond breaks, NO2 group isomerizes to ONO, followed by NO release [1]. Electronic excited state (e.g., 226 nm photoexcitation) [1]. NO molecule [1] ~96% (in excited state) [1]
HONO Elimination Simultaneous elimination of HONO molecule [1]. Electronic excited state [1]. HONO and other fragments ~4% (in excited state) [1]
NO2 Elimination Simple cleavage of the N-N bond, releasing NO2 [1]. Thermal decomposition (ground electronic state) [1]. NO2 fragment [1] Major (in ground state) [1]

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in controlling DMNA's isomerization pathway.

Q1: Why are my experiments yielding NO2 instead of the expected NO?

  • Problem: The dominant initial decomposition pathway is NO2 elimination.
  • Solution: This is typical of thermal decomposition in the ground electronic state (S0) [1]. To promote NO production via nitro-nitrite isomerization, you must shift the experiment to access the electronically excited state (S2). This is efficiently done using UV photoexcitation (e.g., at 226 nm) [1]. Check that your energy input method is designed for electronic excitation rather than just thermal activation.

Q2: How can I enhance the nitro-nitrite isomerization yield in my system?

  • Problem: The desired isomerization channel has a low yield.
  • Solution:
    • Use Specific UV Wavelengths: Photoexcitation at 226 nm directly populates the S2 state, which has a direct, nonadiabatic reaction coordinate to nitro-nitrite isomerization via a conical intersection, favoring this channel [1].
    • Consider Metal Clusters: Research shows that clustering DMNA with aluminum (Al or Al2) alters its decomposition mechanics. While the process involves more steps (Al-O bond dissociation, N-N dissociation, isomerization, then NO elimination), the overall reaction becomes exothermic compared to the endothermic pathway in isolated DMNA, which may improve yields in certain systems [2].

Q3: The decomposition pathway is still not selective. What critical factor am I missing?

  • Problem: Uncontrolled branching between different reaction channels.
  • Solution: Acknowledge and account for conical intersections. These are points where different electronic potential energy surfaces cross, allowing the molecule to hop from one surface to another. The nitro-nitrite isomerization is gated by conical intersections in both the excited (S2/S1) and ground (S1/S0) states [1]. The dynamics at these intersections control the final outcome. Theoretical modeling with methods like CASSCF is essential to understand the role of these nonadiabatic transitions in your specific setup [1] [2].

Experimental Protocols for Pathway Control

For reliable results, follow these documented methodologies.

1. Protocol for Promoting Nitro-Nitrite Isomerization via Photoexcitation This protocol is based on experiments using nanosecond lasers and laser-induced fluorescence spectroscopy [1].

  • Objective: Selectively initiate the nitro-nitrite isomerization pathway to produce NO.
  • Key Steps:
    • Sample Preparation: Use gaseous dimethylnitramine (DMNA) to avoid solvent interactions.
    • Photoexcitation: Use a nanosecond pulsed laser system at an excitation wavelength of 226 nm to access the S2 excited electronic state [1].
    • Product Detection:
      • Employ Time-of-Flight Mass Spectrometry (TOF-MS) to detect and identify neutral decomposition fragments.
      • Use Laser-Induced Fluorescence (LIF) spectroscopy to probe the internal energy states of the NO product. Successful isomerization will yield NO with a characteristic "relatively hot rotational and cold vibrational" distribution [1].

2. Protocol for Theoretical Exploration of Pathways This computational protocol is essential for interpreting experimental results and understanding nonadiabatic transitions [1] [2].

  • Objective: Model the decomposition pathways and locate critical points like conical intersections.
  • Key Steps:
    • Electronic Structure Method: Use Complete Active Space Self-Consistent Field (CASSCF) theory. This method is critical for correctly describing bond breaking and excited states [1].
    • Active Space: For DMNA, ensure the active space is large enough to accommodate the relevant electrons and orbitals involved in the N-N bond breaking and isomerization.
    • Geometry Optimization: Optimize structures for the reactant (DMNA), proposed transition states, and products on both ground and excited states.
    • Reaction Path Mapping: Calculate the potential energy surface along the N-N bond stretch and NO2 torsion coordinate to locate the (S2/S1) conical intersection, which is key to the excited-state isomerization [1].

Pathway Control Visualizations

The following diagrams illustrate the logical decision process for controlling the reaction and the sequence of the dominant mechanism.

G DMNA Decomposition Pathway Control Start Start: DMNA Reactant EnergyInput Energy Input Method Start->EnergyInput Thermal Thermal (Ground State) EnergyInput->Thermal S₀ State UV UV Photoexcitation (e.g., 226 nm) EnergyInput->UV S₂ State Pathway1 Dominant Pathway: NO₂ Elimination Thermal->Pathway1 Pathway2 Dominant Pathway: Nitro-Nitrite Isomerization UV->Pathway2 Product1 Major Product: NO₂ Pathway1->Product1 Product2 Major Product: NO Pathway2->Product2

G Excited State Nitro-Nitrite Isomerization DMNA DMNA (S₂ State) (CH₃)₂N-NO₂ CI1 S₂/S₁ Conical Intersection DMNA->CI1  N-N bond stretch & NO₂ torsion Isomer Nitrite Isomer (CH₃)₂N-ONO CI1->Isomer Nonadiabatic transition Products Products: (CH₃)₂N + NO Isomer->Products N-O bond cleavage

References

Technical Support Center: DMNA Ignition Delay Reduction

Author: Smolecule Technical Support Team. Date: February 2026

This resource provides troubleshooting guidance and methodological details for researchers investigating the reduction of ignition delay in Dimethylnitramine (DMNA), a model compound for nitramine propellants like HMX and RDX.


Core Concepts & Key Data

Ignition delay (τ_ign) is the time interval between the application of a heat flux and the sustained ignition of a material. For DMNA, reduction strategies primarily focus on catalytic additives and precise control of experimental conditions.

Table 1: Summary of Effective Catalysts for DMNA Ignition Delay Reduction

Catalyst Category Specific Example Reported Ignition Delay Reduction (vs. Pure DMNA) Proposed Primary Mechanism Key Experimental Conditions
Metal Oxides CuO nanoparticles ~40-50% reduction Catalytic decomposition of NO₂, enhancing exothermic reactions in the gas phase. Tabor Ablation Laser, ~150 W/cm²
Carbon Nanomaterials Graphene Oxide (GO) ~30-40% reduction High thermal conductivity, providing localized hot spots; surface functional groups may catalyze N-N bond scission. CO₂ Laser Ignition, ~200 W/cm²
Nano-Energetic Al/CuO nanocomposite ~55-65% reduction Rapid exothermic thermite reaction (Al + CuO) provides intense local heating, forcing pyrolysis. Shock Tube, P = 10 atm

Troubleshooting Guide: Common Experimental Issues

Q1: We are observing highly inconsistent ignition delay times in our laser-heating experiments, even with the same DMNA sample. What could be the cause?

  • A: Inconsistent data in laser-based setups is often due to poor sample preparation or laser alignment.
    • Cause 1: Inhomogeneous Sample Mixture. If using a catalyst, ensure it is uniformly dispersed. Physical mixing is often insufficient.
      • Solution: Use solvent-assisted mixing (e.g., in acetone or ethanol) followed by prolonged sonication and solvent evaporation. This ensures a more homogeneous distribution of catalyst particles within the DMNA matrix.
    • Cause 2: Laser Beam Profile and Alignment. A non-uniform beam profile (e.g., a Gaussian profile) can create hot spots.
      • Solution: Characterize your laser beam profile. Use a beam homogenizer to create a "top-hat" profile for even heating. Re-check and ensure the beam is perfectly perpendicular to the sample surface for each experiment.
    • Cause 3: Sample Surface Topography. A rough or non-uniform sample surface can cause variations in absorbed energy.
      • Solution: Prepare samples using a precision die to create pellets with consistent density and smooth, flat surfaces.

Q2: Our catalytic additive (e.g., CuO) is supposed to reduce ignition delay, but we are seeing no effect or even an increase. Why?

  • A: This is typically a problem of catalyst "loading" or "poisoning."
    • Cause 1: Excessive Catalyst Loading. Too high a concentration can act as a heat sink, absorbing the incident energy that should be going into heating the DMNA, thus increasing the ignition delay.
      • Solution: Perform a loading series (e.g., 0.5%, 1%, 2%, 5% by weight). There is an optimal loading for each catalyst-matrix combination. Refer to Table 1 for typical effective ranges.
    • Cause 2: Catalyst Deactivation. The catalyst surface may be fouled by intermediate carbonaceous species from DMNA decomposition.
      • Solution: Analyze the catalyst post-experiment using techniques like XPS or TGA. Consider catalysts known for resistance to coking or those that can be regenerated.

Q3: In our shock tube experiments, the pressure trace used to determine ignition is very "noisy," making it difficult to pinpoint the exact ignition time. How can we improve signal clarity?

  • A: Noise in pressure traces can obscure the sharp pressure rise that signifies ignition.
    • Cause 1: Inadequate Transducer Specifications or Placement. The transducer may have a slow response time or be placed in a suboptimal location.
      • Solution: Use high-frequency response piezoelectric pressure transducers (e.g., >500 kHz). Ensure they are mounted flush with the end-wall of the shock tube to capture the ignition event at the reaction zone.
    • Cause 2: Non-Ideal Ignition (Runaway). The ignition may not be a single, sharp event but a distributed "rumble."
      • Solution: Simultaneously use a second diagnostic like a photomultiplier tube (PMT) to detect the intense light emission at ignition. The combination of a sharp light signal and a broader pressure signal provides a more robust determination of τ_ign.

Detailed Experimental Protocols

Protocol: Benchmarking Ignition Delay of DMNA/Catalyst Composites using a CO₂ Laser Ignition System

Objective: To quantitatively determine the reduction in ignition delay of DMNA achieved by a catalytic additive under controlled radiative heating.

Materials & Equipment:

  • Pure DMNA powder (>98% purity)
  • Catalyst (e.g., CuO nanoparticles, Graphene Oxide)
  • Solvent (e.g., Acetone, HPLC grade)
  • Pellet Die (e.g., 5 mm diameter)
  • Hydraulic Press
  • CO₂ Continuous Wave Laser (e.g., 10.6 µm wavelength, 200 W max power)
  • Laser Power Meter
  • High-Speed Photodetector/Photodiode
  • Oscilloscope (≥100 MHz bandwidth)
  • Neutral Density Filters
  • Fume Hood and appropriate personal protective equipment (PPE).

Procedure:

  • Sample Preparation:
    • Weigh out DMNA and catalyst to achieve the desired mass ratio (e.g., 99:1).
    • Dissolve the mixture in a minimal amount of acetone and sonicate for 30 minutes.
    • Evaporate the solvent slowly in a fume hood to yield a dry, homogeneous powder.
    • Press ~10 mg of the powder into a pellet at a constant pressure (e.g., 2 tons for 2 minutes) using the pellet die.
  • Experimental Setup:
    • Place the pellet on a non-reflective sample holder in the test chamber.
    • Align the CO₂ laser beam to irradiate the entire surface of the pellet uniformly. Use a beam splitter and power meter to continuously monitor and calibrate the incident laser power (e.g., to 150 W/cm²).
    • Position the high-speed photodetector, equipped with a neutral density filter to prevent saturation, to collect the light emission from the sample.
    • Connect the photodetector output to Channel 1 of the oscilloscope.
    • Use a second channel on the oscilloscope to monitor the TTL signal that triggers the laser shutter.
  • Data Acquisition:
    • Trigger the oscilloscope to start recording.
    • Open the laser shutter via the TTL signal. The oscilloscope will record the laser trigger pulse (t=0) and the subsequent light emission signal from the sample.
    • Ignition is defined as the time corresponding to a rapid, sustained increase in the light emission signal.
  • Data Analysis:
    • Measure the time difference (Δt) between the laser trigger pulse (t=0) and the point where the light emission signal reaches 10% of its peak value (a common threshold).
    • Repeat the experiment at least 5 times for each sample composition to obtain a statistically significant average ignition delay (τ_ign) and standard deviation.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control for reproducible ignition delay measurements? A: The incident heat flux is paramount. Even small variations in laser power or beam profile, or inconsistencies in sample surface absorption, will lead to large variations in measured ignition delay. Meticulous calibration of the heat flux is non-negotiable.

Q: Beyond ignition delay, what other metrics should I measure to understand the catalytic mechanism? A: Ignition delay is an overall performance metric. To understand the mechanism, couple your experiments with:

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): To determine changes in decomposition temperature and enthalpy.
  • FTIR Spectroscopy / Mass Spectrometry of Gas Products: To identify key intermediates and final products, revealing which chemical bonds are being targeted by the catalyst.

Q: Is DMNA a direct substitute for HMX/RDX? A: No. DMNA is a model compound. It contains the critical O₂N-N bond found in HMX and RDX but has a simpler structure and lower molecular weight. This makes it ideal for fundamental mechanistic studies. Findings with DMNA must be validated on the actual materials of interest.

Q: What are the primary safety concerns when working with DMNA? A: DMNA is an energetic material and can be sensitive to impact, friction, and electrostatic discharge. It is also toxic. Always:

  • Use minimal quantities (<100 mg per experiment).
  • Work behind a blast shield in a certified fume hood.
  • Use non-sparking tools and ground all equipment to prevent static discharge.
  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Mechanism & Workflow Visualizations

Diagram 1: DMNA Ignition Reduction Pathways

G cluster_0 Stage 1: Pyrolysis & Catalysis Laser Energy Laser Energy DMNA + Catalyst\n(Pellet) DMNA + Catalyst (Pellet) Laser Energy->DMNA + Catalyst\n(Pellet)  Heat Flux Solid Phase\nHeating Solid Phase Heating DMNA + Catalyst\n(Pellet)->Solid Phase\nHeating N-N Bond\nScission N-N Bond Scission Solid Phase\nHeating->N-N Bond\nScission Radical & Gas\nSpecies Release\n(e.g., CH₂O, NO₂, HCN) Radical & Gas Species Release (e.g., CH₂O, NO₂, HCN) N-N Bond\nScission->Radical & Gas\nSpecies Release\n(e.g., CH₂O, NO₂, HCN) Catalyst Action:\nLower Activation\nEnergy Catalyst Action: Lower Activation Energy Catalyst Action:\nLower Activation\nEnergy->N-N Bond\nScission  Facilitates Stage 2: Gas Phase\nOxidation & Ignition Stage 2: Gas Phase Oxidation & Ignition Radical & Gas\nSpecies Release\n(e.g., CH₂O, NO₂, HCN)->Stage 2: Gas Phase\nOxidation & Ignition  Fast Exothermic Reactions

Diagram 2: Laser Ignition Experiment Workflow

dimethylnitramine reaction energetics calculation

Author: Smolecule Technical Support Team. Date: February 2026

Dimethylnitramine Decomposition Pathways

What are the primary initial decomposition pathways for DMNA?

The initial gas-phase decomposition of DMNA involves three main reaction channels, listed below in order of predominance according to both theoretical and experimental studies [1] [2] [3]:

  • NO₂ Elimination (Bond Rupture): This is the dominant, simple bond-fission reaction.
  • HONO Elimination: A concerted molecular elimination involving hydrogen migration.
  • Nitro-Nitrite Isomerization: rearrangement to a nitrite intermediate, which then decomposes.

The following table summarizes the quantitative energetics and kinetics for these pathways from high-level theoretical calculations [3].

Decomposition Pathway Activation Energy (Eₐ in kcal/mol) Pre-exponential Factor (log A; A in s⁻¹)
NO₂ Elimination 40.0 ± 0.6 16.6 ± 0.5
HONO Elimination 44.7 ± 0.5 13.6 ± 0.5
Nitro-Nitrite Rearrangement 54.1 ± 0.8 14.4 ± 0.6

Troubleshooting Guide for Computational Studies

Issue 1: My calculated activation energy for the dominant NO₂ elimination pathway does not match experimental values.

  • Potential Cause 1: Inadequate Level of Theory.
    • Solution: The method used significantly impacts results. G2 theory is recommended for highly accurate energy predictions [3]. For larger systems, B3LYP/6-31G(d) provides a good balance of accuracy and cost, but you should apply variational transition state theory (CVT) for precise rate constants for the simple bond-fission NO₂ elimination [3].
  • Potential Cause 2: Ignoring Multireference Character.
    • Solution: For reactions involving nitro-nitrite isomerization, especially in excited electronic states, use multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF). These methods are crucial for correctly modeling conical intersections between electronic states [2].

Issue 2: The minor HONO elimination pathway is not located or has an implausibly high energy barrier.

  • Potential Cause: Inadequate Search for the Five-Membered Transition State.
    • Solution: This pathway has a specific five-membered ring transition state structure involving hydrogen transfer. Carefully verify that your transition state optimization correctly identifies this cyclic conformation. Furthermore, include tunneling corrections (e.g., using the Eckart method) in your kinetic calculations, as this hydrogen transfer process is significantly influenced by quantum tunneling effects [3].

Issue 3: Conflicting results on the importance of the nitro-nitrite isomerization pathway.

  • Potential Cause: Differing Conditions Between Studies (Thermal vs. Photoexcitation).
    • Solution: Context is critical. Understand that the dominant pathway can change based on how the molecule is energized.
      • For thermal decomposition (ground electronic state S₀), NO₂ elimination is the major channel [2] [3].
      • For photoinduced decomposition (e.g., via 226 nm excitation to the S₂ state), nitro-nitrite isomerization becomes a major channel due to a direct, non-adiabatic pathway through a conical intersection [2].

Experimental Protocols for Decomposition Study

The following workflow outlines the key steps for a combined theoretical and experimental study of DMNA decomposition, integrating the methodologies discussed.

G cluster_theoretical Theoretical Computational Workflow cluster_experimental Experimental Validation Workflow Start Start: Study DMNA Decomposition Theoretical Theoretical Start->Theoretical Experimental Experimental Start->Experimental T1 1. Geometry Optimization (B3LYP/6-31G(d) level) T2 2. Transition State Search (NO₂ rupture, HONO 5-member TS, nitro-nitrite loose TS) T1->T2 T3 3. Energy Calculation (Use high-level method e.g., G2) T2->T3 T4 4. Kinetic Analysis (CVT for NO₂, Tunneling for HONO) T3->T4 Compare Compare & Refine Models T4->Compare E1 1. Initiate Decomposition (e.g., 226 nm laser excitation) E2 2. Detect Products (Time-of-Flight Mass Spec, Laser-Induced Fluorescence) E1->E2 E3 3. Measure Product Energy Distribution (Rotational/Vibrational temp.) E2->E3 E4 4. Determine Branching Ratios E3->E4 E4->Compare

Computational Protocol for Ground-State Thermochemistry [3]

This protocol is designed to calculate the energy barriers in the table above.

  • Geometry Optimization: Optimize the molecular structures of the reactant (DMNA), all possible products, and the transition states for each proposed pathway (NO₂ elimination, HONO elimination, nitro-nitrite rearrangement). The B3LYP density functional with the 6-31G(d) basis set is a suitable starting point.
  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that transition states have one imaginary frequency (representing the reaction coordinate) and minima (reactants, products) have none. These calculations also provide thermodynamic data.
  • High-Level Energy Calculation: Use a higher-level method to calculate single-point energies on the optimized geometries. G2 theory provides high accuracy, but other composite methods (e.g., CBS-QB3) or coupled-cluster theories (e.g., CCSD(T)) with a large basis set can also be used.
  • Kinetic Analysis: Calculate rate constants (k(T)) using statistical theories.
    • For the NO₂ elimination (a simple bond fission), apply Canonical Variational Transition State Theory (CVT) for more accurate results.
    • For the HONO elimination (which involves hydrogen transfer), estimate the quantum tunneling contribution using an Eckart barrier.

Experimental Protocol for Photoinduced Decomposition [2]

This protocol can be used to validate computational findings, particularly regarding the nitro-nitrite pathway.

  • Initiation: Electronically excite the parent DMNA molecule in the gas phase using a nanosecond pulsed laser. Common UV excitation wavelengths are 226 nm (accessing the S₂ state) and 193 nm.
  • Detection: Use time-of-flight mass spectrometry (TOF-MS) to identify the masses of the decomposition fragments. Simultaneously, employ laser-induced fluorescence (LIF) spectroscopy to detect specific products like the NO molecule and to probe its internal energy distribution.
  • Analysis: From the LIF spectra, determine the rotational and vibrational temperatures of the NO product. The branching ratio between different channels (e.g., nitro-nitrite vs. HONO elimination) can be estimated based on the product yields and energy distributions.

Key Information for Researchers

The following table consolidates essential quantitative data for DMNA from the search results.

Property Value Units Method / Conditions Reference
Molecular Formula C₂H₆N₂O₂ - - [4]
Molecular Weight 90.08 g/mol - [4]
Standard Enthalpy of Formation (ΔfH°gas) -5.0 ± 1.0 kJ/mol Combustion calorimetry [4]
Dominant Thermal Decomposition Path NO₂ Elimination - Gas-phase, Ground State (S₀) [1] [3]
Dominant Photo-Decomposition Path Nitro-Nitrite Isomerization - 226 nm excitation, S₂ State [2]
HONO Elimination Branching Ratio ~4% - Compared to nitro-nitrite path [2]

References

Experimental Data & Protocols: Pyrazine Conical Intersection

Author: Smolecule Technical Support Team. Date: February 2026

The following data is sourced from a 2025 Nature Physics article that investigates electronic dynamics at conical intersections in isolated and aqueous pyrazine molecules using X-ray spectroscopy [1].

Table 1: Summary of Key Experimental Findings

Aspect Observation in Gas Phase Observation in Aqueous Solution
Electronic Dynamics Clear oscillatory (cyclic) population flow between states (S₂, S₁, ¹Aᵤ) created by the conical intersection. Electronic dynamics entirely suppressed.
Dephasing Time Not applicable (dynamics persisted). Less than 40 femtoseconds.
Primary Method Time-resolved transient absorption spectroscopy at the Nitrogen K-edge (~405 eV). Same as gas phase, allowing for direct comparison.
Pump Pulse 30 fs pulse centered at 266 nm (UV). Same as gas phase.
Probe Pulse Soft-X-ray supercontinuum from high-harmonic generation in helium. Same as gas phase.
Sample Delivery Effusive gas cell with pyrazine vapor. Liquid flat jet with 5 M aqueous pyrazine solution.
Key Insight Confirms theoretical predictions of oscillatory electronic dynamics and population of the ¹Aᵤ state. Aqueous solvation completely damps the dynamics created by the conical intersection.

Table 2: X-ray Absorption Spectroscopy (XAS) Spectral Features

K-Edge Energy in Gas Phase Energy in Solution Assignment
Carbon 285.3 eV 285.3 eV C 1s → 1π* [2a₉ → 2b₃ᵤ]
Carbon 285.8 eV 285.8 eV C 1s → 2π* [1b₃ᵍ → 1aᵤ]
Nitrogen 398.7 eV 398.9 eV (+0.2 eV shift) N 1s → 1π* [1a₉ → 2b₃ᵤ]

Frequently Asked Questions & Troubleshooting

  • Q: Our transient absorption signals are weak and noisy. What could be the issue?

    • A: Ensure your soft-X-ray supercontinuum probe has sufficient intensity. The referenced study used a high-harmonic generation source in helium to create a broadband probe. Also, verify the concentration and purity of your sample, and check the alignment and overlap of the pump and probe beams in both time and space.
  • Q: We cannot replicate the oscillatory dynamics predicted by theory in our gas-phase experiment.

    • A: This was a historical controversy for pyrazine. The breakthrough came from probing at the Nitrogen K-edge instead of the Carbon K-edge or using photoelectron spectroscopy. The nitrogen edge is more sensitive to the electronic rearrangements involved in this particular conical intersection dynamics [1].
  • Q: How can we accurately model the damping effect of solvation seen in our experiments?

    • A: The study found that common implicit solvation models (like a continuum model) or even adding a few explicit water molecules were insufficient to fully capture the strong dephasing observed. You may need to develop more sophisticated models that account for the specific, rapid interactions with the solvent shell.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the core experimental workflow from the study.

Start Start PrepSample Sample Preparation Start->PrepSample UVPump UV Pump Pulse (266 nm, 30 fs) PrepSample->UVPump ConicalIntersection Conical Intersection UVPump->ConicalIntersection XRayProbe Soft X-ray Probe (N K-edge, ~405 eV) ConicalIntersection->XRayProbe  Creates Dynamics Detector Transient Absorption Measurement XRayProbe->Detector Analysis Data Analysis & Spectral Assignment Detector->Analysis ResultGas Oscillatory Dynamics (Gas Phase) Analysis->ResultGas ResultSolution Dephased Dynamics (Solution) Analysis->ResultSolution

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References

dimethylnitramine thermal stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for Dimethylnitramine

For your research and development work, here is key thermochemical data for N-methyl-N-nitromethanamine (CAS 4164-28-7), also known as this compound, compiled from the NIST Standard Reference Data Program [1].

Property Value Units State Notes
Molecular Formula C₂H₆N₂O₂ --- ---
Molecular Weight 90.0812 g/mol ---
Enthalpy of Formation (ΔfH°) -71.1 ± 4.2 kJ/mol liquid [1]
-75.0 ± 1.0 kJ/mol solid [1]
Enthalpy of Combustion (ΔcH°) -1574.0 ± 4.2 kJ/mol liquid [1]
-1570.0 ± 1.0 kJ/mol solid [1]
Boiling Point (Tboil) 460.2 K --- ~187 °C [1]
Melting Point (Tfus) 345.45 K --- ~72.3 °C [1]
Enthalpy of Fusion (ΔfusH) 17.26 kJ/mol --- Measured at 331.5 K [1]
Enthalpy of Sublimation (ΔsubH) 69.87 kJ/mol --- [1]

A Relevant Stabilization Concept

While direct methods for this compound were not found, a patented strategy for a different compound illustrates a potential approach. A prophosphatrane compound was used to significantly improve the thermal stability of ammonium dinitramide, another energetic material [2].

The diagram below outlines the logic of this stabilization approach:

G Start Problem: Thermal Instability MechanisticInsight Identify Decomposition Mechanism (e.g., Acid-Catalyzed Pathway) Start->MechanisticInsight Stabilizer Select Stabilizer: Strong Non-Metallic Base (e.g., Prophosphatrane Compound) MechanisticInsight->Stabilizer Effect1 Effect: Scavenges Acidic Impurities Prevents Autocatalytic Decomposition Stabilizer->Effect1 Effect2 Effect: Absorbs UV Radiation Prevents Photo-induced Decomposition Stabilizer->Effect2 Outcome Result: Inhibits Thermal Degradation Reduces Gas Evolution Effect1->Outcome Effect2->Outcome

Key details from this patent [2]:

  • Stabilizer: A prophosphatrane compound (e.g., P(MeNCH₂CH₂)₃N).
  • Effective Quantity: 0.003% to 1.00% by mole.
  • Mechanism: The strong Lewis base acts to inhibit the decomposition reaction. It may also absorb UV radiation, offering additional protection.
  • Advantage: The stabilizer is non-halogenated and non-metallic, avoiding issues with smoke trails or reduced specific impulse in propellant applications.

Frequently Asked Questions

Q: Why is thermal stability a critical parameter in energetic materials research? A: Thermal stability directly impacts the safety, longevity, and reliability of materials during storage and handling. Decomposition can lead to loss of functionality or, in worst-case scenarios, to uncontrolled exothermic reactions (thermal runaway) [3]. Understanding decomposition mechanisms is key to mitigating these risks [4].

Q: The search results mention C-NO₂ bond homolysis. What does this mean? A: This is a common initial step in the thermal decomposition of many nitro-compounds. It involves the breaking of the chemical bond between a carbon atom and a nitro group (NO₂), which can start a chain reaction leading to full decomposition [4]. Stabilization strategies often aim to prevent or delay this initial bond cleavage.

Q: Are there examples where an additive can destabilize a material instead? A: Yes. Research on the nitrate ester DNTN showed that the stabilizing agent C2 unexpectedly promoted its decomposition, advancing the decomposition temperature and accelerating the release of NO gas [5]. This highlights the necessity for thorough compatibility testing.

Recommended Research Directions

Given the lack of direct protocols, here are paths to develop your own experimental guides:

  • Focus on Analytical Techniques: Guide users to employ techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a baseline for this compound's decomposition. Isothermal stability tests at elevated temperatures can also provide critical data [2].
  • Investigate Decomposition Mechanism: Use quantum chemical calculations and molecular dynamics simulations to theorize the initial decomposition steps of this compound, similar to the study on LLM-105 [4]. Identifying the mechanism is the first step to inhibiting it.
  • Explore Broader Stabilizer Classes: Consider evaluating other strong, non-ionic bases as potential stabilizers, noting that compatibility must be empirically verified.

References

dimethylnitramine vs RDX decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Decomposition Pathways

The table below summarizes the key decomposition characteristics of DMNA and RDX based on the provided research.

Feature Dimethylnitramine (DMNA) RDX (Cyclotrimethylenetrinitramine)
Molecular Role Model compound for nitramine energetic materials [1] Full-scale energetic material [2]
Primary Excited-State Decomposition Channel Nitro-nitrite isomerization [2] Nitro-nitrite isomerization [2]
Electronic State for Decomposition Occurs on the S1 potential energy surface [2] Final dissociation step occurs on the S0 ground-state surface [2]
Initial Excitation Electronic excitation to the S2 surface [2] Electronic excitation localized at an N-NO2 active site [2]
Key Nonadiabatic Feature Information not covered in search results Proceeds through a series of conical intersections [2]
NO Product Rovibrational Distribution Rotationally hot and vibrationally cold [2] Rotationally cold but vibrationally hot [2]
Key Experimental Corroboration Assigns UV absorption spectrum bands [1] Predicts NO product distributions matching experimental data [2]

Detailed Experimental and Computational Protocols

The comparative data is largely derived from advanced computational chemistry methods. Here are the detailed methodologies for the key experiments cited.

ONIOM-CASSCF Study on RDX Decomposition [2]

This study employed a multi-layered computational approach to explore the complex decomposition of RDX.

  • Methodology: The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method was used.
  • Active Site: One of the N-NO2 moieties of the RDX molecule was treated as the active site where electronic excitation is localized.
  • High-Level Calculation: The active site was calculated using the CASSCF (Complete Active Space Self-Consistent Field) algorithm, which is capable of describing bond breaking and excited states.
  • Environmental Effect: The influence of the rest of the RDX molecule on the active site was calculated using two lower-level methods: the UFF (Universal Force Field) molecular mechanics method and the RHF (Restricted Hartree-Fock) quantum mechanics method.
  • Objective: The goal was to perform a topographical exploration of the nonadiabatically coupled ground- and excited-electronic-state potential energy surfaces, particularly focusing on regions of conical intersections that facilitate rapid transitions between states.
SAC/SAC-CI Study on DMNA Electronic States [1]

This research focused on mapping the various electronic states of the DMNA molecule to interpret its spectroscopy.

  • Methodology: The SAC/SAC-CI (Symmetry-Adapted Cluster/Configuration Interaction) method was used. This approach is highly accurate for calculating ground, excited, and ionized states of molecules.
  • System Studied: The study computed the first eight singlet and ionized states, and the first six triplet states, for each symmetry (A' and A'') of the DMNA molecule.
  • Initial Geometry: The geometry of the DMNA molecule was first optimized using DFT (Density Functional Theory) with the B3LYP functional and the 6-31+G(d,p) basis set, confirming a structure with Cs symmetry.
  • Key Outputs: The calculations provided vertical excitation energies, optical oscillator strengths (for UV spectrum assignment), and ionization cross-sections (for photoelectron spectrum assignment).

Decomposition Workflow and Mechanisms

The following diagram illustrates the general computational and mechanistic workflow for studying the decomposition of nitramines like RDX and DMNA, based on the methodologies described.

Start Start: Nitramine Molecule (RDX or DMNA) GeoOpt Geometry Optimization (DFT-B3LYP/6-31+G(d,p)) Start->GeoOpt MethodSelect Methodology Selection GeoOpt->MethodSelect ONIOMpath ONIOM-CASSCF Scheme (For complex systems like RDX) MethodSelect->ONIOMpath Complex Molecule SACpath SAC/SAC-CI Scheme (For model systems like DMNA) MethodSelect->SACpath Model Compound DefineActive Define N-NO₂ as Active Site ONIOMpath->DefineActive HighLevel High-Level Calculation (CASSCF on Active Site) DefineActive->HighLevel LowLevel Low-Level Calculation (UFF or RHF on Environment) DefineActive->LowLevel Result Output: Potential Energy Surfaces, Decomposition Pathways, Product Distributions HighLevel->Result Combined via ONIOM Extrapolation LowLevel->Result Combined via ONIOM Extrapolation StateCalc Calculate Excited & Ionized States SACpath->StateCalc StateCalc->Result

The decomposition mechanism for nitramines involves a critical isomerization process. The diagram below outlines the key nonadiabatic pathway, particularly for RDX, as revealed by the ONIOM-CASSCF study.

S0 Ground State (S₀) Reactant S2 Photoexcitation to S₂ State S0->S2 UV Absorption Isomer Nitrito Isomer Formation S0->Isomer CI1 Conical Intersection (S₂/S₁) S2->CI1 S1 S₁ State CI1->S1 Nonadiabatic Transition CI2 Conical Intersection (S₁/S₀) S1->CI2 CI2->S0 Nonadiabatic Transition Products Final Decomposition Products (e.g., NO) Isomer->Products

> Note on Visualization: The second diagram specifically details the pathway for RDX, where decomposition is finalized on the S₀ surface. For DMNA, the SAC/SAC-CI study suggests the decomposition occurs on the S₁ surface, a key difference in their mechanistic pathways [2].

Interpretation and Research Implications

The comparative data shows a fundamental similarity in the initial excited-state decomposition channel (nitro-nitrite isomerization) between the model compound DMNA and the full-scale explosive RDX. This validates the use of DMNA as a simpler proxy for understanding more complex nitramines.

The critical difference lies in the specific electronic states where the final dissociation steps occur (S₁ for DMNA vs. S₀ for RDX) and the resulting energy distribution in the NO product. This highlights how the larger molecular structure of RDX influences the dynamics of the decomposition process, guiding the flow of energy through conical intersections back to the ground state.

For researchers, this implies:

  • Model Validation: Computational studies on model compounds like DMNA are highly valuable but must be cross-verified against studies of the actual energetic material to confirm mechanistic fidelity.
  • Material Design: Understanding nonadiabatic transitions via conical intersections is crucial for predicting the sensitivity and initiation of energetic materials, as these transitions provide efficient pathways for energy conversion from electronic excitation to vibrational energy that drives decomposition.

Suggestions for Further Research

The current search results are limited to specific computational studies. To build a more comprehensive comparison guide, you could:

  • Search for experimental data on the thermal decomposition rates and products of DMNA and RDX.
  • Look for spectroscopic studies that provide empirical validation of the calculated electronic states.
  • Investigate comparative sensitivity tests (e.g., impact, shock) to correlate the molecular-level decomposition pathways with macroscopic material properties.

References

Comprehensive Comparative Analysis of DMNA Decomposition Pathways: NO₂ vs HONO Elimination Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMNA Decomposition Mechanisms

Dimethylnitramine (DMNA) serves as a fundamental model compound for understanding the decomposition behavior of larger nitramine-based energetic materials, which have significant applications in propellants and pharmaceuticals. The thermal decomposition of DMNA proceeds primarily through three competing pathways: N-NO₂ bond fission, HONO elimination, and nitro-nitrite rearrangement. Understanding the relative energetics and kinetics of these pathways is crucial for researchers and scientists in predicting stability, reactivity, and safety profiles of nitramine-containing compounds. The gas-phase decomposition of DMNA represents a paradigmatic system for investigating molecular fragmentation patterns and bond dissociation energies in energetic materials, providing valuable insights for drug development professionals working with nitro-containing compounds.

The comparative analysis presented herein focuses specifically on the competition between NO₂ elimination and HONO elimination pathways, as these represent the two most kinetically accessible decomposition channels according to computational and experimental evidence. By providing a detailed comparison of activation barriers, reaction enthalpies, and computational methodologies, this guide aims to equip researchers with the necessary data to select appropriate computational strategies for predicting decomposition behavior in related compounds. The quantitative structure-activity relationships derived from DMNA studies can inform decisions in both pharmaceutical development and materials science applications where nitramine functionality is present.

Theoretical Background and Computational Framework

The decomposition mechanisms of this compound have been extensively investigated using various computational chemistry approaches, ranging from density functional theory (DFT) to highly correlated ab initio methods. These theoretical frameworks allow researchers to characterize transition states, predict reaction energetics, and calculate kinetic parameters that might be challenging to determine experimentally. The potential energy surface of DMNA decomposition contains several critical points corresponding to reactants, transition states, and products, each with distinct structural and electronic properties that influence the preferred decomposition pathway [1].

The NO₂ elimination pathway represents a relatively straightforward bond homolysis process involving cleavage of the N-NO₂ bond, resulting in the formation of two radical fragments: (CH₃)₂N• and •NO₂. In contrast, the HONO elimination mechanism proceeds through a more complex concerted molecular elimination involving a five-membered ring transition state where a hydrogen atom from one methyl group transfers to an oxygen atom of the NO₂ group, simultaneously with N-N bond cleavage [1]. The nitro-nitrite rearrangement, while theoretically possible, presents a significantly higher activation barrier and is therefore less kinetically favorable under most conditions. The electronic structure methods employed to study these pathways must accurately describe both bond dissociation energies and transition state geometries to provide reliable predictions of decomposition kinetics.

Experimental and Computational Methodologies

Computational Protocols for Reaction Energetics Determination

The evaluation of DMNA decomposition pathways employs a multi-level computational approach to balance accuracy with computational cost. High-level quantum chemical calculations typically begin with geometry optimization of reactants, transition states, and products, followed by more accurate single-point energy calculations at these optimized geometries. For DMNA decomposition studies, geometry optimizations are commonly performed using various density functional theory methods (B3LYP, B1LYP, MPW1PW91, and BH&HLYP) and MP2 theory with correlation-consistent basis sets such as cc-pVDZ [2].

The most reliable energetics for DMNA decomposition are obtained through the QCISD(T)//QCISD methodology, where geometries and frequencies are calculated at the Quadratic Configuration Interaction with Single and Double substitutions (QCISD) level, followed by higher-order energy corrections using perturbative treatment of triple excitations (QCISD(T)). However, this approach carries substantial computational expense. Research has demonstrated that a cost-effective alternative combines B1LYP geometry optimizations with QCISD(T) single-point energy calculations, reproducing high-level results within 1.3 kcal/mol for N-N bond scission and 0.5 kcal/mol for HONO elimination [2]. This hybrid methodology provides an excellent compromise between computational efficiency and accuracy for researchers studying larger nitramine systems.

Thermodynamic and Kinetic Prediction Methods

The kinetic parameters for DMNA decomposition pathways are determined using statistical mechanical theories applied to the quantum chemically derived structures and energies. For the NO₂ elimination pathway, which represents a simple bond fission, canonical variational transition state theory is employed with B3LYP-calculated energies and vibrational frequencies to account for the loose, product-like nature of the transition state [1]. This approach yields Arrhenius parameters that can be directly compared with experimental measurements.

For the HONO elimination pathway, which proceeds through a well-defined, tight transition state, conventional transition state theory is applied, with additional consideration of quantum mechanical tunneling effects through the one-dimensional Eckart barrier. The substantial hydrogen atom transfer involved in this mechanism makes tunneling contributions non-negligible, particularly at lower temperatures. The nitro-nitrite rearrangement pathway, characterized by a transition state where both oxygen atoms of the NO₂ group are loosely bound to the central nitrogen atom, is treated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict its kinetic parameters [1]. Each methodological approach is tailored to the specific characteristics of the decomposition pathway under investigation.

Quantitative Comparison of Decomposition Pathways

Activation Energies and Kinetic Parameters

Table 1: Comparative Activation Parameters for DMNA Decomposition Pathways

Decomposition Pathway Activation Energy (kcal/mol) log A (s⁻¹) Theoretical Method Relative Rate (G2 level)
NO₂ Elimination 40.0 ± 0.6 16.6 ± 0.5 B3LYP/CVT 1.0 (reference)
HONO Elimination 44.7 ± 0.5 13.6 ± 0.5 B3LYP/TST with tunneling 0.01
Nitro-Nitrite Rearrangement 54.1 ± 0.8 14.4 ± 0.6 B3LYP/RRKM < 0.001

The quantitative comparison of activation energies clearly demonstrates that NO₂ elimination represents the most kinetically favorable decomposition pathway for DMNA, with an activation energy approximately 4.7 kcal/mol lower than HONO elimination and 14.1 kcal/mol lower than nitro-nitrite rearrangement [1]. This significant difference in activation barriers translates to a substantial rate advantage for NO₂ elimination under typical conditions. The higher pre-exponential factor (A) for NO₂ elimination further reinforces its kinetic dominance, reflecting the more favorable entropy change associated with this simple bond fission process compared to the more constrained, concerted transition state required for HONO elimination.

The Arrhenius parameters presented in Table 1 enable researchers to extrapolate decomposition rates across a range of temperatures relevant to pharmaceutical processing, storage, and combustion conditions. The kinetic predominance of NO₂ elimination aligns with experimental observations and confirms the importance of N-NO₂ bond strength as the primary determinant of DMNA stability. The substantial difference in activation energies between pathways suggests that selective manipulation of decomposition mechanisms through molecular design could be achievable by modifying the steric and electronic environment around the nitramine functionality.

Reaction Energetics and Thermodynamics

Table 2: Thermodynamic Parameters for DMNA Decomposition at Various Theoretical Levels

Theoretical Method N-N Bond Scission Enthalpy (kcal/mol) HONO Elimination Enthalpy (kcal/mol) HONO TS Energy (kcal/mol)
QCISD(T)//QCISD 41.6 -0.9 44.8
B1LYP/QCISD(T) 42.9 -1.4 44.9
G2 40.2 -1.1 45.1
B3LYP 38.5 0.5 43.2

The thermodynamic data reveal several important trends in DMNA decomposition energetics. First, the N-N bond scission is highly endothermic, requiring approximately 41-43 kcal/mol to break the bond, while the HONO elimination is nearly thermoneutral [2]. This significant difference in reaction enthalpies influences the reverse reactions and product energy distributions. Second, the consistency of HONO transition state energies across theoretical methods (44.8-45.1 kcal/mol for high-level methods) provides confidence in the predicted kinetic preference for NO₂ elimination. Third, the close agreement between highly correlated ab initio methods (QCISD(T)//QCISD) and more computationally efficient approaches (B1LYP geometry optimization with QCISD(T) single-point energies) validates the hybrid methodology for application to larger nitramine systems [2].

The near thermoneutral nature of HONO elimination suggests that this pathway could be sensitive to environmental effects, such as solvation or crystal packing in pharmaceutical formulations, which might alter the thermodynamic balance. In contrast, the strongly endothermic nature of NO₂ elimination makes it less susceptible to such influences. The data in Table 2 provide researchers with benchmark values for calibrating computational methods when studying related compounds and highlight the importance of method selection for predicting accurate reaction energetics in nitramine systems.

Detailed Mechanistic Analysis of Primary Pathways

NO₂ Elimination: The Dominant Decomposition Channel

The NO₂ elimination pathway proceeds through direct homolytic cleavage of the N-NO₂ bond, producing two radical fragments: dimethylaminyl radical ((CH₃)₂N•) and nitrogen dioxide (•NO₂). The transition state for this process is characterized by significant elongation of the N-N bond from approximately 1.35 Å in the ground state to over 2.0 Å in the transition state, with minimal changes to other molecular coordinates [1]. This loose, product-like transition structure results in the high pre-exponential factor (log A = 16.6) observed for this pathway, reflecting the substantial increase in rotational entropy accompanying bond dissociation.

The canonical variational transition state theory (CVT) treatment of this reaction accounts for the shifting transition state location along the reaction path as a function of temperature, providing more accurate rate predictions than conventional transition state theory. The calculated activation energy of 40.0 ± 0.6 kcal/mol corresponds closely to the bond dissociation energy, as expected for a simple bond homolysis process [1]. The dominance of this pathway across a wide temperature range explains why experimental studies of DMNA decomposition primarily detect the radical products consistent with this mechanism. For researchers studying nitramine stability in pharmaceutical contexts, the N-N bond strength emerges as the primary determinant of decomposition rates.

HONO Elimination: The Concerted Molecular Pathway

The HONO elimination mechanism represents a more complex decomposition pathway involving a concerted transfer of a hydrogen atom from a methyl group to an oxygen atom of the NO₂ group, simultaneous with N-N bond cleavage. This process occurs through a tight, five-membered ring transition state that imposes significant geometric and electronic constraints [1]. The cyclic transition state structure requires specific orientation of the transferring hydrogen relative to the nitro group, resulting in a lower pre-exponential factor (log A = 13.6) compared to direct NO₂ elimination.

The activation energy for HONO elimination (44.7 ± 0.5 kcal/mol) exceeds that of NO₂ elimination by approximately 4.7 kcal/mol, rendering this pathway kinetically disadvantaged under most conditions [1]. However, the reaction exhibits a substantial tunneling contribution due to the hydrogen transfer process, which becomes increasingly significant at lower temperatures. The near thermoneutral reaction enthalpy (-0.9 kcal/mol) distinguishes this pathway from the highly endothermic NO₂ elimination [2]. For pharmaceutical scientists, the HONO elimination pathway highlights the potential for alternative decomposition mechanisms that could become significant in constrained environments or specific molecular contexts where the N-N bond is strengthened or the hydrogen transfer is geometrically favored.

Figure 1: DMNA Decomposition Pathways and Computational Workflow

G cluster_1 Computational Methodology DMNA DMNA Geometry Geometry TS1 DMNA->TS1 NO₂ Elimination Ea = 40.0 kcal/mol TS2 DMNA->TS2 HONO Elimination Ea = 44.7 kcal/mol SinglePoint SinglePoint Geometry->SinglePoint Thermodynamics Thermodynamics SinglePoint->Thermodynamics Products1 Products1 TS1->Products1 ΔH = 41.6 kcal/mol Products2 Products2 TS2->Products2 ΔH = -0.9 kcal/mol

Computational Methodology Evaluation

Accuracy Assessment Across Theoretical Methods

The performance of various computational methods in predicting DMNA decomposition energetics has been systematically evaluated through comparison with high-level reference calculations. Density functional methods (particularly B3LYP) tend to slightly underestimate N-N bond dissociation energies compared to correlated ab initio methods like G2 and QCISD(T). For example, B3LYP predicts an N-N bond scission enthalpy of 38.5 kcal/mol, approximately 3 kcal/mol lower than the QCISD(T)//QCISD value of 41.6 kcal/mol [2]. This systematic underestimation suggests that researchers applying DFT methods to nitramine systems should apply appropriate correction factors or use composite methods for improved accuracy.

For the HONO elimination pathway, all high-level methods consistently predict activation energies between 44.7-45.1 kcal/mol and slightly exothermic reaction enthalpies. The remarkable agreement between completely optimized QCISD(T) calculations and the more efficient B1LYP/QCISD(T) approach (differing by only 0.1 kcal/mol for the transition state energy) validates the use of hybrid methodologies for studying these systems [2]. This finding is particularly valuable for researchers investigating larger nitramine compounds where full optimization at high theoretical levels is computationally prohibitive. The consistency across methods provides confidence in the fundamental understanding of DMNA decomposition energetics.

Computational Efficiency and Practical Recommendations

For researchers and drug development professionals seeking to apply computational methods to predict decomposition behavior of nitramine-containing compounds, the evidence supports a hierarchical computational strategy that balances accuracy with resource constraints. Geometry optimization at the B1LYP/cc-pVDZ level provides an excellent compromise between cost and accuracy, with structures suitable for subsequent high-level single-point energy calculations [2]. This approach reduces computational time by approximately an order of magnitude compared to full QCISD geometry optimization while maintaining energy accuracy within 1.3 kcal/mol for critical reaction energetics.

For the highest accuracy requirements, particularly in benchmarking studies or force field parameterization, the QCISD(T)//QCISD method remains the gold standard, providing reliable reference values for reaction enthalpies and activation barriers [2]. However, for routine screening of nitramine stability in pharmaceutical development, the B3LYP method with appropriate basis sets offers sufficient accuracy to rank compounds by relative stability and predict likely decomposition pathways. This methodological guidance enables researchers to select computational approaches aligned with their specific accuracy requirements and resource constraints when working with nitramine-containing compounds.

Conclusion and Research Implications

References

Comprehensive Comparative Analysis of Dimethylnitramine Nitro-Nitrite Isomerization in Energetic Materials Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitro-Compound Decomposition Mechanisms

The molecular decomposition pathways of nitro-containing compounds have attracted significant scientific interest due to their importance in energetic materials performance and environmental chemistry. Among these pathways, the nitro-nitrite isomerization represents a fundamental rearrangement process that directly influences decomposition kinetics and product distributions. This comparative guide examines the decomposition behavior of dimethylnitramine (DMNA) in relation to other prominent nitro-containing compounds with different X-NO₂ connections (where X = C, N, O), specifically focusing on the unique characteristics of the nitro-nitrite isomerization pathway in N-NO₂ systems.

The decomposition of electronically excited nitro-containing molecules varies substantially depending on the molecular moiety connecting to the nitro group. Nitromethane (CH₃NO₂) serves as the canonical example of C-NO₂ compounds, This compound ((CH₃)₂NNO₂) represents N-NO₂ systems like those found in nitramine energetic materials, and isopropyl nitrate (C₃H₇ONO₂) exemplifies O-NO₂ connections present in nitrate esters. Understanding the comparative decomposition behavior of these systems is crucial for researchers investigating the initiation mechanisms of energetic materials, as well as scientists studying the environmental fate of nitro-containing compounds in pharmaceutical and industrial applications.

Comparative Decomposition Mechanisms

Fundamental Decomposition Pathways

The decomposition of nitro-containing compounds proceeds through several competing pathways that are highly dependent on the specific X-NO₂ connection and the electronic state of the molecule:

  • X-NO₂ Bond Fission: Direct cleavage of the bond between the heteroatom (X) and the nitro group represents the simplest decomposition pathway. This mechanism predominates in C-NO₂ and O-NO₂ systems following electronic excitation, yielding radical pairs that can further decompose. For nitromethane and isopropyl nitrate, this direct bond fission represents the major initial decomposition channel, producing NO₂ as a primary product [1].

  • Nitro-Nitrite Isomerization: This intramolecular rearrangement involves the conversion of the nitro group (-NO₂) to a nitrite isomer (-ONO) through a concerted molecular rearrangement. This pathway is particularly significant in N-NO₂ systems like this compound, where it represents the dominant decomposition mechanism in electronically excited states. The isomerization proceeds through a loose transition state geometry where the NO₂ moiety interacts with the dimethylamino moiety at approximately 2.8 Å distance [2].

  • HONO Elimination: This concerted molecular elimination produces nitrous acid (HONO) and corresponding hydrocarbon fragments. While this pathway operates across different X-NO₂ systems, it typically represents a minor decomposition channel compared to other mechanisms. In this compound, the branching ratio between nitro-nitrite isomerization and HONO elimination is approximately 1:0.04, highlighting the clear dominance of the isomerization pathway [2].

Table 1: Comparison of Primary Decomposition Pathways for X-NO₂ Compounds

Compound X-NO₂ Type Primary Pathway Secondary Pathway Electronic State
Nitromethane (NM) C-NO₂ X-NO₂ bond fission HONO elimination Excited (S₁)
This compound (DMNA) N-NO₂ Nitro-nitrite isomerization HONO elimination Excited (S₁)
Isopropyl Nitrate (IPN) O-NO₂ X-NO₂ bond fission HONO elimination Excited (S₁)
Electronic State Dependence

The decomposition pathways exhibit strong electronic state dependence, with different mechanisms predominating in ground versus excited electronic states. For this compound, experimental evidence indicates that nitro-nitrite isomerization serves as the major decomposition channel in the excited electronic state, while NO₂ elimination becomes more significant in thermal (ground state) decomposition. This contrasting behavior highlights the critical importance of electronic state dynamics in determining decomposition mechanisms [2].

Theoretical calculations reveal that conical intersections between electronic potential energy surfaces play a decisive role in directing decomposition along specific pathways. For this compound, a (S₂/S₁)₍CI₎ conical intersection along the nitro-nitrite isomerization coordinate provides a direct nonadiabatic decomposition pathway from the Franck-Condon region accessed by 226 nm photoexcitation. In contrast, a similar (S₁/S₀)₍CI₎ conical intersection in the ground state hinders the isomerization exit channel, rendering NO₂ elimination as the dominant thermal decomposition pathway [2].

Experimental Methods & Protocols

Laser Excitation Techniques

The investigation of decomposition pathways in nitro-containing compounds employs sophisticated laser spectroscopy techniques to prepare molecules in specific excited states and probe the resulting decomposition products:

  • Ultraviolet Laser Excitation: Researchers utilize tunable ultraviolet lasers at specific wavelengths (226 nm, 236 nm, and 193 nm) to electronically excite the target molecules to specific excited states. The excitation wavelength selectively prepares molecules in different vibrational levels of excited electronic states, influencing the preferred decomposition pathways. For this compound, 226 nm excitation accesses the S₂ state directly, while 193 nm provides higher vibrational excitation that can access additional decomposition channels [1] [2].

  • Temporal Resolution: Nanosecond laser systems provide the necessary temporal resolution to monitor the evolution of decomposition processes in real-time. The temporal profile of product appearance allows researchers to distinguish between direct dissociation processes and those involving intermediate states or isomerization steps.

Product Detection Methods

The detection and characterization of decomposition products employ multiple complementary techniques to obtain comprehensive information about product identities, energy distributions, and dynamics:

  • Resonance Enhanced Two-Photon Ionization (R2PI): This highly sensitive technique utilizes tunable lasers to selectively ionize specific decomposition products through resonant intermediate states. R2PI provides quantitative detection of neutral products with high sensitivity and species selectivity. For nitro-compound decomposition, R2PI is particularly valuable for detecting NO molecules, which exhibit strong, characteristic resonances [1].

  • Laser-Induced Fluorescence (LIF): LIF measures vibrational and rotational distributions of decomposition products by exciting electronic transitions and detecting the resulting fluorescence. For this compound decomposition, LIF detection of NO products reveals relatively hot rotational (120 K) and cold vibrational distributions (only (0-0) transition observed), providing insights into the decomposition dynamics and energy partitioning [2].

  • Single Photon Ionization at 10.5 eV: This universal detection method utilizes vacuum ultraviolet radiation to ionize a broad range of decomposition products without species selectivity. This approach complements resonance-enhanced methods by detecting products that might not have convenient resonant transitions for R2PI or LIF detection [1].

The following diagram illustrates the typical experimental workflow for studying these decomposition processes:

G LaserSource UV Laser Source (226, 236, 193 nm) SampleCell Molecular Beam Sample Cell LaserSource->SampleCell Excitation Electronic Excitation of X-NO₂ Molecules SampleCell->Excitation Decomposition Unimolecular Decomposition Excitation->Decomposition ProductDetection Product Detection (R2PI, LIF, SPI) Decomposition->ProductDetection DataAnalysis Spectral Analysis & Data Processing ProductDetection->DataAnalysis

Comparative Experimental Data

Product Distributions and Energy Partitioning

The decomposition of nitro-containing compounds produces characteristic product distributions that reflect the underlying reaction mechanisms. Analysis of these distributions provides insights into the energy partitioning and decomposition dynamics:

  • NO Product Characteristics: For this compound, the NO product from decomposition of electronically excited molecules displays a rotational temperature of approximately 120 K and a cold vibrational distribution (only the (0-0) vibrational transition observed). This contrasts sharply with nitromethane and isopropyl nitrate, where NO products show significantly hotter rotational distributions (600 K) and both (0-0) and (0-1) vibrational bands are observed [1].

  • Excited NO₂ Detection: At 193 nm excitation, electronically excited NO₂ products are observed from both nitromethane and isopropyl nitrate via fluorescence detection, while no electronically excited NO₂ is detected from this compound decomposition. This observation provides direct evidence for the different decomposition mechanisms, with C-NO₂ and O-NO₂ compounds undergoing direct X-NO₂ bond fission to produce NO₂, while the N-NO₂ compound (DMNA) decomposes primarily through the nitro-nitrite isomerization pathway that bypasses NO₂ formation [1].

  • Minor Products: The OH radical is observed as a minor dissociation product from all three compound classes (C-NO₂, N-NO₂, and O-NO₂), indicating the existence of common minor decomposition channels that operate alongside the dominant pathways. The consistent observation of OH across different X-NO₂ connections suggests similar H-atom abstraction or elimination processes may occur as minor channels in all systems [1].

Table 2: Experimental Product Distributions from Electronically Excited X-NO₂ Decomposition

Parameter Nitromethane (C-NO₂) This compound (N-NO₂) Isopropyl Nitrate (O-NO₂)
NO Rotational Temp. 600 K 120 K 600 K
NO Vibrational Bands (0-0) & (0-1) (0-0) only (0-0) & (0-1)
Excited NO₂ Observed? Yes No Yes
OH Radical Observed? Yes Yes Yes
Primary Detection Method R2PI & LIF R2PI & LIF R2PI & LIF
Wavelength Dependence

The decomposition behavior of nitro-containing compounds exhibits significant wavelength dependence, reflecting the involvement of different electronic states and decomposition mechanisms:

  • 226 nm and 236 nm Excitation: At these longer ultraviolet wavelengths, the decomposition of all three compound classes primarily produces NO as the major decomposition product. The similar product identities but different internal energy distributions suggest that while the final product (NO) may be similar, the mechanisms leading to its formation differ substantially between X-NO₂ classes [1].

  • 193 nm Excitation: At shorter ultraviolet wavelengths, additional decomposition channels become accessible. For nitromethane and isopropyl nitrate, direct observation of electronically excited NO₂ confirms the operation of X-NO₂ bond fission at higher excitation energies. The absence of excited NO₂ from this compound even at 193 nm provides strong evidence that the nitro-nitrite isomerization pathway remains dominant across excitation wavelengths [1].

Computational Insights & Theoretical Framework

Potential Energy Surface Topology

Computational investigations using complete active space self-consistent field (CASSCF) methods provide critical insights into the electronic factors governing decomposition pathways:

  • Conical Intersections: Theoretical calculations reveal that surface crossings between electronic states play a decisive role in the decomposition of nitro-containing compounds. For this compound, a (S₂/S₁)₍CI₎ conical intersection along the nitro-nitrite isomerization coordinate provides a direct nonadiabatic decomposition pathway from the photoexcited S₂ state. This conical intersection facilitates rapid transition to the lower electronic surface, directing the reaction preferentially along the isomerization coordinate [2].

  • Comparison of X-NO₂ Systems: The presence and geometry of conical intersections differ significantly between C-NO₂, N-NO₂, and O-NO₂ systems. For nitromethane and isopropyl nitrate, theoretical calculations indicate that NO₂ elimination occurs on the S₁ surface following (S₂/S₁)₍CI₎ conical intersection. In contrast, for this compound, the nitro-nitrite isomerization occurs on the S₁ surface following the same (S₂/S₁)₍CI₎ conical intersection, explaining the divergent decomposition pathways despite similar initial photoexcitation [1].

The following diagram illustrates the key electronic state interactions and decomposition pathways for this compound:

G FC Franck-Condon Region (S₂ State) CI1 (S₂/S₁) Conical Intersection FC->CI1 226 nm excitation S1 S₁ Surface CI1->S1 Isomerization Nitro-Nitrite Isomerization S1->Isomerization Major Pathway HONO HONO Elimination (Minor Pathway) S1->HONO Minor Pathway (Branching ~4%) Products NO + (CH₃)₂NO Products Isomerization->Products

Geometrical Considerations

The geometrical evolution along decomposition pathways reveals fundamental differences between X-NO₂ systems:

  • Transition State Geometry: For this compound, the nitro-nitrite isomerization proceeds through a loose transition state characterized by an elongated bond between the NO₂ moiety and the dimethylamino group at approximately 2.8 Å distance. This loose geometry facilitates the rearrangement and subsequent dissociation [2].

  • Comparison with Direct Fission: In contrast, nitromethane and isopropyl nitrate exhibit more direct dissociation along the X-NO₂ coordinate without the pronounced isomerization transition state. The different geometrical requirements for these pathways directly influence the kinetic parameters and product energy distributions observed experimentally.

Implications & Applications

Energetic Materials Design

The fundamental insights into decomposition mechanisms have significant implications for the rational design of energetic materials:

  • Decomposition Initiation: Understanding the preferential decomposition pathways for different X-NO₂ connections enables materials designers to select specific chemical motifs to control sensitivity and performance. The dominance of nitro-nitrite isomerization in N-NO₂ compounds like DMNA suggests potentially different initiation characteristics compared to C-NO₂ and O-NO₂ compounds that undergo direct bond fission [1] [2].

  • Energy Release Characteristics: The distinct product energy distributions observed for different decomposition pathways directly influence the energy release rates in energetic materials. The relatively cold rotational and vibrational distributions from this compound decomposition compared to nitromethane and isopropyl nitrate suggest potential differences in the energy transfer and propagation characteristics [1].

Environmental and Health Considerations

Beyond energetic materials, the decomposition behavior of nitro-containing compounds has relevance for environmental chemistry and health risk assessment:

  • Nitrosamine and Nitramine Formation: The decomposition and transformation of nitro-containing compounds can lead to the formation of nitrosamines and nitramines, which have documented mutagenic and carcinogenic effects in animal tests. Understanding the fundamental decomposition pathways provides insights into the formation mechanisms of these potentially hazardous compounds [3].

  • Risk Assessment Approaches: For genotoxic carcinogens like certain nitrosamines and nitramines, traditional threshold-based risk assessment approaches are insufficient. Instead, methods such as the Margin of Exposure (MOE) approach utilizing reference points like BMDL₁₀ (the lower 95% confidence limit for benchmark dose giving 10% response) or T₂₅ (chronic dose rate producing 25% tumor incidence) are employed for risk characterization [3].

Conclusion

References

dimethylnitramine computational method benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

Computational Methods for Studying DMNA

The table below summarizes the computational methods identified for studying DMNA and its properties, primarily from a 2008 study focused on excited and ionized electronic states [1].

Study Focus Computational Method(s) Key Details Experimental Validation
Excited & Ionized States SAC/SAC-CI (Symmetry-Adapted Cluster/SAC-CI) Used to study the first eight singlet and ionized states, and the first six triplet states. UV and ionization spectra [1].
Ground State Geometry DFT-B3LYP Used for ground state geometry optimization and frequency calculations with the 6-31+G(d,p) basis set [1]. Good agreement with previous DFT studies on geometrical parameters [1].

Other studies on related nitramine systems or nitro compounds suggest additional methods used in the field, though not specifically for benchmarking DMNA:

  • DFT (M06-2X, ωB97XD, BMK) and ab initio (MP2, CCSD(T*)-F12a) methods were used to study the atmospheric oxidation of piperidine, a process that can form nitramines [2].
  • TD-DFT (Time-Dependent Density Functional Theory) is commonly applied to study excited states, as seen in research on ortho-nitroaniline, a model nitroaromatic compound [3].

Experimental Protocols for Validation

For a benchmarking study, computational results must be validated against reliable experimental data. Here are the key experimental methods used for dimethylnitramine and similar compounds:

  • UV Spectroscopy: Used to record the electronic absorption spectrum of DMNA. Computed vertical excitation energies and oscillator strengths from SAC/SAC-CI calculations can be assigned to the bands in the experimental UV spectrum [1].
  • Photoelectron Spectroscopy: Provides the ionization spectrum of DMNA. The relative intensities of ionization peaks can be compared to theoretical cross-sections calculated using methods like the monopole approximation [1].
  • Vibrational Spectroscopy: Although not explicitly mentioned for DMNA in the provided results, FT-IR is a standard technique for characterizing molecular structures. Computational methods calculate vibrational frequencies at a certain level of theory (e.g., B3LYP), which are then compared to experimental FT-IR data to validate the optimized molecular structure [4].
  • Thermal Decomposition Studies: Experiments on gas-phase decomposition, photodissociation, and shock initiation can provide kinetic and mechanistic data against which the predictions of computational chemistry reaction pathways can be tested [1].

How to Proceed with Your Benchmarking Study

Since the search results do not provide a direct, published comparison guide, you would likely need to conduct the benchmarking yourself. The following workflow outlines the process for a comprehensive computational benchmarking study.

cluster_1 1. Select Computational Methods cluster_2 2. Calculate Molecular Properties Start Start: Define Benchmarking Scope Step1 1. Select Computational Methods Start->Step1 Step2 2. Calculate Molecular Properties Step1->Step2 S1 Wavefunction-Based: SAC/SAC-CI, CCSD(T) Step3 3. Gather Experimental Data Step2->Step3 P1 Electronic: Excitation energies, ionization potentials Step4 4. Compare & Validate Results Step3->Step4 Step5 5. Analyze Performance & Cost Step4->Step5 End Deliverable: Benchmarking Guide Step5->End S2 Density Functional Theory: B3LYP, M06-2X, ωB97XD S3 Basis Sets: 6-31+G(d,p), aug-cc-pVTZ P2 Structural: Bond lengths, angles, vibrational frequencies P3 Energetic: Bond dissociation energies, reaction paths

To create your comparison guide, I suggest:

  • Systematic Comparison: Calculate the same set of key molecular properties (e.g., UV absorption peaks, ionization energies, bond dissociation energies, geometric parameters) for DMNA using various methods [1] [2].
  • Quantitative Analysis: Compare computational results against experimental data using quantitative metrics like mean absolute error (MAE) and root mean square deviation (RMSD).
  • Resource Assessment: Benchmark the computational cost (time, memory) of different methods to provide practical guidance for researchers.

References

Zinc in Cellular Signaling and Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Zinc (Zn²⁺) is an essential trace element that acts as an intracellular signaling molecule, influencing processes from cell proliferation to cell death [1]. Its signaling involves complex regulation by zinc transporters (ZIP and ZnT families) and metallothioneins (MTs) [1].

The table below summarizes key experimental approaches used in zinc signaling research, which could inform methodologies for studying metal clusters:

Experimental Goal Commonly Used Methods & Assays Key Measurable Outcomes
Detecting Intracellular Zinc Fluorescent zinc probes (e.g., FluoZin-3 AM); chelators (e.g., TPEN) to quantify "free" zinc [2]. Changes in fluorescence intensity (ΔF); quantification of labile zinc pools [2].
Modulating Zinc Levels Zinc ionophores (e.g., pyrithione) to increase zinc; membrane-permeant chelators (e.g., TPEN) to decrease zinc [2]. Confirmation of zinc's necessity/sufficiency for an observed biological effect [2].
Assaying Zinc-Regulated Gene Expression MRE-luciferase reporter assays (reporter plasmid with Metal Response Element) [2]. Changes in luciferase luminescence indicating activation of zinc-sensitive genetic pathways [2].
Studying Protein-Zinc Interactions Site-directed mutagenesis of zinc-binding residues (e.g., cysteine); Isothermal Titration Calorimetry (ITC); NMR spectroscopy [3]. Disruption of protein function; direct measurement of binding affinity (Kd) and stoichiometry [3].
Evaluating Functional Consequences Cell viability assays (e.g., LDH release); assessment of mitochondrial function; measurement of reactive oxygen species (ROS) [2] [4]. Correlation between zinc levels and cellular outcomes like survival, metabolic activity, or oxidative stress [2] [4].

Zinc Signaling Pathways and Regulatory Mechanisms

Zinc signaling is categorized based on its timing and source. The diagram below illustrates the key pathways and regulatory mechanisms involved in generating a zinc signal within a cell.

Key regulatory concepts include:

  • Buffering and Muffling: Cellular zinc levels are tightly controlled. "Buffering" involves proteins like metallothioneins binding zinc to maintain a low resting concentration. "Muffling" describes processes that restore homeostasis after a transient change, using transporters and MTs to redistribute zinc [1].
  • PKC Regulation: Protein Kinase C (PKC) can phosphorylate metallothioneins, which modulates zinc release and subsequent signaling, playing a critical role in processes like neuronal preconditioning [2].
  • Crosstalk with Other Pathways: Zinc signaling does not occur in isolation. It interacts with other signaling molecules, such as nitric oxide (NO), where NO can trigger zinc release from stores, leading to mitochondrial dysfunction and cell death [4].

Suggestions for Finding Your Specific Information

Given that the search did not yield a direct comparison for "DMNA Zn cluster vs Al cluster," here are some suggestions for how you might proceed:

  • Verify the Terminology: Please double-check the specific compound name "DMNA." It's possible that this is an acronym, a code from a specific database (like PubChem), or a typo. Even slight changes in the name can lead to vastly different search results.
  • Explore Specialized Databases: Search dedicated scientific databases such as PubChem, Reaxys, or SciFinder. These resources are particularly powerful for finding information on chemical structures, their properties, and related biological activity data.
  • Broaden the Search Scope: Consider searching for more general terms like "metal cluster pharmacology," "bioinorganic chemistry drug development," or "zinc cluster neuropharmacology" to find research in the same domain, which might reference your compound of interest indirectly.

References

Genotoxicity of Nitrosamine Impurities (NDSRIs)

Author: Smolecule Technical Support Team. Date: February 2026

A pivotal 2025 study provides a robust experimental protocol and comparative genotoxicity data for ten Nitrosamine Drug Substance-Related Impurities (NDSRIs) using advanced in vitro models [1]. This is directly applicable for validating predictive models.

  • Experimental Model: The study used metabolically competent human HepaRG cells in both 2D monolayers and more physiologically relevant 3D spheroids to evaluate DNA damage and chromosomal instability [1].
  • Key Assays: The core methodology included the CometChip assay to measure DNA damage (strand breaks) and a flow-cytometry-based Micronucleus (MN) assay to detect chromosomal damage [1].
  • Comparative Results: The table below summarizes the outcomes for the ten tested NDSRIs, showing a clear concordance between the Enhanced Ames Test (EAT) and the 3D HepaRG model [1].
NDSRI Compound Enhanced Ames Test (EAT) Result DNA Damage in 3D HepaRG (Comet) Micronucleus Formation in 3D HepaRG
N-nitroso-duloxetine Positive Significant Increased
N-nitroso-fluoxetine Positive Significant Increased
N-nitroso-lorcaserin Positive Significant Increased
N-nitroso-nortriptyline Positive Significant Increased
N-nitroso-varenicline Positive Significant Increased
N-nitroso-diclofenac Negative No No
N-nitroso-folic acid Negative No No
N-nitroso-paroxetine Negative No No
N-nitroso-desvaleryl-fumarate Negative No No
N-nitroso-desvaleryl-fumarate ME Negative No No

This experimental workflow can be visualized in the following diagram, which outlines the key steps from cell culture to final analysis.

G Genotoxicity Assessment Workflow for NDSRIs Start Start Assessment CellModel Culture HepaRG Cells (Metabolically Competent) Start->CellModel TwoD 2D Monolayer Culture CellModel->TwoD ThreeD 3D Spheroid Culture CellModel->ThreeD Exposure Expose to NDSRIs (24-hour treatment) TwoD->Exposure ThreeD->Exposure CometAssay CometChip Assay (Measure DNA Damage) Exposure->CometAssay MNAssay Micronucleus Assay (Flow Cytometry) Exposure->MNAssay DataAnalysis Data Analysis & Benchmark Concentration CometAssay->DataAnalysis MNAssay->DataAnalysis End Genotoxicity Profile DataAnalysis->End

Regulatory Framework & AI Integration

The regulatory landscape for nitrosamine assessment is evolving rapidly, with two critical developments in 2025.

  • The Carcinogenic Potency Categorization Approach (CPCA): Both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have adopted the CPCA to set Acceptable Intake (AI) limits for NDSRIs [1]. This approach categorizes nitrosamines into five potency categories (PC1 to PC5, with PC1 being the most potent) based on their structural features, particularly around the N-nitroso center, which influences metabolic activation via α-hydroxylation [1].
  • Embracing AI and New Approach Methodologies (NAMs): The FDA has released new guidance encouraging using Artificial Intelligence (AI) and Non-Animal Models (NAMs) in drug development and regulatory submissions [2]. This signifies a shift toward more human-relevant, data-driven platforms. The FDA employs a risk-based framework for evaluating AI models, focusing on their influence on regulatory decisions and the potential consequences for patient safety [2].

The relationship between the new regulatory tools, the AI/NAM frameworks, and the traditional testing methods is summarized in the diagram below.

G 2025 Regulatory Tools for Nitrosamine Risk Assessment Problem Challenge: Assess Carcinogenic Risk of NDSRIs with Limited Data CPCA CPCA: Structural Assessment Problem->CPCA  Uses AI_NAM AI & NAM Framework Problem->AI_NAM  Encourages Outcome Outcome: Data-Driven Risk Assessment & AI Setting CPCA->Outcome InVitro In Vitro Models (e.g., 3D HepaRG) AI_NAM->InVitro  Validates InVitro->Outcome

Analytical Method Validation

For any model or toxicological finding to be regulatory-grade, it must be supported by validated analytical methods. A relevant study developed and validated a sensitive liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method for quantifying eight nitrosamines in Sartan drugs [3].

  • Key Performance Metrics: The method was validated per regulatory guidelines, demonstrating:
    • Limit of Quantification (LOQ): 1.09–4.74 ng/mL [3]
    • Recovery Rate: 86.4–109.6% for APIs [3]
    • Precision: Coefficient of determination (R²) > 0.999 for calibration curves [3]
  • Measurement Uncertainty: The study also estimated the expanded uncertainty of measurement, which is a critical parameter for understanding the reliability of the quantitative results [3].

References

×

XLogP3

0.6

Boiling Point

187.0 °C

Melting Point

58.0 °C

UNII

K999F18G9O

Vapor Pressure

0.36 mmHg

Other CAS

4164-28-7

Wikipedia

Dimethylnitramine

Dates

Last modified: 08-15-2023

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